molecular formula C6H3F3IN B1388213 2-Iodo-3-(trifluoromethyl)pyridine CAS No. 927434-20-6

2-Iodo-3-(trifluoromethyl)pyridine

Número de catálogo: B1388213
Número CAS: 927434-20-6
Peso molecular: 272.99 g/mol
Clave InChI: MXQOZXBATZOEDA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Iodo-3-(trifluoromethyl)pyridine ( 927434-20-6) is a valuable halogenated heteroaromatic building block designed for advanced research and development. This compound combines the strong electron-withdrawing properties of the trifluoromethyl group with the high reactivity of the iodine atom on the pyridine ring, making it a versatile intermediate in synthetic chemistry, particularly in metal-catalyzed cross-coupling reactions . The trifluoromethylpyridine (TFMP) motif is a key structural element in numerous active ingredients, with over 20 approved agrochemicals and several pharmaceuticals containing this group . The incorporation of a trifluoromethyl group is known to profoundly influence a compound's biological activity by affecting its lipophilicity, metabolic stability, and biomolecular affinity . The iodine atom at the 2-position serves as an excellent synthetic handle for further functionalization, enabling the construction of more complex molecules through reactions such as palladium-catalyzed couplings (e.g., Suzuki, Sonogashira, and aminocarbonylation reactions) . This reagent is intended For Research Use Only and is not approved for diagnostic, therapeutic, or any other human, animal, or household use. Researchers should handle this material with care, referring to the Safety Data Sheet (SDS) before use. It is recommended to store in a dark place under an inert atmosphere at 2-8°C to maintain stability .

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-iodo-3-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3IN/c7-6(8,9)4-2-1-3-11-5(4)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXQOZXBATZOEDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)I)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20661253
Record name 2-Iodo-3-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20661253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

927434-20-6
Record name 2-Iodo-3-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20661253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Iodo-3-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of 2-Iodo-3-(trifluoromethyl)pyridine, a key building block in modern medicinal and agrochemical research. Its unique structural features, combining a reactive iodine atom and an electron-withdrawing trifluoromethyl group on a pyridine scaffold, make it a versatile reagent for the synthesis of complex, biologically active molecules. This document will delve into its core characteristics, safe handling protocols, and its role in synthetic chemistry.

Core Molecular and Physical Properties

This compound is a substituted pyridine derivative with the chemical formula C₆H₃F₃IN. The strategic placement of the iodo and trifluoromethyl groups on the pyridine ring significantly influences its reactivity and physical characteristics.

Structural and General Data

A summary of the fundamental physical and chemical properties of this compound is presented below for quick reference.

PropertyValueSource
Chemical Formula C₆H₃F₃IN[1]
Molecular Weight 272.99 g/mol [1]
CAS Number 927434-20-6[1]
Appearance Solid[2][3]
Color Yellow[2]
Physicochemical Properties

The physicochemical properties of a compound are critical for designing reaction conditions and for understanding its behavior in various media.

PropertyValueSource
Melting Point 42-43 °C (hexane)[2]
Boiling Point 210.089 °C at 760 mmHg[2]
Density 1.975 g/cm³[2]
Flash Point 80.859 °C[2]
Vapor Pressure 0.3±0.4 mmHg at 25°C (Predicted)[2]
Refractive Index 1.523[2]
Solubility Soluble in some organic solvents.[3]

Safety and Handling

Proper handling of this compound is crucial to ensure laboratory safety. The compound is classified with specific hazards that necessitate the use of personal protective equipment (PPE) and adherence to safety protocols.

GHS Hazard Classification

This compound is associated with the following GHS hazard statements:

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[4]

The corresponding pictograms are:

Recommended Safety Precautions

When working with this compound, the following precautions should be strictly followed:

  • Engineering Controls: Use only outdoors or in a well-ventilated area.[5][6]

  • Personal Protective Equipment:

    • Wear protective gloves, protective clothing, eye protection, and face protection.[5][6]

    • Safety glasses with side-shields conforming to EN166 are recommended.[7]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[5][7]

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and store locked up.[6]

Role in Chemical Synthesis and Drug Discovery

The trifluoromethyl group is a key moiety in many modern pharmaceuticals and agrochemicals due to its ability to enhance metabolic stability, bioavailability, and binding affinity.[1][8][9] this compound serves as a valuable building block for introducing this important functional group into target molecules.

Synthetic Utility

The presence of an iodine atom makes this compound particularly useful in a variety of cross-coupling reactions, such as Suzuki and Sonogashira couplings.[1] These reactions are fundamental in carbon-carbon bond formation, enabling the construction of complex molecular architectures from simpler precursors.

The electron-deficient nature of the pyridine ring, further enhanced by the trifluoromethyl group, influences the reactivity of the iodine atom, making it susceptible to nucleophilic attack and facilitating its displacement in various synthetic transformations.[10]

Applications in Medicinal Chemistry

Pyridine derivatives containing trifluoromethyl groups are prominent in drug discovery.[8] The unique electronic properties of the trifluoromethyl group can significantly impact the pharmacokinetic and pharmacodynamic properties of a drug candidate. Research has shown that similar trifluoromethylated pyridine structures exhibit a range of biological activities, including potential antiviral and anti-inflammatory effects.[8]

The following diagram illustrates the central role of this compound as a versatile intermediate in the synthesis of more complex molecules.

G cluster_reactions Key Synthetic Transformations cluster_products Potential Product Classes main This compound suzuki Suzuki Coupling main->suzuki [Pd catalyst] + Boronic Acid sonogashira Sonogashira Coupling main->sonogashira [Pd/Cu catalyst] + Alkyne buchwald Buchwald-Hartwig Amination main->buchwald [Pd catalyst] + Amine nucleophilic Nucleophilic Substitution main->nucleophilic Nu: pharma Pharmaceutical Intermediates and APIs suzuki->pharma agro Agrochemicals suzuki->agro materials Functional Materials suzuki->materials sonogashira->pharma sonogashira->agro sonogashira->materials buchwald->pharma buchwald->agro nucleophilic->pharma nucleophilic->agro

Synthetic utility of this compound.

Experimental Protocols

General Handling and Storage

Protocol:

  • Before use, ensure that the safety data sheet (SDS) has been reviewed and all recommended safety precautions are in place.

  • Handle the compound in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.

  • To dispense the solid, use a clean spatula. Avoid generating dust.

  • Keep the container tightly sealed when not in use to prevent moisture absorption and potential degradation.

  • Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Illustrative Cross-Coupling Reaction

The following is a generalized procedure for a Suzuki cross-coupling reaction using a similar iodopyridine derivative, illustrating a common application.

Materials:

  • This compound

  • Aryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., dioxane, toluene)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq), the aryl boronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Spectroscopic Data

References

An In-depth Technical Guide to 2-Iodo-3-(trifluoromethyl)pyridine: A Key Building Block in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodo-3-(trifluoromethyl)pyridine is a halogenated and trifluoromethylated pyridine derivative that has emerged as a significant building block in organic synthesis. Its unique electronic properties and versatile reactivity make it a valuable precursor for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and agrochemicals. The presence of both an iodine atom and a trifluoromethyl group on the pyridine ring allows for a wide range of chemical transformations, positioning it as a key intermediate in the development of novel therapeutic agents and advanced materials. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, reactivity, and applications of this compound.

The trifluoromethyl (-CF3) group is a well-established bioisostere for a methyl group and is known to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. The iodine atom, on the other hand, serves as a versatile handle for various cross-coupling reactions, enabling the facile introduction of diverse functional groups. The combination of these two moieties on a pyridine scaffold, a common motif in bioactive molecules, makes this compound a highly sought-after synthetic intermediate.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and use in chemical reactions.

PropertyValueSource
CAS Number 927434-20-6[1]
Molecular Formula C₆H₃F₃IN[1]
Molecular Weight 272.99 g/mol [1]
Appearance Not specified, likely a solid or liquid-
Storage Room temperature[1]

Synthesis of this compound

One general approach for the synthesis of trifluoromethylpyridines involves the chlorine/fluorine exchange of a corresponding trichloromethylpyridine precursor.[2] Another common method is the direct introduction of a trifluoromethyl group using a trifluoromethyl active species, such as trifluoromethyl copper, which can undergo substitution reactions with iodo- or bromopyridines.[2]

A hypothetical, representative synthesis protocol is outlined below. Note: This is a generalized procedure and would require optimization for the specific synthesis of this compound.

Representative Synthesis Protocol:

Step 1: Synthesis of 3-(Trifluoromethyl)pyridine

A common starting material for the synthesis of trifluoromethylated pyridines is a picoline derivative. For 3-(trifluoromethyl)pyridine, 3-methylpyridine (3-picoline) can be subjected to vapor-phase chlorination followed by fluorination.[2]

Step 2: Iodination of 3-(Trifluoromethyl)pyridine

The regioselective iodination of 3-(trifluoromethyl)pyridine would be the crucial step. Electrophilic iodination of the pyridine ring can be achieved using various iodinating agents. The trifluoromethyl group is a deactivating group, which will direct the incoming electrophile to the meta-position. However, the nitrogen atom in the pyridine ring also influences the regioselectivity. The conditions for this reaction would need to be carefully controlled to achieve the desired 2-iodo isomer.

A plausible, though unverified, experimental workflow is depicted in the following diagram:

G cluster_synthesis Hypothetical Synthesis Workflow start 3-Methylpyridine step1 Vapor-phase chlorination/fluorination start->step1 [Ref: 15] intermediate 3-(Trifluoromethyl)pyridine step1->intermediate step2 Regioselective Iodination (e.g., I₂, oxidant) intermediate->step2 product This compound step2->product

Caption: A conceptual workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the reactivity of the carbon-iodine bond, which readily participates in a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Key Reactions:
  • Suzuki Coupling: This reaction involves the coupling of the iodo-pyridine with a boronic acid or ester to form a C-C bond. This is a powerful method for introducing aryl or vinyl substituents.

  • Sonogashira Coupling: The Sonogashira reaction couples the iodo-pyridine with a terminal alkyne to form a C-C triple bond, which is a valuable functional group for further transformations.[3]

  • Buchwald-Hartwig Amination: This reaction enables the formation of a C-N bond by coupling the iodo-pyridine with an amine.[4] This is a widely used method for the synthesis of arylamines.

The general scheme for these cross-coupling reactions is illustrated below:

G cluster_reactions Cross-Coupling Reactions reactant This compound suzuki Suzuki Coupling + R-B(OR)₂ reactant->suzuki Pd catalyst, base sonogashira Sonogashira Coupling + R-C≡CH reactant->sonogashira Pd/Cu catalyst, base buchwald Buchwald-Hartwig Amination + R₂NH reactant->buchwald Pd catalyst, base product_suzuki Aryl/Vinyl-substituted Pyridine suzuki->product_suzuki product_sonogashira Alkynyl-substituted Pyridine sonogashira->product_sonogashira product_buchwald Amino-substituted Pyridine buchwald->product_buchwald

Caption: Key cross-coupling reactions of this compound.

Applications in Drug Discovery and Agrochemicals

This compound is a valuable building block in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.[1] The trifluoromethyl group is known to improve the metabolic stability and bioavailability of drug candidates.[1] The ability to introduce a wide range of substituents via cross-coupling reactions makes this compound a versatile starting material for generating libraries of compounds for biological screening.

While specific drugs or commercial agrochemicals derived from this compound are not explicitly detailed in the available literature, its structural motifs are present in many biologically active compounds. The trifluoromethylpyridine core is a key structural element in a number of commercial agrochemicals and pharmaceuticals.[2]

Safety and Handling

As with any chemical, this compound should be handled with appropriate safety precautions in a well-ventilated area.[5] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.[6] For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier. General hazards associated with similar halogenated and trifluoromethylated pyridines include skin and eye irritation, and potential respiratory irritation.[6]

Conclusion

This compound is a strategically important building block for organic synthesis, offering a unique combination of a reactive iodine handle and a bio-enhancing trifluoromethyl group on a pyridine scaffold. Its utility in palladium-catalyzed cross-coupling reactions provides a powerful platform for the construction of complex molecular architectures relevant to drug discovery and agrochemical research. While detailed synthetic and spectroscopic data for this specific isomer are not widely published, its potential for creating novel and valuable compounds is clear. Further research and publication of its specific properties and reaction protocols would be of great benefit to the scientific community.

References

Introduction: A Versatile Building Block in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Iodo-3-(trifluoromethyl)pyridine (CAS: 927434-20-6)

This compound is a heterocyclic organic compound that has emerged as a crucial building block in medicinal chemistry and organic synthesis.[1] Its structure is deceptively simple, yet it combines three key chemical motifs that impart significant versatility and utility for researchers and drug development professionals. The pyridine ring is a privileged scaffold, forming the core of numerous biologically active molecules.[2] The trifluoromethyl (-CF3) group, a powerful electron-withdrawing substituent, is renowned for its ability to enhance critical drug properties such as metabolic stability, lipophilicity, and bioavailability.[1][3][4] Finally, the iodine atom at the 2-position serves as a highly effective and reactive handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the facile construction of complex molecular architectures.[1][5] This guide provides an in-depth exploration of the synthesis, properties, reactivity, and applications of this valuable synthetic intermediate.

Physicochemical and Spectroscopic Profile

The unique arrangement of the iodo and trifluoromethyl groups on the pyridine ring governs the compound's physical and chemical behavior. The electron-withdrawing nature of the -CF3 group significantly influences the electronic properties of the pyridine ring system.[3]

Table 1: Core Properties of this compound

PropertyValueSource(s)
CAS Number 927434-20-6[1][6][7]
Molecular Formula C₆H₃F₃IN[1][6]
Molecular Weight 272.99 g/mol [1][6]
IUPAC Name This compound[6]
SMILES FC(F)(F)C1=CC=CN=C1I[6]
InChIKey MXQOZXBATZOEDA-UHFFFAOYSA-N[6]
Appearance Typically a solid, white to off-white in color.[8]
Spectroscopic Characterization Insights

While detailed spectra for this specific isomer are not publicly compiled, analysis of analogous structures provides clear expectations for characterization:

  • ¹H NMR: The spectrum would show three distinct signals in the aromatic region corresponding to the protons on the pyridine ring. The chemical shifts would be influenced by the anisotropic effects of the ring and the strong inductive effects of the iodo and trifluoromethyl substituents.

  • ¹³C NMR: Six signals would be expected. The carbon attached to the trifluoromethyl group would appear as a quartet due to C-F coupling, and its chemical shift would be significantly downfield. The carbon bearing the iodine atom would also be readily identifiable.

  • ¹⁹F NMR: A sharp singlet would be observed, characteristic of the -CF3 group. This is often the most unambiguous method to confirm the presence and purity of the trifluoromethyl moiety.[9]

  • Mass Spectrometry (MS): The molecular ion peak would confirm the molecular weight. The isotopic pattern of iodine would be a key diagnostic feature.[10]

Synthesis Strategies

The preparation of trifluoromethylpyridines (TFMPs) can be achieved through several primary routes, including the construction of the pyridine ring from a trifluoromethyl-containing precursor or the direct introduction of a trifluoromethyl group.[11] However, a common and effective strategy for producing specific isomers like this compound involves the functionalization of a pre-formed trifluoromethylpyridine core.

A plausible and illustrative synthetic pathway would involve a Sandmeyer-type reaction starting from the corresponding aminopyridine.

Protocol: Illustrative Synthesis via Diazotization-Iodination

Disclaimer: This protocol is a representative methodology based on established chemical principles. Researchers should conduct their own literature search and optimization for specific applications.

  • Starting Material: 2-Amino-3-(trifluoromethyl)pyridine.

  • Step 1: Diazotization

    • In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve 2-amino-3-(trifluoromethyl)pyridine in an aqueous solution of a strong acid (e.g., H₂SO₄ or HCl) at 0-5 °C.

    • Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C. The causality here is critical: low temperatures are essential to prevent the premature decomposition of the unstable diazonium salt intermediate.

    • Stir the mixture for 30-60 minutes at this temperature until the diazotization is complete (can be monitored by starch-iodide paper).

  • Step 2: Iodination

    • In a separate flask, prepare a concentrated aqueous solution of potassium iodide (KI).

    • Slowly add the freshly prepared diazonium salt solution to the KI solution. Vigorous evolution of nitrogen gas will be observed as the diazonium group is displaced by iodide.

    • Allow the reaction mixture to warm to room temperature and stir for several hours to ensure the reaction goes to completion.

  • Step 3: Work-up and Purification

    • Neutralize the reaction mixture with a suitable base (e.g., NaHCO₃ or NaOH solution).

    • Extract the crude product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers with water and brine, then dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

    • Concentrate the solvent under reduced pressure.

    • Purify the resulting crude product by column chromatography on silica gel to yield pure this compound.

Chemical Reactivity and Key Transformations

The iodine atom at the C2 position is the primary site of reactivity, making this compound an ideal substrate for palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring, enhanced by the -CF3 group, makes the C-I bond highly susceptible to oxidative addition to a Pd(0) catalyst.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the pyridine core and various aryl or vinyl boronic acids or esters. This reaction is fundamental in drug discovery for creating biaryl structures.[12][13]

Suzuki_Miyaura_Coupling Substrate 2-Iodo-3-(CF₃)Pyridine OxAdd Oxidative Addition Substrate->OxAdd BoronicAcid R-B(OH)₂ Transmetalation Transmetalation BoronicAcid->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation Pd0 Pd(0) Catalyst Pd0->OxAdd PdII_Intermediate [Py-CF₃]-Pd(II)-I OxAdd->PdII_Intermediate PdII_Intermediate->Transmetalation PdII_R_Intermediate [Py-CF₃]-Pd(II)-R Transmetalation->PdII_R_Intermediate RedElim Reductive Elimination PdII_R_Intermediate->RedElim RedElim->Pd0 Product 2-R-3-(CF₃)Pyridine RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Exemplary Protocol: Suzuki-Miyaura Coupling

  • Setup: To an oven-dried flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired boronic acid or ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).

  • Solvent: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., Dioxane/H₂O or Toluene/H₂O). The presence of water is often crucial for the efficacy of inorganic bases.

  • Reaction: Heat the mixture to 80-100 °C and monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction, dilute with water, and extract with an organic solvent. The organic layers are then washed, dried, and concentrated.

  • Purification: Purify the product via column chromatography.

Sonogashira Coupling: C-C Alkyne Bond Formation

This reaction facilitates the coupling of the iodopyridine with terminal alkynes, providing a direct route to alkynylpyridines.[14] These products are valuable intermediates for synthesizing more complex heterocyclic systems or as final products in materials science.[15][16]

Sonogashira_Workflow Reactants 2-Iodo-3-(CF₃)Pyridine + Terminal Alkyne (R-C≡CH) ReactionVessel Inert Atmosphere Reaction (Room Temp to 60 °C) Reactants->ReactionVessel Catalysts Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) Cu(I) Co-catalyst (e.g., CuI) Catalysts->ReactionVessel Conditions Base (e.g., Et₃N) Solvent (e.g., THF or DMF) Conditions->ReactionVessel Coupling C(sp²)-C(sp) Bond Formation ReactionVessel->Coupling Workup Aqueous Work-up & Extraction Coupling->Workup Purification Column Chromatography Workup->Purification Product 2-(Alkynyl)-3-(CF₃)Pyridine Purification->Product

Caption: General workflow for a Sonogashira cross-coupling reaction.

Exemplary Protocol: Sonogashira Coupling

  • Setup: In a flask under an inert atmosphere, dissolve this compound (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-5 mol%) in a suitable solvent like THF or DMF.

  • Addition: Add a base, typically an amine like triethylamine (Et₃N) or diisopropylamine (DIPA), which also serves as a solvent in some cases. Then, add the terminal alkyne (1.1-1.2 eq.).

  • Reaction: Stir the mixture at room temperature or with gentle heating until the starting material is consumed. The choice of temperature depends on the reactivity of the specific substrates.

  • Work-up & Purification: Follow standard aqueous work-up, extraction, and chromatographic purification procedures.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for constructing carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals.[17][18] This reaction allows for the coupling of the iodopyridine with a vast range of primary and secondary amines.

Buchwald_Hartwig_Amination Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + Ar-I PdII Ar-Pd(II)-I (L)₂ OxAdd->PdII AmineCoord Amine Coordination PdII->AmineCoord + HNR₂ - HI PdAmido Ar-Pd(II)-NR₂ (L)₂ AmineCoord->PdAmido RedElim Reductive Elimination PdAmido->RedElim RedElim->Pd0 (Regeneration) Product Ar-NR₂ RedElim->Product ArI Py-CF₃-I Amine HNR₂ + Base

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Exemplary Protocol: Buchwald-Hartwig Amination

  • Setup: Combine this compound (1.0 eq.), the desired amine (1.1-1.5 eq.), a palladium precursor (e.g., Pd₂(dba)₃), a specialized phosphine ligand (e.g., Xantphos, Josiphos), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄) in a glovebox or under an inert atmosphere.[19]

  • Rationale for Ligand Choice: Sterically hindered and electron-rich phosphine ligands are critical. They promote the reductive elimination step, which is often rate-limiting, and prevent catalyst deactivation, especially with challenging heterocyclic substrates.[19][20]

  • Solvent: Add a dry, degassed aprotic solvent such as toluene or dioxane.

  • Reaction: Heat the mixture, typically between 80-110 °C, until completion.

  • Work-up & Purification: Cool the reaction, quench carefully with water, and perform a standard extractive work-up followed by purification.

Applications in Research and Development

The trifluoromethylpyridine (TFMP) motif is a key structural component in a multitude of successful agrochemical and pharmaceutical products.[2][11] this compound serves as a direct precursor to compounds containing the 2-substituted-3-(trifluoromethyl)pyridine core.

  • Agrochemicals: TFMP derivatives are used to synthesize potent insecticides, fungicides, and herbicides.[2] For example, Flonicamid, an insecticide, contains a 4-trifluoromethyl-nicotinamide structure, highlighting the importance of this class of compounds in crop protection.[2]

  • Pharmaceuticals: In drug discovery, the incorporation of the -CF3 group can fine-tune a molecule's pharmacokinetic profile.[3][4] The pyridine ring can interact with biological targets through hydrogen bonding and π-stacking. Therefore, molecules synthesized from this building block are screened for a wide range of therapeutic targets, including ion channels, enzymes, and receptors.[3][10] The ability to rapidly diversify the 2-position through cross-coupling makes it an ideal scaffold for generating libraries of new chemical entities for high-throughput screening.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be strictly followed when handling this compound.

Table 2: GHS Hazard Information

Hazard ClassStatementSource(s)
Skin Irritation Causes skin irritation.[21][22]
Eye Irritation Causes serious eye irritation.[21][22]
Respiratory Irritation May cause respiratory irritation.[21][22]
  • Handling: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[21][23] Avoid direct contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[21][23] Avoid creating dust.[21]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.[8][21] The container should be kept tightly closed to prevent moisture and air exposure.[8][21] Some suppliers recommend storing under an inert atmosphere, such as argon, to maintain purity.[21]

  • First Aid: In case of skin contact, wash immediately with plenty of soap and water.[21] For eye contact, rinse cautiously with water for several minutes.[21][23] If inhaled, move the person to fresh air.[21][23] In all cases of significant exposure, seek immediate medical attention.[21]

References

An In-depth Technical Guide to the Synthesis of 2-Iodo-3-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 2-Iodo-3-(trifluoromethyl)pyridine is a pivotal heterocyclic building block in the development of novel pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring a bulky, cross-coupling-amenable iodine atom adjacent to a strongly electron-withdrawing trifluoromethyl group, makes it a highly sought-after intermediate for introducing the trifluoromethylpyridine motif into complex molecular architectures. This guide provides a comprehensive overview of the principal synthetic strategies for obtaining this compound, with a focus on the underlying chemical principles, detailed experimental protocols, and practical insights for laboratory application.

Introduction: The Significance of this compound

The incorporation of a trifluoromethyl (CF₃) group into bioactive molecules is a well-established strategy in medicinal and agricultural chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity.[1] The pyridine scaffold itself is a privileged structure, present in numerous approved drugs. The title compound, this compound, serves as a versatile precursor, primarily enabling carbon-carbon and carbon-heteroatom bond formation through reactions like Suzuki-Miyaura, Negishi, and Buchwald-Hartwig cross-coupling at the 2-position.[2] This guide will dissect the two most robust and widely applicable synthetic routes to this valuable compound.

Overview of Primary Synthetic Strategies

The synthesis of this compound is predominantly achieved via two distinct and reliable pathways, each with its own set of advantages and considerations. The choice of method often depends on the availability of starting materials and desired scale.

  • Sandmeyer Reaction: A classic transformation involving the diazotization of 2-Amino-3-(trifluoromethyl)pyridine followed by displacement of the diazonium group with iodide.

  • Halogen Exchange (Finkelstein-type Reaction): A two-step approach beginning with the synthesis of 2-Chloro-3-(trifluoromethyl)pyridine, followed by a subsequent substitution of the chloro group with iodine.

Synthetic_Routes_Overview A 2-Amino-3-(trifluoromethyl)pyridine C This compound A->C  Sandmeyer Reaction   (Diazotization-Iodination) B 3-(Trifluoromethyl)pyridine D 2-Chloro-3-(trifluoromethyl)pyridine B->D  Oxidation & Chlorination   D->C  Halogen Exchange   (Finkelstein Reaction)

Caption: High-level overview of the main synthetic routes to this compound.

Method 1: The Sandmeyer Reaction Approach

The Sandmeyer reaction provides a direct and efficient method to convert an aromatic amine to an aryl halide.[3] For heterocyclic systems, this approach is particularly valuable. The reaction proceeds via a diazonium salt intermediate, which is then intercepted by an iodide nucleophile.[4]

Mechanism and Rationale

The reaction is a two-stage process initiated by the formation of a diazonium salt from the primary amine.

  • Diazotization: 2-Amino-3-(trifluoromethyl)pyridine is treated with a nitrosating agent, typically generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., H₂SO₄ or HCl). This converts the amino group (-NH₂) into a diazonium salt (-N₂⁺), which is an excellent leaving group (N₂ gas).

  • Iodide Displacement: The resulting diazonium salt is then treated with a source of iodide, such as potassium iodide (KI). The iodide ion displaces the diazonium group to yield the final product. Unlike Sandmeyer reactions for chlorination or bromination, the iodination step often does not require a copper(I) catalyst.[4]

Sandmeyer_Mechanism cluster_0 Step 1: Diazotization cluster_1 Step 2: Iodide Displacement A Start: 2-Amino-3-(trifluoromethyl)pyridine B Intermediate: Pyridinediazonium Salt A->B  NaNO₂, H₂SO₄ (aq)    0-5 °C   C Intermediate: Pyridinediazonium Salt D Product: this compound C->D  KI (aq)    Warm to RT  

Caption: The two-stage mechanism of the Sandmeyer iodination reaction.

Detailed Experimental Protocol

Starting Material: 2-Amino-3-(trifluoromethyl)pyridine. This precursor can be synthesized via amination of a corresponding 2-halopyridine derivative.[5][6]

Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 2-Amino-3-(trifluoromethyl)pyridine (1.0 eq).

  • Acidic Solution: Cool the flask in an ice-water bath to 0-5 °C. Slowly add a pre-chilled aqueous solution of sulfuric acid (~3 M) while maintaining the internal temperature below 10 °C.

  • Diazotization: Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the stirred amine suspension via the dropping funnel. Crucially, maintain the internal temperature between 0 °C and 5 °C throughout the addition. A slight excess of nitrous acid can be confirmed with starch-iodide paper.

  • Iodination: In a separate beaker, dissolve potassium iodide (KI, 1.5 eq) in water. Once the diazotization is complete (typically after 15-30 minutes of stirring at 0-5 °C), add the KI solution dropwise to the reaction mixture.

  • Reaction Completion: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 1-2 hours. The evolution of nitrogen gas should be observed. Gentle heating (e.g., to 40-50 °C) may be required to drive the reaction to completion.

  • Work-up and Purification:

    • Quench any excess nitrous acid with a small amount of urea.

    • Neutralize the reaction mixture carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove residual iodine, then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Data and Insights
ParameterCondition/ValueRationale & Expert Insight
Temperature 0-5 °C for DiazotizationCrucial: Aryl diazonium salts are thermally unstable and can decompose or undergo side reactions if the temperature is not strictly controlled.[7]
Reagents NaNO₂, H₂SO₄, KIStandard, cost-effective reagents for Sandmeyer iodination. An excess of KI is used to ensure complete conversion.
Yield 60-75% (Typical)Yields can be sensitive to temperature control and the rate of addition of reagents.
Purification Column ChromatographyEffective for removing unreacted starting material and any potential side-products, such as the corresponding pyridone.

Method 2: Halogen Exchange (Finkelstein-type) Pathway

This strategy involves the synthesis of a more readily accessible 2-halopyridine, typically 2-chloro-3-(trifluoromethyl)pyridine, followed by a nucleophilic substitution with an iodide salt.

Principle and Workflow

The aromatic Finkelstein reaction is a powerful method for synthesizing aryl iodides from aryl chlorides or bromides.[8] While less reactive than their alkyl counterparts, aryl chlorides can undergo this exchange, often facilitated by a copper(I) catalyst.[9] The overall process is a two-step sequence.

Finkelstein_Workflow Start 3-(Trifluoromethyl)pyridine Intermediate1 3-(Trifluoromethyl)pyridine N-oxide Start->Intermediate1 Oxidation (e.g., m-CPBA) Intermediate2 2-Chloro-3-(trifluoromethyl)pyridine Intermediate1->Intermediate2 Chlorination (e.g., POCl₃) Product This compound Intermediate2->Product Iodination (NaI, CuI, Solvent)

Caption: Stepwise workflow for the synthesis via the halogen exchange pathway.

Detailed Experimental Protocols

Step A: Synthesis of 2-Chloro-3-(trifluoromethyl)pyridine

This precursor is commonly prepared from 3-(trifluoromethyl)pyridine via an N-oxide intermediate.[10]

  • N-Oxidation: Dissolve 3-(trifluoromethyl)pyridine (1.0 eq) in a suitable solvent like dichloromethane. Add an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA, ~1.2 eq) portion-wise while maintaining the temperature below 30 °C. Stir at room temperature until the starting material is consumed (monitored by TLC or GC-MS).

  • Chlorination: After work-up to isolate the N-oxide, treat the 3-(trifluoromethyl)pyridine N-oxide (1.0 eq) with a chlorinating agent like phosphorus oxychloride (POCl₃, ~2-3 eq). The reaction is typically performed neat or in a high-boiling solvent and heated to reflux (e.g., 100-120 °C) for several hours.

  • Purification: After cooling, the reaction mixture is carefully quenched by pouring it onto crushed ice. The mixture is then neutralized and extracted with an organic solvent. The crude product is purified by distillation or chromatography to yield 2-Chloro-3-(trifluoromethyl)pyridine.

Step B: Halogen Exchange to this compound

  • Reaction Setup: In a sealable reaction vessel, combine 2-Chloro-3-(trifluoromethyl)pyridine (1.0 eq), sodium iodide (NaI, 2.0-3.0 eq), and copper(I) iodide (CuI, 0.1-0.2 eq).

  • Solvent and Heating: Add a high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Seal the vessel and heat the mixture to 120-150 °C for 12-24 hours. The reaction progress should be monitored by GC-MS or LC-MS.

  • Work-up and Purification: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by column chromatography.

Data and Insights
ParameterCondition/ValueRationale & Expert Insight
Catalyst (Step B) Copper(I) Iodide (CuI)The C(sp²)-Cl bond on the electron-deficient pyridine ring is strong; a catalyst is often necessary to facilitate the nucleophilic substitution.[8]
Solvent (Step B) DMF or DMSOHigh-boiling polar aprotic solvents are required to dissolve the salts and reach the high temperatures needed to drive the reaction.[8]
Yield Step A: 60-80%; Step B: 50-70%The chlorination step (A) can produce regioisomeric byproducts. The halogen exchange (B) is an equilibrium process; using a large excess of NaI helps drive it to completion.[11]
Overall Route Longer, but avoids diazonium saltsThis two-step route may be preferred if the starting 2-aminopyridine is unavailable or if handling potentially explosive diazonium intermediates is a concern.

Safety and Handling Precautions

Working with halogenated pyridines and the reagents for their synthesis requires strict adherence to safety protocols.

  • Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of volatile and toxic compounds.[11]

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[10]

  • Reagent Handling:

    • Trifluoromethylpyridines: These compounds can be toxic and should be handled with care. Avoid skin contact and inhalation.[5]

    • Diazonium Salts (Sandmeyer Route): These intermediates are potentially explosive, especially when isolated in a dry state. Always keep them in solution at low temperatures and quench any excess nitrosating agent with urea before work-up.

    • Iodine and Iodides: Iodine can cause stains and burns. Potassium iodide is generally safe but should be handled with standard laboratory care.

  • Waste Disposal: Dispose of all chemical waste, including solvents and reaction residues, in accordance with local and institutional regulations. Do not discharge into drains.[10]

Conclusion

The synthesis of this compound is readily achievable through well-established synthetic organic chemistry methods. The Sandmeyer reaction offers a direct and efficient route from the corresponding aminopyridine, provided that the precursor is available and appropriate precautions are taken for handling diazonium intermediates. The halogen exchange pathway , while longer, provides a robust alternative that avoids these sensitive intermediates and starts from the more fundamental 3-(trifluoromethyl)pyridine. The selection of the optimal route will depend on precursor availability, scale, and the specific safety infrastructure of the laboratory. Both methods deliver a key building block essential for advancing research in drug discovery and crop protection.

References

Spectroscopic Characterization of 2-Iodo-3-(trifluoromethyl)pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of 2-Iodo-3-(trifluoromethyl)pyridine, a fluorinated pyridine derivative of interest in medicinal chemistry and materials science. The strategic placement of the iodo and trifluoromethyl substituents on the pyridine ring creates a unique electronic and steric environment, making a thorough spectroscopic analysis essential for its unambiguous identification and for predicting its reactivity. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural elucidation of this compound.

Introduction to the Spectroscopic Analysis of this compound

The structural confirmation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides complementary information. NMR spectroscopy elucidates the carbon-hydrogen framework and the environment of the fluorine atoms. IR spectroscopy identifies the functional groups and vibrational modes of the molecule. Mass spectrometry determines the molecular weight and provides insights into the fragmentation patterns, further confirming the molecular structure.

The trifluoromethyl group, being a strong electron-withdrawing group, significantly influences the chemical shifts of the pyridine ring protons and carbons. The bulky iodine atom also imparts specific steric and electronic effects that are discernible in the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. The electron-withdrawing nature of the trifluoromethyl group and the nitrogen atom will cause these protons to resonate at relatively downfield chemical shifts.

Predicted ¹H NMR Data:

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-47.9 - 8.1ddJ(H4-H5) ≈ 8.0, J(H4-H6) ≈ 1.5
H-57.2 - 7.4ddJ(H5-H4) ≈ 8.0, J(H5-H6) ≈ 4.5
H-68.5 - 8.7ddJ(H6-H5) ≈ 4.5, J(H6-H4) ≈ 1.5

The predicted chemical shifts are based on the analysis of related substituted pyridines.[1] The proton at the 6-position (H-6) is expected to be the most deshielded due to its proximity to the electronegative nitrogen atom. The coupling constants are typical for pyridine systems.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The carbon bearing the iodine atom will also have a characteristic chemical shift.

Predicted ¹³C NMR Data:

CarbonPredicted Chemical Shift (δ, ppm)Multiplicity (due to ¹⁹F)J(C-F) (Hz)
C-295 - 105q~ 35
C-3130 - 135q~ 3-5
C-4138 - 142s-
C-5122 - 126s-
C-6150 - 154s-
-CF₃120 - 125q~ 275

The chemical shifts are influenced by the substituents. The carbon attached to the iodine (C-2) is expected to be significantly shielded. The trifluoromethyl group's carbon will show a large one-bond C-F coupling constant.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a crucial technique for the characterization of fluorinated compounds. For this compound, a single signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group.

Predicted ¹⁹F NMR Data:

GroupPredicted Chemical Shift (δ, ppm)
-CF₃-60 to -65

The chemical shift is reported relative to a standard such as CFCl₃.[2] The observed range is characteristic for a trifluoromethyl group attached to an aromatic ring.[3][4][5]

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution. Tune the probe for ¹H, ¹³C, and ¹⁹F nuclei.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition: Acquire a one-dimensional ¹⁹F spectrum. This is typically a quick experiment due to the 100% natural abundance of ¹⁹F.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of the bonds.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Bond VibrationIntensity
3100-3000C-H (aromatic) stretchMedium
1600-1550C=N (pyridine ring) stretchMedium-Strong
1550-1450C=C (pyridine ring) stretchMedium-Strong
1350-1100C-F (trifluoromethyl) stretchStrong, multiple bands
~1050C-I stretchMedium

The most characteristic signals in the IR spectrum will be the strong absorptions due to the C-F stretching vibrations of the trifluoromethyl group.[6] The pyridine ring vibrations are also key identifiers.[7]

Experimental Protocol for IR Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid or liquid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern can also offer valuable structural clues.

Expected Mass Spectrum Data:

  • Molecular Ion (M⁺): The mass spectrum should show a prominent molecular ion peak at m/z = 273, corresponding to the molecular weight of this compound (C₆H₃F₃IN).

  • Isotopic Pattern: Due to the presence of iodine (¹²⁷I), which is monoisotopic, the molecular ion peak will be a single distinct peak.

  • Key Fragmentation Patterns:

    • Loss of an iodine atom: [M - I]⁺ at m/z = 146.

    • Loss of a trifluoromethyl group: [M - CF₃]⁺ at m/z = 204.

    • Loss of HF: [M - HF]⁺ at m/z = 253.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Ionization: Ionize the sample molecules. EI is often used for volatile, thermally stable compounds and typically provides more fragmentation information.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualization of Molecular Structure and Spectroscopic Correlations

The following diagrams illustrate the structure of this compound and the key correlations in its NMR spectra.

Caption: Molecular structure of this compound.

NMR_Correlations cluster_h_nmr ¹H NMR cluster_c_nmr ¹³C NMR cluster_f_nmr ¹⁹F NMR H4 H-4 ~7.9-8.1 ppm (dd) H5 H-5 ~7.2-7.4 ppm (dd) H4->H5 J ≈ 8.0 Hz H6 H-6 ~8.5-8.7 ppm (dd) H4->H6 J ≈ 1.5 Hz H5->H6 J ≈ 4.5 Hz C2 C-2 ~95-105 ppm (q) CF3_F -CF₃ ~ -60 to -65 ppm C2->CF3_F ³J(C-F) C3 C-3 ~130-135 ppm (q) C3->CF3_F ²J(C-F) CF3_C -CF₃ ~120-125 ppm (q) CF3_C->CF3_F ¹J(C-F)

Caption: Key predicted NMR correlations for this compound.

Conclusion

The comprehensive spectroscopic analysis using NMR (¹H, ¹³C, ¹⁹F), IR, and MS provides a self-validating system for the unambiguous identification and structural confirmation of this compound. The predicted data, based on established principles and comparison with related structures, offers a robust framework for researchers working with this compound. The experimental protocols outlined provide a standardized approach to obtaining high-quality spectroscopic data.

References

2-Iodo-3-(trifluoromethyl)pyridine as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Iodo-3-(trifluoromethyl)pyridine as a Strategic Building Block in Modern Organic Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorinated Pyridines

In the landscape of modern medicinal and agrochemical development, the strategic incorporation of fluorinated heterocycles is a cornerstone of molecular design. The trifluoromethylpyridine (TFMP) moiety, in particular, has become an indispensable structural motif. The introduction of a trifluoromethyl (-CF3) group can profoundly enhance the physicochemical properties of a molecule, often leading to increased lipophilicity, improved metabolic stability against oxidative degradation, and stronger binding affinity to target proteins.[1][2][3] These attributes are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of new therapeutic and crop protection agents.

This guide focuses on a particularly versatile member of this class: This compound . This building block uniquely combines the beneficial electronic properties of the trifluoromethyl group with the synthetic versatility of an iodine atom at the C2 position. The carbon-iodine bond serves as a highly reactive and strategic handle for a wide array of transition-metal-catalyzed cross-coupling reactions, making it an excellent substrate for constructing complex molecular architectures.[4][5] This document provides a detailed exploration of the core applications of this compound, with a focus on the mechanistic principles and field-proven protocols for key palladium-catalyzed transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.

Physicochemical Properties and Synthetic Access

Understanding the fundamental properties of this compound is essential for its effective use.

PropertyValueReference
CAS Number 927434-20-6[4]
Molecular Formula C₆H₃F₃IN[6]
Appearance Yellow to off-white solid[6]
Melting Point 42-43 °C[6]
Storage Room temperature, under inert gas[4][7]

The synthesis of trifluoromethylpyridines is typically achieved through several established industrial methods. These include the direct chlorine/fluorine exchange of trichloromethylpyridines derived from picoline precursors or, alternatively, the construction of the pyridine ring from a pre-functionalized trifluoromethyl-containing building block.[1][2][8] The subsequent introduction of iodine can be accomplished through various iodination protocols common in heterocyclic chemistry.

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The true synthetic power of this compound is realized through palladium-catalyzed cross-coupling reactions. These transformations, recognized with the 2010 Nobel Prize in Chemistry, provide robust and efficient methods for the formation of carbon-carbon and carbon-heteroatom bonds.[9] The C-I bond in this building block is highly susceptible to oxidative addition to a low-valent palladium(0) species, initiating the catalytic cycle that is central to these powerful reactions.[5][10]

The general catalytic cycle for these reactions involves three fundamental steps:

  • Oxidative Addition : The aryl halide (R-X) reacts with the active Pd(0) catalyst to form a Pd(II) intermediate.

  • Transmetalation (or related step): The organometallic coupling partner (R'-M) transfers its organic group to the palladium center.

  • Reductive Elimination : The two organic fragments couple, forming the new R-R' bond and regenerating the Pd(0) catalyst.[10][11]

General_Palladium_Catalytic_Cycle Pd0 L₂Pd(0) (Active Catalyst) OxAdd Oxidative Addition PdII_RX L₂Pd(II)(R)(X) OxAdd->PdII_RX Transmetalation Transmetalation PdII_R_R1 L₂Pd(II)(R)(R¹) Transmetalation->PdII_R_R1 MX_out M-X Transmetalation->MX_out RedElim Reductive Elimination RedElim->Pd0 RR1_out R-R¹ RedElim->RR1_out RX_in R-X RX_in->OxAdd R1M_in R¹-M R1M_in->Transmetalation

General Catalytic Cycle for Pd-Catalyzed Cross-Coupling.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating carbon-carbon bonds between sp²-hybridized centers, owing to its operational simplicity, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[10][12] The reaction of this compound with various (hetero)aryl boronic acids provides direct access to complex biaryl and heteroaryl structures.

Causality in Protocol Design

The choice of catalyst, ligand, and base is critical for a successful Suzuki coupling.

  • Palladium Precursor : Pd(PPh₃)₄ can often be used directly, as it is already in the Pd(0) oxidation state. Alternatively, a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf) is reduced in situ to generate the active catalyst.

  • Ligand : Phosphine ligands are essential for stabilizing the palladium center and facilitating the catalytic cycle. For electron-deficient substrates like trifluoromethylpyridines, electron-rich and bulky ligands can accelerate the rate-limiting oxidative addition and reductive elimination steps.[13][14]

  • Base : The base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) is crucial for the transmetalation step, where it facilitates the transfer of the organic group from the boronic acid to the palladium center.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OA Oxidative Addition PdII_ArX Ar-Pd(II)L₂(I) TM Transmetalation PdII_ArB Ar-Pd(II)L₂(Ar') RE Reductive Elimination OA->PdII_ArX Ar-I TM->PdII_ArB Ar'-B(OH)₂ + Base RE->Pd0 Ar-Ar'

Catalytic Cycle of the Suzuki-Miyaura Coupling.
Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative protocol for the coupling of an aryl boronic acid with this compound.

  • Reaction Setup : To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).

  • Catalyst Addition : Add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%) or a combination of a palladium precursor like Pd(OAc)₂ (2 mol%) and a ligand like SPhos (4 mol%).

  • Solvent Addition : Add a degassed solvent mixture, typically toluene/water or dioxane/water (e.g., 4:1 ratio). The presence of water is often beneficial for the transmetalation step.

  • Reaction Execution : Heat the mixture to 80-110 °C and monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification : Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.

Coupling PartnerCatalyst SystemBaseSolventYieldReference
4-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O95%[13]
3-Thienylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O85%[13]
Pyridine-3-boronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O78%[15]
Sonogashira Coupling: Constructing C(sp²)-C(sp) Bonds

The Sonogashira coupling is a highly efficient method for forming a carbon-carbon bond between an aryl or vinyl halide and a terminal alkyne.[16][17] This reaction is indispensable for synthesizing conjugated enyne systems, which are prevalent in organic materials, natural products, and pharmaceuticals. The use of this compound in this reaction allows for the direct installation of an alkynyl group at the C2 position.

Mechanistic Insight: The Dual Catalytic Cycle

The classical Sonogashira reaction employs a dual catalytic system.[18]

  • Palladium Cycle : This cycle is similar to the Suzuki coupling, involving oxidative addition of the aryl iodide to Pd(0) followed by reductive elimination.

  • Copper Cycle : A copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne and base to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-aryl complex.

While highly effective, copper-free Sonogashira protocols have been developed to avoid issues related to the homocoupling of alkynes (Glaser coupling) and to simplify purification. These methods often require stronger bases or more specialized ligands.[19][20]

Sonogashira_Coupling Sonogashira Dual Catalytic Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)L₂(I) Pd0->PdII_ArX Ar-I (Oxidative Addition) PdII_ArAlk Ar-Pd(II)L₂(C≡CR') PdII_ArX->PdII_ArAlk Transmetalation PdII_ArAlk->Pd0 Ar-C≡CR' (Reductive Elimination) CuX Cu(I)I CuAlk Cu(I)-C≡CR' CuX->CuAlk H-C≡CR' + Base CuAlk->PdII_ArX CuAlk->CuX

The dual catalytic cycles of the Sonogashira coupling.
Experimental Protocol: Sonogashira Coupling

  • Reaction Setup : In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv.) and the terminal alkyne (1.1-1.5 equiv.) in a suitable solvent such as THF or DMF.

  • Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%) and the copper(I) co-catalyst (e.g., CuI, 2-5 mol%).

  • Base Addition : Add a degassed amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), which also serves as a solvent in some cases.

  • Reaction Execution : Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed.

  • Work-up and Purification : Quench the reaction with aqueous NH₄Cl solution and extract with an organic solvent. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.

Alkyne PartnerCatalyst SystemBaseSolventYieldReference
PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF~90%[16][17]
TrimethylsilylacetylenePd(OAc)₂ / PPh₃ / CuIDIPADMF~88%[16]
1-Hexyne[DTBNpP]Pd(crotyl)Cl (Copper-free)TMPDMSO~92%[20]
Buchwald-Hartwig Amination: Assembling C(sp²)-N Bonds

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, providing a powerful and general method for the formation of carbon-nitrogen bonds.[21][22] This reaction has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals. Applying this reaction to this compound allows for the direct introduction of primary or secondary amines at the C2 position.

Controlling Reactivity and Selectivity
  • Ligand Choice : This reaction is highly dependent on the choice of phosphine ligand. Sterically hindered, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or ferrocenyl-based ligands (e.g., Josiphos) are often required to promote the challenging reductive elimination step that forms the C-N bond.[23][24]

  • Base Selection : A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used to deprotonate the amine and facilitate its coordination to the palladium center.[5][22]

  • Regioselectivity : In substrates with multiple halides, the C-I bond is significantly more reactive than C-Br or C-Cl bonds in palladium-catalyzed reactions, allowing for selective functionalization. For dihalopyridines with the same halogen, the C2 position is generally more susceptible to oxidative addition than other positions due to electronic effects.[23]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L OA Oxidative Addition PdII_ArX Ar-Pd(II)L(I) LA Ligand Association/Amine Coordination Amido_Complex Ar-Pd(II)L(NR¹R²) RE Reductive Elimination OA->PdII_ArX Ar-I LA->Amido_Complex HNR¹R² + Base RE->Pd0 Ar-NR¹R²

Catalytic Cycle of the Buchwald-Hartwig Amination.
Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup : In a glovebox or under an inert atmosphere, charge a vial or flask with the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the appropriate phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).

  • Reagent Addition : Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).

  • Solvent Addition : Add a dry, degassed aprotic solvent such as toluene or dioxane.

  • Reaction Execution : Seal the vessel and heat the mixture to 80-120 °C. Monitor the reaction for completion.

  • Work-up and Purification : After cooling, quench the reaction by adding water. Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify the crude material via column chromatography.

Amine PartnerCatalyst SystemBaseSolventOutcomeReference
MorpholinePd(OAc)₂ / XantphosCs₂CO₃TolueneHigh Yield[24]
AnilinePd₂(dba)₃ / XPhosNaOtBuDioxaneHigh Yield[23]
BenzylaminePd(OAc)₂ / BrettPhosLiHMDSTolueneHigh Yield[22]

Impact on Drug Discovery and Agrochemicals

The trifluoromethylpyridine scaffold is a privileged structure in modern chemistry. Its presence is associated with a range of successful commercial products and promising clinical candidates.[1][2]

  • Agrochemicals : TFMP derivatives are key components in numerous pesticides, fungicides, and herbicides. For example, 2,3-dichloro-5-(trifluoromethyl)pyridine is a crucial intermediate for the fungicide fluazinam and the insecticide chlorfluazuron.[8] The ability to further functionalize these scaffolds using building blocks like this compound opens new avenues for developing next-generation crop protection agents with improved efficacy and safety profiles.

  • Pharmaceuticals : In medicinal chemistry, the TFMP core is found in drugs targeting a wide array of diseases. Derivatives have been investigated as kinase inhibitors for cancer therapy, where the trifluoromethyl group can enhance binding to the target enzyme.[3] The pyridine nitrogen acts as a hydrogen bond acceptor, while the lipophilic -CF₃ group can occupy hydrophobic pockets, leading to potent and selective inhibition. Pyridine derivatives have also shown promise as anti-inflammatory agents and for treating neurological disorders.[25]

The synthetic accessibility provided by this compound allows chemists to rapidly generate libraries of novel compounds, accelerating the structure-activity relationship (SAR) studies that are essential for identifying lead candidates in the drug discovery pipeline.

Conclusion

This compound is a high-value, strategic building block that empowers chemists to efficiently construct complex molecules of pharmaceutical and agrochemical relevance. Its unique combination of a reactive iodine handle and the property-enhancing trifluoromethyl group makes it an ideal substrate for a host of powerful palladium-catalyzed cross-coupling reactions. By mastering the application of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions with this versatile intermediate, researchers can significantly streamline synthetic routes, accelerate discovery programs, and unlock new possibilities in molecular design.

References

The Ascendance of a Privileged Scaffold: A Technical Guide to the Discovery and History of Trifluoromethylpyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative of Fluorination in Heterocyclic Chemistry

In the landscape of modern medicinal and agricultural chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational design.[1][2] The trifluoromethyl (-CF3) group, in particular, has emerged as a uniquely powerful modulator of physicochemical and biological properties.[2][3][4] When appended to a pyridine ring, a ubiquitous heterocycle in bioactive molecules, the resulting trifluoromethylpyridines (TFMPs) exhibit a compelling synergy of properties that have propelled them to the forefront of innovation in drug discovery and crop protection.[1][3][5][6] This technical guide provides an in-depth exploration of the discovery, historical evolution, and synthetic methodologies of trifluoromethylpyridines, offering researchers, scientists, and drug development professionals a comprehensive understanding of this critical molecular framework. We will delve into the causality behind experimental choices, the evolution of industrial-scale synthesis, and the impact of these compounds on modern science.

A Historical Odyssey: From a Chemical Curiosity to an Industrial Mainstay

The journey of trifluoromethylpyridines is intrinsically linked to the broader history of organofluorine chemistry. The first synthesis of an aromatic compound bearing a trifluoromethyl group was achieved by Frédéric Swarts in 1898, who successfully converted benzotrichloride to benzotrifluoride using antimony trifluoride.[7][8] This foundational work laid the groundwork for future investigations into fluorinated aromatics.

It was not until nearly half a century later, in 1947, that the first synthesis of a trifluoromethylpyridine was reported.[7] This pioneering work utilized a similar strategy to Swarts, involving the chlorination and subsequent fluorination of picoline (methylpyridine).[7] However, these early methods were often harsh, low-yielding, and not amenable to large-scale production, relegating trifluoromethylpyridines to the realm of academic curiosities for several decades.

The turning point for trifluoromethylpyridines arrived in the early 1980s with the development of economically viable and scalable synthetic processes.[1] This breakthrough was largely driven by the burgeoning agrochemical industry's demand for novel, high-performance active ingredients. The commercialization of Fluazifop-butyl in 1982 by Ishihara Sangyo Kaisha, Ltd. (ISK) marked a pivotal moment, as it was the first herbicide to incorporate a trifluoromethylpyridine substructure.[1][5][7] The success of Fluazifop-butyl, which demonstrated superior herbicidal activity compared to its non-fluorinated analogues, ignited a surge of research and development into TFMP derivatives that continues to this day.[1][7]

G cluster_0 Early Developments cluster_1 Industrialization & Application 1898 1898 Swarts synthesizes benzotrifluoride 1947 1947 First synthesis of trifluoromethylpyridine 1898->1947 Laying the groundwork 1980s Early 1980s Development of scalable synthetic processes 1947->1980s From curiosity to demand 1982 1982 Commercialization of Fluazifop-butyl 1980s->1982 Industrial breakthrough 1990s_Present 1990s - Present Rapid expansion in agrochemicals and pharmaceuticals 1982->1990s_Present Market success drives innovation

Caption: A timeline of key milestones in the history of trifluoromethylpyridines.

The Chemist's Toolkit: Evolution of Synthetic Methodologies

The practical utility of trifluoromethylpyridines is underpinned by the development of robust and versatile synthetic methods. Two primary strategies have dominated the landscape: the chlorine/fluorine exchange of pre-formed pyridine rings and the construction of the pyridine ring from trifluoromethyl-containing building blocks.[1][5]

Halogen Exchange: The Workhorse of Industrial Production

The most prevalent industrial method for synthesizing trifluoromethylpyridines involves a two-step process starting from picolines: exhaustive chlorination of the methyl group to form a trichloromethylpyridine, followed by a halogen exchange (halex) reaction with hydrogen fluoride (HF).[1][7][9][10]

This approach can be carried out in either the liquid or vapor phase, with each offering distinct advantages and challenges.

Liquid-Phase Halex Reaction:

The liquid-phase process typically involves heating the trichloromethylpyridine with anhydrous hydrogen fluoride, often under pressure and in the presence of a metal halide catalyst such as FeCl3 or SbCl5.[9][11]

  • Causality: The catalyst facilitates the exchange of chlorine for fluorine atoms. The reaction proceeds stepwise, forming chlorodifluoromethyl and dichlorofluoromethyl intermediates. Driving the reaction to completion to obtain the desired trifluoromethyl group requires careful control of temperature, pressure, and reaction time.

  • Self-Validation: The progress of the reaction can be monitored by gas chromatography (GC) to ensure the complete conversion of the starting material and intermediates. The final product is then purified by distillation.

Vapor-Phase Halex Reaction:

For large-scale industrial production, vapor-phase reactions are often preferred due to their continuous nature and higher throughput.[1][7] In this process, the trichloromethylpyridine and hydrogen fluoride are passed over a heated catalyst bed, typically containing a metal fluoride.[1][7]

  • Causality: The high temperatures in the vapor phase promote the halogen exchange. A significant innovation in this area is the simultaneous vapor-phase chlorination and fluorination of picolines, which offers a more streamlined one-step process to key intermediates like 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF).[1][7]

  • Self-Validation: The product stream is continuously analyzed, and reaction parameters such as temperature, flow rate, and reactant ratios are adjusted to optimize the yield and selectivity of the desired trifluoromethylpyridine.

Experimental Protocol: Stepwise Liquid-Phase/Vapor-Phase Synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) [1][7]

  • Chlorination (Liquid Phase): 2-chloro-5-methylpyridine is chlorinated under liquid-phase conditions to yield 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC).

  • Fluorination (Vapor Phase): The crude 2,3,5-DCTC is then vaporized and passed through a reactor containing a suitable fluorination catalyst at elevated temperatures with a co-feed of anhydrous hydrogen fluoride to produce 2,3,5-DCTF.

  • Purification: The product stream is cooled, and the desired 2,3,5-DCTF is isolated and purified by fractional distillation.

G cluster_0 Starting Material cluster_1 Chlorination cluster_2 Fluorination (Halex) cluster_3 Further Functionalization (Optional) start Picoline (e.g., 3-Picoline) chloro Exhaustive Chlorination (e.g., Cl2, UV light) start->chloro trichloro Trichloromethylpyridine chloro->trichloro fluoro Halogen Exchange (e.g., HF, catalyst) trichloro->fluoro tfmp Trifluoromethylpyridine fluoro->tfmp func Nuclear Chlorination, etc. tfmp->func final Functionalized TFMP (e.g., 2,5-CTF) func->final

Caption: General synthetic workflow for trifluoromethylpyridines via the halogen exchange method.

Ring Construction: Building Complexity from Fluorinated Precursors

An alternative and highly versatile approach to trifluoromethylpyridines is the construction of the pyridine ring from acyclic precursors that already contain the trifluoromethyl group.[1][5] This strategy is particularly valuable for accessing substitution patterns that are difficult to obtain through the halex route.

  • Causality: Cyclocondensation reactions are employed to assemble the pyridine ring. Common trifluoromethyl-containing building blocks include ethyl 4,4,4-trifluoro-3-oxobutanoate and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one.[1][12] These are reacted with various partners, such as enamines, aldehydes, or nitriles, to form the desired trifluoromethylpyridine core.

  • Self-Validation: The success of these reactions relies on the careful selection of reaction partners and conditions to control regioselectivity. The structure of the resulting trifluoromethylpyridine is confirmed using standard analytical techniques such as NMR spectroscopy and mass spectrometry.

Experimental Protocol: Synthesis of a 4-Trifluoromethylpyridine Derivative via Cyclocondensation [13]

  • Activation: A metal reagent (e.g., Zn, Mg) is reacted with a 2-haloalkyl nitrile in an aprotic solvent to form a reactive intermediate.

  • Addition: 1,1,1-trifluoro-4-alkoxy-3-alkylbuten-2-one is added to the reaction mixture, leading to the formation of a β-carbonyl addition product.

  • Cyclization/Dehydration: The intermediate, without isolation, is treated with a dehydrating agent such as PX5 and/or HCl to effect cyclization and dehydration, affording the 4-trifluoromethylpyridine compound.

  • Purification: The final product is isolated and purified by column chromatography or distillation.

Physicochemical Properties and Their Impact on Bioactivity

The trifluoromethyl group imparts a unique set of physicochemical properties to the pyridine ring, which are central to the enhanced biological activity of TFMP-containing molecules.[2][3][4]

PropertyInfluence of the -CF3 GroupConsequence for Bioactivity
Lipophilicity Significantly increases lipophilicity (high Hansch parameter, π ≈ 0.88).[2][3]Enhances membrane permeability, improving absorption and transport to the target site.[2][3]
Metabolic Stability The C-F bond is exceptionally strong, making the -CF3 group resistant to oxidative metabolism.[2][3]Increases the in vivo half-life of the molecule, leading to improved pharmacokinetic profiles.[3]
Electronic Effects Strongly electron-withdrawing, which lowers the pKa of the pyridine nitrogen.Modulates the binding affinity of the molecule to its biological target (e.g., enzymes, receptors).[3][4]
Conformational Effects The bulky -CF3 group can act as a conformational lock or influence the preferred conformation of the molecule.Can enhance binding to a specific conformation of the target protein.

The pyridine nitrogen itself also plays a crucial role, providing a site for hydrogen bonding and influencing the overall solubility and polarity of the molecule, distinguishing TFMPs from their benzotrifluoride counterparts.[7]

Applications: From the Field to the Clinic

The unique properties of trifluoromethylpyridines have led to their widespread adoption in both the agrochemical and pharmaceutical industries.[1][5][14][15]

Agrochemicals: A Revolution in Crop Protection

The impact of trifluoromethylpyridines on agriculture has been profound. Over 20 ISO-named agrochemicals containing the TFMP moiety have been commercialized.[1][14]

  • Herbicides: Following the success of Fluazifop-butyl, numerous other herbicides incorporating the TFMP scaffold have been developed, targeting various weeds in a range of crops.[1][5] For example, Bicyclopyrone , an HPPD-inhibiting herbicide, utilizes a trifluoromethylpyridine core to achieve its potent activity.[1]

  • Insecticides: TFMPs are key components of modern insecticides. Flonicamid , for instance, is a selective aphicide with a 4-trifluoromethyl-pyridine structure.[5] Sulfoxaflor is another important insecticide based on a 6-(trifluoromethyl)pyridine scaffold.[5]

  • Fungicides: The fungicide Fluazinam , which contains the 2,3,5-DCTF substructure, demonstrates the utility of TFMPs in controlling plant diseases.[5]

AgrochemicalClassTFMP MoietyYear of Introduction
Fluazifop-butyl Herbicide5-(trifluoromethyl)pyridine1982[1][5][7]
Chlorfluazuron Insecticide3-chloro-5-(trifluoromethyl)pyridine~1985
Flazasulfuron Herbicide3-(trifluoromethyl)pyridine1986[5]
Flonicamid Insecticide4-(trifluoromethyl)pyridine~2001
Bicyclopyrone Herbicide3-(trifluoromethyl)pyridine2015[1]
Pharmaceuticals: A Scaffold for Future Medicines

While the number of approved pharmaceuticals containing a trifluoromethylpyridine moiety is currently smaller than in agrochemicals, the pipeline is robust and growing.[1][7] The properties that make TFMPs successful in crop protection are equally valuable in drug design.

  • Anticancer Agents: Derivatives of trifluoromethylpyridines have been investigated as kinase inhibitors for the treatment of cancer.[3]

  • Antiviral and Antibacterial Agents: The enhanced membrane permeability and metabolic stability of TFMP-containing compounds make them attractive candidates for developing new antiviral and antibacterial drugs.[3][16]

  • Veterinary Medicines: Several TFMP derivatives have been approved for use in veterinary medicine.[1][7]

As of recent years, five pharmaceutical and two veterinary products containing the TFMP moiety have received market approval, with many more candidates in clinical trials.[1][7]

Conclusion and Future Outlook

From their initial discovery as a synthetic challenge to their current status as a privileged scaffold in applied chemistry, trifluoromethylpyridines have undergone a remarkable journey. The development of efficient and scalable synthetic methodologies has been the key that unlocked their immense potential. The synergistic combination of the robust pyridine heterocycle and the powerful trifluoromethyl group provides chemists with a versatile platform to fine-tune molecular properties and achieve desired biological outcomes.

Looking ahead, the demand for novel trifluoromethylpyridine isomers and derivatives is expected to continue its upward trajectory.[1][15] As our understanding of structure-activity relationships deepens and as synthetic methodologies become even more sophisticated, we can anticipate the discovery of new generations of trifluoromethylpyridine-based agrochemicals and pharmaceuticals with enhanced efficacy, selectivity, and safety profiles. The history of trifluoromethylpyridines is a testament to the power of fundamental chemical research to drive innovation and address critical societal needs.

References

The Trifluoromethylpyridine Core: A Technical Guide to its Electronic Properties for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of a Privileged Scaffold in Medicinal Chemistry

The trifluoromethylpyridine core has emerged as a cornerstone in modern drug discovery and agrochemical design.[1] Its prevalence stems from the profound and predictable influence of the trifluoromethyl (-CF3) group on the electronic landscape of the pyridine ring. This strategic incorporation of fluorine imparts a unique set of physicochemical properties that medicinal chemists leverage to overcome common challenges in drug development, such as metabolic instability, poor bioavailability, and off-target effects.[2][3] The strong electron-withdrawing nature of the trifluoromethyl group fundamentally alters the basicity, aromaticity, and reactivity of the pyridine scaffold, making it a "tunable" component for optimizing drug-target interactions.[3] This guide provides an in-depth exploration of the electronic properties of the trifluoromethylpyridine core, offering a technical resource for researchers, scientists, and drug development professionals to harness its full potential.

Pillar 1: The Electron-Withdrawing Power of the Trifluoromethyl Group

The trifluoromethyl group is a potent electron-withdrawing substituent, a property that underpins its transformative effects on the pyridine ring. This strong inductive effect (-I) arises from the high electronegativity of the three fluorine atoms, which polarizes the C-F bonds and draws electron density away from the attached carbon atom and, consequently, from the aromatic system.

Inductive and Resonance Effects: A Tale of Two Forces

The electronic influence of the trifluoromethyl group is primarily driven by its strong inductive effect. Unlike substituents with lone pairs, the CF3 group does not participate in resonance donation (+R) into the aromatic ring. In fact, it can act as a weak resonance acceptor (-R) through hyperconjugation, further enhancing its electron-withdrawing character. This unidirectional pull of electron density is key to its ability to modulate the properties of the pyridine ring.

G cluster_0 Electronic Effects of the CF3 Group CF3_Group Trifluoromethyl (CF3) Group Inductive_Effect Strong Inductive Effect (-I) CF3_Group->Inductive_Effect Primary Resonance_Effect Weak Resonance Effect (-R) (Hyperconjugation) CF3_Group->Resonance_Effect Secondary Electron_Withdrawal Potent Electron Density Withdrawal Inductive_Effect->Electron_Withdrawal Resonance_Effect->Electron_Withdrawal

Caption: Dominant electronic influences of the trifluoromethyl group.

Pillar 2: Modulation of Basicity (pKa)

The most significant and readily quantifiable consequence of introducing a trifluoromethyl group to the pyridine ring is a dramatic reduction in its basicity. The pKa of the parent pyridine is approximately 5.2. The electron-withdrawing CF3 group destabilizes the protonated pyridinium cation by inductively pulling electron density away from the positively charged nitrogen atom, thereby making the lone pair on the nitrogen less available for protonation.

The position of the trifluoromethyl group on the pyridine ring has a pronounced effect on the extent of this pKa reduction. The effect is most substantial when the CF3 group is at the 2- or 4-position, where it can exert its electron-withdrawing influence more directly on the nitrogen atom through resonance and inductive effects. The effect is less pronounced at the 3-position, where the influence is primarily inductive.

CompoundpKa
Pyridine~5.2
2-(Trifluoromethyl)pyridineValue not readily available in compiled sources
3-(Trifluoromethyl)pyridineValue not readily available in compiled sources
4-(Trifluoromethyl)pyridineValue not readily available in compiled sources
Note: While specific experimental pKa values for the parent trifluoromethylpyridine isomers are not easily found in a single compiled source, the expected trend is a significant decrease in pKa compared to pyridine, with the 2- and 4-isomers being less basic than the 3-isomer.

Pillar 3: Quantifying Electronic Effects: Hammett Constants

The Hammett equation provides a powerful framework for quantifying the electronic influence of substituents on the reactivity of aromatic systems. The Hammett substituent constant (σ) is a measure of the electron-donating or electron-withdrawing nature of a substituent. The trifluoromethyl group possesses large positive σ values, indicative of its strong electron-withdrawing character.

The position of the CF3 group on an aromatic ring dictates the specific Hammett constant used. For a pyridine ring, the electronic effects can be approximated using the constants derived from substituted benzoic acids.

Substituent PositionHammett Constant (σ)Predominant Effect
meta (σm)0.43Inductive
para (σp)0.54Inductive and Resonance

These values are instrumental in predicting how the trifluoromethylpyridine core will behave in various chemical reactions and how it will influence interactions with biological targets. For instance, a higher positive σ value suggests a greater stabilization of negative charge in a reaction intermediate or transition state.

Experimental Protocols for Determining Electronic Properties

The characterization of the electronic properties of the trifluoromethylpyridine core relies on a combination of experimental and computational techniques.

Protocol 1: Determination of pKa by ¹⁹F NMR Spectroscopy

Rationale: ¹⁹F NMR spectroscopy is a highly sensitive technique for studying fluorinated compounds. The chemical shift of the ¹⁹F nucleus is exquisitely sensitive to the electronic environment. As the pyridine nitrogen undergoes protonation or deprotonation, the electron density around the trifluoromethyl group changes, leading to a measurable shift in the ¹⁹F NMR signal. By monitoring this chemical shift as a function of pH, the pKa can be accurately determined.[4] This method is particularly advantageous as it is non-destructive and requires only a small amount of sample.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a series of buffered aqueous solutions (e.g., using phosphate or citrate buffers) with a range of known pH values spanning the expected pKa of the trifluoromethylpyridine isomer.

  • Dissolution: Dissolve a precise amount of the trifluoromethylpyridine isomer in each buffered solution to a final concentration suitable for NMR analysis (typically 10-50 mM).

  • NMR Acquisition: Acquire the ¹⁹F NMR spectrum for each sample at a constant temperature.

  • Data Analysis: Plot the ¹⁹F chemical shift (δ) as a function of pH. The resulting data will form a sigmoidal curve.

  • pKa Determination: The pH at the inflection point of the sigmoidal curve corresponds to the pKa of the compound. This can be determined by fitting the data to the Henderson-Hasselbalch equation.

Caption: Workflow for pKa determination using ¹⁹F NMR spectroscopy.

Protocol 2: Computational pKa Prediction

Rationale: Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), have become increasingly reliable for predicting the pKa of organic molecules. These methods calculate the free energy change associated with the protonation/deprotonation equilibrium in a solvated environment.

Step-by-Step Methodology:

  • Structure Optimization: Build the 3D structures of both the neutral trifluoromethylpyridine and its protonated (pyridinium) form using a molecular modeling software.

  • Geometry Optimization: Perform geometry optimization calculations for both structures in the gas phase and in a simulated aqueous environment using a suitable DFT functional and basis set (e.g., B3LYP/6-31G*).

  • Frequency Calculation: Perform frequency calculations on the optimized geometries to confirm that they represent energy minima and to obtain the Gibbs free energies.

  • pKa Calculation: The pKa is calculated from the difference in the Gibbs free energies of the protonated and deprotonated species using a thermodynamic cycle.

Impact on Reactivity and Drug Design

The profound electronic modifications induced by the trifluoromethyl group have significant implications for the reactivity of the pyridine ring and its application in drug design.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the trifluoromethyl-substituted pyridine ring makes it more susceptible to nucleophilic attack, facilitating SNAr reactions, which are crucial for the synthesis of a wide range of derivatives.

  • Modulation of Drug-Target Interactions: The altered electron distribution can enhance or modify hydrogen bonding, dipole-dipole interactions, and cation-π interactions with biological targets, leading to improved binding affinity and selectivity.

  • Metabolic Stability: The strong C-F bonds in the trifluoromethyl group are resistant to metabolic cleavage, which can significantly increase the in vivo half-life of a drug molecule.

  • Lipophilicity: The trifluoromethyl group increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes and enhance its bioavailability.

Conclusion

The trifluoromethylpyridine core is a powerful and versatile scaffold in modern chemical research. Its electronic properties, dominated by the strong electron-withdrawing nature of the trifluoromethyl group, provide a robust platform for fine-tuning the physicochemical and pharmacological profiles of bioactive molecules. A thorough understanding of the principles outlined in this guide will empower researchers to rationally design and synthesize novel trifluoromethylpyridine-containing compounds with enhanced efficacy and desirable drug-like properties.

References

Methodological & Application

Suzuki coupling conditions for 2-Iodo-3-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Suzuki-Miyaura Coupling of 2-Iodo-3-(trifluoromethyl)pyridine

For researchers and professionals in drug development, the synthesis of complex biaryl and heteroaryl structures is a foundational activity. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile tools for this purpose, celebrated for its mild conditions and tolerance of a wide array of functional groups.[1][2] This guide provides a detailed examination of the application of Suzuki coupling to a specific and important substrate: this compound.

This electron-deficient heteroaryl halide is a valuable building block in medicinal chemistry. The trifluoromethyl group can significantly enhance metabolic stability and binding affinity, while the pyridine core is a common feature in bioactive molecules. The carbon-iodine bond at the 2-position provides a highly reactive site for the crucial oxidative addition step in the catalytic cycle.[3] This document will delve into the mechanistic underpinnings, provide optimized protocols, and offer troubleshooting advice to empower scientists to successfully utilize this substrate in their synthetic campaigns.

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[1][4][5] Understanding this cycle is paramount for rational optimization and troubleshooting. The three key steps are:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound. This is typically the rate-determining step and results in a Pd(II) complex.[1] The high reactivity of the C-I bond makes this step relatively facile for this substrate.

  • Transmetalation : This step involves the transfer of the organic group from the boron reagent to the palladium center. For this to occur, the organoboron compound must be activated by a base.[6] The base converts the boronic acid into a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻), which then readily exchanges its organic moiety with the halide on the Pd(II) complex.[7][8]

  • Reductive Elimination : The two coupled organic fragments are expelled from the palladium center, forming the new carbon-carbon bond of the desired product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4][5]

Suzuki_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L₂-X (Aryl-Pd Complex) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl R¹-Pd(II)L₂-R² (Di-organo Complex) Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product R¹-R² (Coupled Product) RedElim->Product Start R¹-X (2-Iodo-3-(CF₃)pyridine) Start->OxAdd Boronic R²-B(OH)₂ + Base Boronic->Transmetal Experimental_Workflow cluster_workflow Experimental Workflow Start 1. Reagent Combination (Flask under N₂/Ar) Degas 2. Degassing (N₂/Ar sparging, 15 min) Start->Degas Heat 3. Heating & Stirring (e.g., 90-100 °C) Degas->Heat Monitor 4. Reaction Monitoring (TLC / LC-MS) Heat->Monitor Workup 5. Aqueous Workup (Quench, Extract) Monitor->Workup Purify 6. Purification (Column Chromatography) Workup->Purify End 7. Product Characterization (NMR, HRMS) Purify->End

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Iodo-3-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Aminopyridines in Modern Chemistry

The 2-amino-3-(trifluoromethyl)pyridine scaffold is a privileged motif in medicinal chemistry and materials science. The strategic placement of the trifluoromethyl group significantly influences the electronic properties and metabolic stability of molecules, making this core a valuable building block for drug candidates and functional materials. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the construction of C-N bonds, offering a significant advantage over traditional methods that often require harsh reaction conditions and exhibit limited functional group tolerance.[1] This document provides a comprehensive guide to the Buchwald-Hartwig amination of 2-iodo-3-(trifluoromethyl)pyridine, detailing the underlying mechanistic principles, offering robust experimental protocols, and providing insights into reaction optimization and troubleshooting.

Mechanistic Insights: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][2] The key steps are:

  • Oxidative Addition: A low-valent palladium(0) species, stabilized by a phosphine ligand, undergoes oxidative addition to the carbon-iodine bond of this compound. This is often the rate-determining step of the reaction. The reactivity of aryl halides in this step generally follows the trend I > Br > Cl > F, making aryl iodides highly reactive substrates.[3]

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the resulting palladium(II) complex. In the presence of a strong base, the coordinated amine is deprotonated to form a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active palladium(0) catalyst, thus completing the catalytic cycle.

The choice of ligand is critical to the success of the reaction. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups, are known to accelerate the rates of both oxidative addition and reductive elimination, leading to higher reaction efficiency.[1]

Buchwald_Hartwig_Catalytic_Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex + Ar-I Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination + R2NH Palladium-Amido Complex Palladium-Amido Complex Amine Coordination->Palladium-Amido Complex - HX (Base) Product Product Palladium-Amido Complex->Product Reductive Elimination Product->Pd(0)L2 Regeneration Ar-I This compound R2NH Amine Base Base

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Data Presentation: Representative Conditions and Outcomes

While specific yield data for the amination of this compound is not extensively tabulated in the literature, the following table presents representative conditions for the Buchwald-Hartwig amination of structurally similar 2-halopyridines. These examples serve as a strong starting point for reaction optimization.

EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Reference
12-BromopyridineMorpholinePd(OAc)₂ (2)dppp (3)NaOtBu (1.4)Toluene8098[4]
22-ChloropyridineAnilinePd₂(dba)₃ (1)XPhos (2)NaOtBu (1.2)Toluene10095[4]
32-Fluoro-4-iodopyridineAnilinePd(OAc)₂ (5)BINAP (7.5)K₂CO₃ (3.5)Dioxane150 (MW)85[5]
42-Bromo-4-iodopyridinePiperidinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene10092[3]

dppp = 1,3-bis(diphenylphosphino)propane, dba = dibenzylideneacetone, XPhos = 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, BINAP = 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl, MW = Microwave irradiation.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the Buchwald-Hartwig amination of this compound.

Protocol 1: General Procedure for Amination with Primary and Secondary Amines

This protocol is a robust starting point for a wide range of amine coupling partners.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous Toluene

  • Schlenk flask or sealed reaction tube

  • Magnetic stirrer and heating plate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or sealed reaction tube containing a magnetic stir bar, add this compound (1.0 mmol), Pd₂(dba)₃ (0.02 mmol, 18.3 mg), and XPhos (0.04 mmol, 19.1 mg).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add sodium tert-butoxide (1.4 mmol, 134.5 mg).

  • Solvent and Amine Addition: Add anhydrous toluene (5 mL) followed by the amine (1.2 mmol).

  • Reaction: Place the sealed reaction vessel in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite.

  • Extraction: Wash the filtrate with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Experimental_Workflow start Start setup Reaction Setup: Add Py-I, Pd2(dba)3, XPhos to Schlenk flask start->setup inert Establish Inert Atmosphere: Evacuate and backfill with N2/Ar (3x) setup->inert reagents Reagent Addition: Add NaOtBu, Toluene, and Amine inert->reagents react Reaction: Heat at 100 °C for 12-24h reagents->react monitor Monitor Progress: TLC or GC-MS react->monitor workup Workup: Cool, dilute with EtOAc, filter through Celite monitor->workup Reaction Complete extract Extraction: Wash with H2O and brine, dry over Na2SO4 workup->extract purify Purification: Flash Column Chromatography extract->purify end End Product purify->end

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Troubleshooting and Field-Proven Insights

Issue Potential Cause Suggested Solution
Low or No Conversion Inactive Catalyst: The Pd(0) catalyst may have been oxidized.Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere. Consider using a pre-catalyst.
Poorly Soluble Base: The base may not be effectively deprotonating the amine.Use a more soluble base such as LHMDS or K₃PO₄. Ensure vigorous stirring.
Inappropriate Ligand: The chosen ligand may not be optimal for the specific substrate.Screen other bulky phosphine ligands such as RuPhos, BrettPhos, or Josiphos.
Side Product Formation (e.g., Hydrodehalogenation) β-Hydride Elimination: This can compete with reductive elimination.[1]Use a more sterically hindered ligand to disfavor this pathway. Lowering the reaction temperature may also help.
Difficulty with Electron-Deficient Amines Slower Reaction Rate: Electron-withdrawing groups on the amine can decrease its nucleophilicity.Increase the reaction temperature or use a more electron-rich and sterically hindered ligand to promote the catalytic cycle.

Conclusion

The Buchwald-Hartwig amination of this compound provides an efficient and modular route to a valuable class of aminopyridine derivatives. Careful selection of the catalyst system, base, and solvent, along with adherence to inert atmosphere techniques, is paramount for achieving high yields and purity. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully implement and optimize this important transformation in their synthetic endeavors.

References

Application Notes & Protocol: Sonogashira Reaction with 2-Iodo-3-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Synthesizing Novel Pyridine Scaffolds

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, renowned for its efficiency in forming carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] First reported by Kenkichi Sonogashira in 1975, this palladium and copper co-catalyzed transformation is celebrated for its mild reaction conditions and broad functional group tolerance, making it an indispensable tool for constructing complex molecular architectures.[4][5] Its applications are widespread, particularly in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][6][7]

2-Iodo-3-(trifluoromethyl)pyridine is a particularly valuable building block for drug discovery and agrochemical development.[8] The trifluoromethyl (CF₃) group is a bioisostere of the methyl group but possesses unique properties; its high electronegativity and lipophilicity can significantly enhance a molecule's metabolic stability, cell membrane permeability, and binding affinity to biological targets.[9][10] The presence of an iodine atom at the 2-position provides a highly reactive handle for functionalization via cross-coupling reactions.[11][12][13] The C-I bond is the most reactive among aryl halides in the oxidative addition step of the catalytic cycle, often allowing for reactions to proceed under mild conditions with high yields.[11][14][15]

These application notes provide a comprehensive, field-proven protocol for the Sonogashira coupling of this compound with various terminal alkynes. We will delve into the mechanistic underpinnings, offer a detailed step-by-step experimental guide, present optimization parameters, and provide a troubleshooting section to address common challenges.

Reaction Principle and Mechanism

The Sonogashira reaction proceeds through a synergistic dual catalytic cycle involving both palladium and copper.[5][16] While copper-free versions exist to prevent the common side reaction of alkyne homocoupling (Glaser coupling), the classic Sonogashira protocol remains highly effective, especially with reactive aryl iodides.[2][7][15]

The mechanism consists of two interconnected cycles:

  • The Palladium Cycle : The active Pd(0) catalyst initiates the cycle by oxidative addition to the this compound, forming a Pd(II) complex.[5][11]

  • The Copper Cycle : Concurrently, the copper(I) iodide co-catalyst reacts with the terminal alkyne in the presence of an amine base to form a highly reactive copper(I) acetylide intermediate.[1][16]

  • Transmetalation : The crucial step linking the two cycles is transmetalation, where the acetylide group is transferred from the copper to the palladium(II) complex. This is typically the rate-determining step.[11][16]

  • Reductive Elimination : The resulting diorganopalladium(II) complex undergoes cis-trans isomerization followed by reductive elimination to yield the final product, 2-alkynyl-3-(trifluoromethyl)pyridine, and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[16]

An amine base (e.g., triethylamine, diisopropylamine) is essential, serving both to deprotonate the terminal alkyne and to neutralize the hydrogen iodide (HI) generated during the reaction.[1][15]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex1 Ar-Pd(II)-I(L)₂ pd0->pd_complex1 Oxidative Addition aryl_halide Ar-I (2-Iodo-3-(CF₃)pyridine) aryl_halide->pd_complex1 pd_complex2 Ar-Pd(II)-(C≡C-R)(L)₂ pd_complex1->pd_complex2 Transmetalation product Ar-C≡C-R cu_acetylide Cu-C≡C-R cu_acetylide->pd_complex1 To Transmetalation alkyne H-C≡C-R alkyne->cu_acetylide Deprotonation & Complexation base Base (e.g., Et₃N) base->alkyne cuI CuI cuI->alkyne pd_complex2->pd0 Reductive Elimination pd_complex2->product center_pd center_cu

Caption: The dual catalytic cycle of the Sonogashira reaction.

Detailed Experimental Protocol

This protocol provides a general procedure that can be adapted for various terminal alkynes. Optimization may be required for specific substrates.

General Considerations
  • Inert Atmosphere: All reactions must be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling), which is a common side reaction catalyzed by copper salts in the presence of oxygen.[15]

  • Anhydrous Conditions: The use of anhydrous solvents and reagents is highly recommended to achieve optimal yields and prevent quenching of reactive intermediates.[15][17]

  • Reaction Monitoring: The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) or LC-MS to determine the point of completion.

Materials and Reagents
ReagentPurityTypical SupplierNotes
This compound>97%BenchChem, etc.Store under inert gas.
Terminal Alkyne>98%VariousPurify by distillation or filtration if necessary.
Pd(PPh₃)₂Cl₂ (or Pd(PPh₃)₄)>98%VariousUse a fresh, active catalyst.
Copper(I) Iodide (CuI)>98%VariousUse a fresh bottle; should be off-white/tan.
Triethylamine (Et₃N) or Diisopropylamine (DIPEA)>99.5%VariousUse freshly distilled or anhydrous grade.
Anhydrous Solvent (THF, DMF, or Dioxane)AnhydrousVariousDegas thoroughly before use.
Step-by-Step Methodology
  • Reaction Setup:

    • To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂; 0.02-0.05 equiv), and copper(I) iodide (CuI; 0.04-0.10 equiv).

    • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times. This process is critical to remove oxygen.[15]

  • Reagent Addition:

    • Under a positive pressure of inert gas, add an anhydrous solvent (e.g., THF or DMF, approx. 0.1-0.2 M concentration relative to the aryl iodide) via a dry syringe.

    • Add the amine base (e.g., triethylamine, 2.0-3.0 equiv). Stir the mixture for 5-10 minutes.

    • Slowly add the terminal alkyne (1.1-1.2 equiv) dropwise via syringe. A slight exotherm may be observed.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature. For aryl iodides, the reaction is often complete within 2-12 hours.[5][11] If TLC analysis shows slow conversion, the reaction can be gently heated to 40-60 °C.[17]

    • Monitor the reaction by TLC until the starting aryl iodide spot is consumed.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent like ethyl acetate or diethyl ether.

    • Filter the mixture through a short pad of Celite® to remove the precipitated salts and catalyst residues. Wash the pad with additional solvent.[11]

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride (to quench the base and complex with copper salts), water, and brine.[17][18]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification:

    • The crude product is typically a dark oil or solid due to residual metals and potential byproducts.[19]

    • Purify the residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-alkynyl-3-(trifluoromethyl)pyridine.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 1. Add Ar-I, Pd Catalyst, & CuI to dry Schlenk flask prep2 2. Evacuate & Backfill with Inert Gas (3x) prep1->prep2 react1 3. Add Anhydrous Solvent & Amine Base prep2->react1 react2 4. Add Terminal Alkyne (1.1-1.2 equiv) react1->react2 react3 5. Stir at RT (or heat) Monitor by TLC react2->react3 workup1 6. Dilute & Filter through Celite react3->workup1 workup2 7. Aqueous Wash (NH₄Cl, H₂O, Brine) workup1->workup2 workup3 8. Dry & Concentrate workup2->workup3 purify 9. Flash Column Chromatography workup3->purify

Caption: General experimental workflow for the Sonogashira coupling.

Optimization Parameters

The following table provides representative starting conditions for the Sonogashira coupling of this compound. Yields are highly dependent on the specific alkyne used.

Terminal Alkyne (R)Pd Catalyst (mol%)CuI (mol%)Base (equiv.)SolventTemp (°C)Time (h)Typical Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃N (2.5)THFRT4>90
1-HexynePd(PPh₃)₂Cl₂ (3)CuI (5)Et₃N (3.0)DMFRT680-90
TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (10)DIPEA (3.0)THF501275-85
Propargyl AlcoholPd(PPh₃)₂Cl₂ (2)CuI (4)Et₃N (2.5)THFRT3>90
3-EthynylpyridinePd(PPh₃)₂Cl₂ (3)CuI (5)Et₃N (3.0)DMF60870-85

Note: Conditions are generalized and may require optimization for specific substrates and scales.[5]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Reaction - Inactive or degraded catalyst.- Poor quality reagents (e.g., wet solvent/base).- Insufficient degassing (O₂ present).[15]- Use fresh catalyst and high-purity, anhydrous reagents.- Ensure the reaction setup is completely free of oxygen by thoroughly degassing.- Increase catalyst loading slightly (e.g., from 2% to 5% Pd).- Try a different ligand or a more robust catalyst like Pd(PPh₃)₄.
Black Precipitate (Palladium Black) - Decomposition of the Pd catalyst.[20]- Reaction temperature is too high.- Impurities in starting materials or solvent.[15][20]- Use fresh, high-purity reagents and solvents.- If heating, do so gently and incrementally.- Consider a different solvent; some anecdotal evidence suggests THF can promote Pd black formation under certain conditions.[21]
Significant Alkyne Homocoupling (Glaser Product) - Presence of oxygen in the reaction vessel.[15]- This is the most common cause. Re-evaluate the degassing procedure; ensure a robust inert atmosphere is maintained throughout.- If the problem persists, consider a copper-free Sonogashira protocol.[15]
Dark-Colored Crude Product / Difficult Purification - Residual palladium or copper species.- Formation of polymeric byproducts.[19]- Ensure filtration through Celite after the reaction is thorough.- For stubborn coloration, stir the crude product in a solvent with activated charcoal and filter before chromatography.[19]- A silica gel plug filtration prior to the main column can remove many polar, colored impurities.

Conclusion

The Sonogashira reaction is a highly reliable and versatile method for the alkynylation of this compound. The protocol detailed herein provides a robust starting point for researchers in medicinal chemistry, agrochemistry, and materials science. By understanding the underlying mechanism and paying careful attention to experimental parameters—particularly the exclusion of oxygen and moisture—scientists can efficiently synthesize a diverse library of novel 2-alkynyl-3-(trifluoromethyl)pyridine derivatives for further investigation.

References

Application Notes & Protocols: 2-Iodo-3-(trifluoromethyl)pyridine as a Cornerstone for Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of the trifluoromethylpyridine motif is a highly validated strategy in modern medicinal chemistry for enhancing the metabolic stability, lipophilicity, and target-binding affinity of drug candidates. This guide provides an in-depth exploration of 2-Iodo-3-(trifluoromethyl)pyridine, a versatile and highly reactive building block for pharmaceutical synthesis. We present detailed protocols, mechanistic insights, and expert commentary on its application in three cornerstone palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira. These application notes are designed for researchers, scientists, and drug development professionals to facilitate the efficient and rational synthesis of complex pharmaceutical intermediates.

Introduction: The Strategic Value of the this compound Scaffold

The pyridine ring is a ubiquitous heterocycle in pharmaceuticals, while the trifluoromethyl (-CF3) group is a premier bioisostere for a methyl group, conferring unique electronic and steric properties. The combination of these two moieties in trifluoromethylpyridines (TFMPs) has proven indispensable for the development of advanced therapeutics.[1] The -CF3 group, being strongly electron-withdrawing and lipophilic, can significantly improve a molecule's pharmacokinetic profile, enhancing membrane permeability and blocking metabolic degradation at the site of substitution.[2]

This compound emerges as a particularly valuable synthetic intermediate. The carbon-iodine bond is the most reactive of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions, allowing for bond formation under mild conditions with high selectivity.[3] This reactivity enables the C2 position of the pyridine ring to serve as a versatile anchor point for the introduction of a wide array of molecular fragments, making it a foundational building block for generating diverse chemical libraries.

Suzuki-Miyaura Coupling: Forging Key C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for constructing biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceutical agents. The reaction's tolerance of a broad range of functional groups makes it ideal for late-stage functionalization in complex syntheses.[4]

Mechanistic Rationale

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. The key steps are the oxidative addition of the iodo-pyridine to the Pd(0) center, transmetalation of the organoboron species (activated by a base), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Suzuki_Mechanism pd0 Pd(0)L₂ complex1 Oxidative Addition Complex pd0->complex1 Oxidative Addition complex2 Transmetalation Complex complex1->complex2 Transmetalation product_complex Product Complex complex2->product_complex Isomerization product_complex->pd0 Reductive Elimination prod Py-Ar product_complex->prod sub1 Py-I sub1->complex1 sub2 Ar-B(OR)₂ sub2->complex2 base Base (e.g., K₃PO₄) base->complex1 Activates Boronic Acid

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Data Presentation: Representative Suzuki Coupling Conditions

The following table summarizes generalized conditions for the Suzuki coupling of this compound with various arylboronic acids, adapted from successful couplings of similar iodo-heterocycles.[5][6]

EntryBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1Phenylboronic AcidPd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/H₂O100>90
24-Methoxyphenylboronic acid pinacol esterPd(dppf)Cl₂ (3)-K₃PO₄ (3)Dioxane9085-95
3Thiophene-2-boronic acidPd₂(dba)₃ (2)SPhos (4)CsF (2.5)THF7080-90
4Pyridine-4-boronic acidPd(OAc)₂ (2)XPhos (4)K₃PO₄ (3)t-Amyl Alcohol11075-85
Protocol 1: Suzuki Coupling with 4-Methoxyphenylboronic acid pinacol ester

Expert Insight: Using a boronic acid pinacol ester is highly recommended, especially for heteroaryl boronic acids, as it significantly enhances stability and prevents premature protodeboronation—a common side reaction where the C-B bond is cleaved.[7][8] The use of a robust catalyst system like Pd(dppf)Cl₂ ensures efficient coupling.

Materials:

  • This compound (1.0 mmol, 273 mg)

  • 4-Methoxyphenylboronic acid pinacol ester (1.2 mmol, 281 mg)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 mmol, 22 mg)

  • Potassium Phosphate (K₃PO₄, tribasic, 3.0 mmol, 637 mg)

  • Anhydrous, degassed 1,4-dioxane (10 mL)

  • Schlenk flask or microwave vial, magnetic stir bar, inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound, 4-methoxyphenylboronic acid pinacol ester, Pd(dppf)Cl₂, and K₃PO₄.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon three times to ensure an oxygen-free environment, which is critical to prevent catalyst degradation.

  • Solvent Addition: Add 10 mL of anhydrous, degassed 1,4-dioxane via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and wash it with brine (20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Buchwald-Hartwig Amination: Constructing Essential C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and high-yielding method for C-N bond formation.[1] This reaction is paramount in pharmaceutical development, as the aminopyridine scaffold is a privileged structure in a vast number of drug candidates.[9][10]

Mechanistic Rationale

Similar to the Suzuki coupling, this reaction follows a palladium-catalyzed cycle. The key difference is the nucleophile: an amine. A strong base is required to deprotonate the amine after it coordinates to the palladium center, forming a palladium-amido complex, which then undergoes reductive elimination to form the C-N bond. The choice of a bulky, electron-rich phosphine ligand is crucial for facilitating both the oxidative addition and the final reductive elimination step.[10]

Buchwald_Mechanism pd0 Pd(0)L complex1 Oxidative Addition Complex pd0->complex1 Oxidative Addition complex2 Amine Coordination complex1->complex2 Ligand Exchange amido_complex Pd-Amido Complex complex2->amido_complex Deprotonation amido_complex->pd0 Reductive Elimination prod Py-NR₂ amido_complex->prod sub1 Py-I sub1->complex1 sub2 R₂NH sub2->complex2 base Base (e.g., NaOtBu) base->complex2

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Data Presentation: Representative Amination Conditions

The choice of ligand and base is highly dependent on the amine coupling partner.[9][11]

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene100>95
2AnilinePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2)t-BuOH11085-95
3BenzylaminePd₂(dba)₃ (1.5)BrettPhos (3)K₂CO₃ (2)Dioxane10080-90
4n-ButylaminePd₂(dba)₃ (2)tBuDavePhos (4)KOtBu (1.5)THF80>90
Protocol 2: Buchwald-Hartwig Amination with Morpholine

Expert Insight: Sodium tert-butoxide (NaOtBu) is a strong, non-nucleophilic base ideal for many aminations. Modern biarylphosphine ligands like XPhos are highly effective for coupling both primary and secondary amines, even with challenging heteroaryl halides, by accelerating the rate-limiting reductive elimination step.[10]

Materials:

  • This compound (1.0 mmol, 273 mg)

  • Morpholine (1.2 mmol, 105 µL)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 18 mg)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.04 mmol, 19 mg)

  • Sodium tert-butoxide (NaOtBu, 1.5 mmol, 144 mg)

  • Anhydrous, degassed Toluene (10 mL)

  • Glovebox or Schlenk line, sealed reaction tube

Procedure:

  • Reaction Setup (in a glovebox): To a sealable reaction tube, add NaOtBu, XPhos, and Pd₂(dba)₃. Add the this compound and a stir bar.

  • Solvent and Reagent Addition: Add toluene (10 mL) followed by morpholine (1.2 mmol).

  • Reaction: Seal the tube tightly and remove it from the glovebox. Place it in a preheated oil bath at 100 °C and stir for 2-16 hours.

  • Monitoring: Track the reaction's progress by LC-MS.

  • Work-up: After cooling, carefully unseal the tube. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove palladium black and inorganic salts.

  • Extraction: Wash the filtrate with water (20 mL) and brine (20 mL).

  • Purification: Dry the organic phase over MgSO₄, filter, and concentrate. Purify the resulting crude material via flash column chromatography to obtain the desired aminopyridine.

Sonogashira Coupling: Introducing Alkynyl Scaffolds

The Sonogashira coupling is the premier method for coupling terminal alkynes with aryl or vinyl halides.[3] This reaction introduces a linear, rigid alkynyl linker, a valuable tool for probing binding pockets in SAR studies and for constructing more complex molecular architectures.

Mechanistic Rationale

The classic Sonogashira reaction employs a dual catalytic system. A palladium cycle, similar to those above, facilitates the main cross-coupling. Concurrently, a copper(I) co-catalyst activates the terminal alkyne by forming a copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium complex. The amine base is crucial for both deprotonating the alkyne and serving as a ligand.[12]

Sonogashira_Workflow cluster_Pd Palladium Cycle cluster_Cu Copper Cycle pd0 Pd(0)L₂ pd_complex Py-Pd(II)-I pd0->pd_complex Oxidative Addn. (Py-I) pd_complex->pd0 Reductive Elim. (forms Py-Alkyne) cu_acetylide Cu(I)-Alkyne pd_complex->cu_acetylide Transmetalation cu_halide Cu(I)-I cu_halide->cu_acetylide Deprotonation (R-C≡C-H + Base) cu_acetylide->cu_halide Returns Cu(I)

Caption: Interplay of Palladium and Copper cycles in Sonogashira coupling.
Data Presentation: Representative Sonogashira Conditions

EntryAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF60>90
2TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)i-Pr₂NHDMFRT85-95
3Propargyl AlcoholPd(dppf)Cl₂ (2)CuI (4)Et₃NAcetonitrile5080-90
4Phenylacetylene (Copper-Free)Pd₂(dba)₃ (2) + Ligand (4)-Cs₂CO₃Dioxane8075-85
Protocol 3: Classic Sonogashira Coupling with Phenylacetylene

Expert Insight: The classic Sonogashira conditions using a palladium/copper catalyst system are often highly efficient and can proceed at or near room temperature for reactive halides like iodides.[3] The amine (e.g., triethylamine) typically serves as both the base and a co-solvent. Rigorous degassing is essential to prevent the oxidative homocoupling of the alkyne (Glaser coupling), a common side reaction.

Materials:

  • This compound (1.0 mmol, 273 mg)

  • Phenylacetylene (1.1 mmol, 121 µL)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 mmol, 14 mg)

  • Copper(I) Iodide (CuI, 0.04 mmol, 8 mg)

  • Anhydrous Triethylamine (Et₃N, 5 mL)

  • Anhydrous Tetrahydrofuran (THF, 5 mL)

  • Schlenk flask, magnetic stir bar, inert atmosphere

Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

  • Solvent and Reagent Addition: Under a positive pressure of argon, add THF (5 mL) and triethylamine (5 mL) via syringe, followed by the dropwise addition of phenylacetylene.

  • Reaction: Stir the mixture at room temperature. The reaction is often mildly exothermic. If the reaction is sluggish, it can be gently heated to 40-60 °C.

  • Monitoring: Follow the reaction by TLC or LC-MS. The reaction is often complete within 1-4 hours.

  • Work-up: Once complete, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate (30 mL).

  • Purification: Wash the organic solution with saturated aqueous ammonium chloride (NH₄Cl) solution (2 x 15 mL) to remove copper salts, followed by brine (15 mL). Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent. Purify the crude product by flash column chromatography.

Conclusion

This compound is a powerful and versatile building block for accessing a wide range of high-value pharmaceutical intermediates. Its high reactivity in palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions allows for the efficient and modular construction of complex molecules. The protocols and insights provided herein serve as a robust foundation for researchers to leverage this key intermediate in their drug discovery and development programs.

References

Application Notes and Protocols for 2-Iodo-3-(trifluoromethyl)pyridine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Trifluoromethylpyridine Moiety

In the landscape of modern agrochemical research, the strategic incorporation of fluorine atoms into active molecules has become a cornerstone for developing next-generation crop protection agents.[1] The trifluoromethyl (-CF3) group, in particular, is prized for its ability to significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity to target proteins.[2] When this powerful functional group is attached to a pyridine ring, it forms the trifluoromethylpyridine (TFMP) scaffold—a biologically active fragment present in a multitude of successful insecticides, fungicides, and herbicides.[3][4][5]

2-Iodo-3-(trifluoromethyl)pyridine stands out as a particularly valuable and versatile building block for synthesizing these complex agrochemicals.[6] Its structure is ingeniously primed for synthetic elaboration: the iodine atom at the 2-position serves as an excellent leaving group for a wide range of palladium-catalyzed cross-coupling reactions, while the electron-withdrawing trifluoromethyl group at the 3-position modulates the electronic properties of the pyridine ring, influencing both reactivity and biological activity.

This technical guide provides an in-depth exploration of the application of this compound in agrochemical synthesis. It is designed for researchers and scientists in the field, offering not just protocols, but also the underlying chemical logic and strategic considerations for leveraging this key intermediate in the discovery and development of novel crop protection solutions.

Core Synthetic Applications: A Hub for Molecular Diversity

The true power of this compound lies in its utility as a versatile hub for constructing complex molecular architectures. The carbon-iodine bond is the primary reactive site, enabling chemists to forge new carbon-carbon and carbon-heteroatom bonds with precision and control.

Key Cross-Coupling Methodologies

The pyridine scaffold can be elaborated through several powerful, well-established cross-coupling reactions. The choice of reaction is dictated by the desired final structure.

  • Suzuki-Miyaura Coupling: This reaction is arguably the most powerful tool for forming carbon-carbon bonds between the pyridine ring and other aryl or vinyl fragments. It involves the palladium-catalyzed reaction of this compound with a boronic acid or boronate ester.[7][8][9] This method is renowned for its functional group tolerance and is a go-to strategy for creating biaryl structures common in agrochemicals.

  • Sonogashira Coupling: For the introduction of an alkyne moiety, the Sonogashira coupling is the premier choice.[10] This reaction, co-catalyzed by palladium and copper, efficiently couples the iodo-pyridine with a terminal alkyne, providing a gateway to further functionalization via "click chemistry" or the synthesis of compounds where the rigid alkyne linker is structurally critical.[11][12]

Below is a workflow illustrating the central role of this compound in accessing diverse chemical scaffolds via these key coupling reactions.

G main This compound suzuki Suzuki-Miyaura Coupling (with R-B(OH)₂) main->suzuki Pd Catalyst, Base sonogashira Sonogashira Coupling (with R-C≡CH) main->sonogashira Pd/Cu Catalysts, Base product_suzuki Biaryl Pyridine Scaffold (Insecticides, Fungicides) suzuki->product_suzuki product_sonogashira Alkynyl Pyridine Scaffold (Herbicides, Precursors) sonogashira->product_sonogashira

Caption: Synthetic pathways from this compound.

Application in Lead Compound Synthesis: A Case Study

To illustrate the practical utility of this compound, we present its application in the synthesis of a key structural motif found in modern insecticides like Chlorantraniliprole. While industrial synthesis routes may vary, this example demonstrates how the target molecule's core can be constructed using a Suzuki coupling approach.

Chlorantraniliprole and related anthranilic diamide insecticides are potent activators of insect ryanodine receptors, making them highly effective against a range of chewing pests.[13] A key structural component is the N-pyridylpyrazole moiety.

Synthetic Scheme: Construction of an N-Pyridylpyrazole Intermediate

The following scheme outlines the synthesis of a substituted N-pyridylpyrazole, a crucial intermediate, via a Suzuki coupling reaction.

(Image of a chemical reaction scheme showing this compound reacting with a pyrazole-boronic ester in a Suzuki coupling reaction to form the N-pyridylpyrazole product)

This reaction forges the critical bond between the pyridine and pyrazole rings, assembling the core scaffold of the target agrochemical class.

Experimental Protocols

The following protocols are provided as robust starting points for researchers. They are designed to be self-validating, with clear steps and explanations for experimental choices.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol details the cross-coupling of this compound with an arylboronic acid.

Rationale: This procedure utilizes a common palladium catalyst [Pd(PPh₃)₄] and a carbonate base. The toluene/water biphasic system with a phase-transfer catalyst (TBAB) can be effective for challenging couplings, ensuring good mixing and reaction rates. An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

Materials

Reagent/SolventCAS No.M.W.Amount (1 mmol scale)Molar Eq.
This compound927434-20-6272.99273 mg1.0
Arylboronic AcidVariesVaries1.2 mmol1.2
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.5635 mg0.03
Potassium Carbonate (K₂CO₃)584-08-7138.21276 mg2.0
Toluene108-88-392.145 mL-
Water (degassed)7732-18-518.021 mL-
Tetrabutylammonium Bromide (TBAB)1643-19-2322.3732 mg0.1

Step-by-Step Methodology

  • Vessel Preparation: To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (273 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol), potassium carbonate (276 mg, 2.0 mmol), and tetrabutylammonium bromide (32 mg, 0.1 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas three times.

  • Solvent Addition: Add degassed toluene (5 mL) and degassed water (1 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 8-16 hours. Monitor the reaction progress by TLC or LC-MS by taking small aliquots.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired biaryl product.

Protocol 2: General Procedure for Sonogashira Coupling

This protocol describes the coupling of this compound with a terminal alkyne.

Rationale: This classic Sonogashira protocol uses a palladium/copper co-catalyst system.[11][14] Copper(I) iodide is essential for the formation of the copper-acetylide intermediate, which then undergoes transmetalation with the palladium complex.[10] An amine base (triethylamine) is used both as the base to deprotonate the alkyne and as a solvent. The reaction is run under strictly anhydrous and anaerobic conditions to prevent unwanted side reactions like Glaser coupling.

Materials

Reagent/SolventCAS No.M.W.Amount (1 mmol scale)Molar Eq.
This compound927434-20-6272.99273 mg1.0
Terminal AlkyneVariesVaries1.2 mmol1.2
Bis(triphenylphosphine)palladium(II) dichloride13965-03-2701.9014 mg0.02
Copper(I) Iodide (CuI)7681-65-4190.454 mg0.02
Triethylamine (TEA), anhydrous121-44-8101.195 mLSolvent

Step-by-Step Methodology

  • Vessel Preparation: To a dry, oven-baked Schlenk flask under an inert atmosphere (argon), add bis(triphenylphosphine)palladium(II) dichloride (14 mg, 0.02 mmol) and copper(I) iodide (4 mg, 0.02 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Reagent Addition: Add anhydrous triethylamine (5 mL) via syringe, followed by this compound (273 mg, 1.0 mmol) and the terminal alkyne (1.2 mmol).

  • Reaction: Stir the mixture at room temperature for 30 minutes, then heat to 60 °C. Monitor the reaction by TLC until the starting iodide is consumed (typically 4-8 hours).

  • Work-up: Cool the reaction to room temperature and concentrate under reduced pressure to remove the triethylamine.

  • Extraction: Dissolve the residue in dichloromethane (25 mL) and wash with a saturated aqueous solution of ammonium chloride (2 x 15 mL) and then with brine (15 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to obtain the desired alkynylpyridine.

G cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification prep1 1. Charge Flask (Iodo-Pyridine, Catalysts, Base) prep2 2. Establish Inert Atmosphere (Evacuate/Backfill Ar) prep1->prep2 prep3 3. Add Solvents & Reagents prep2->prep3 react 4. Heat to Temperature (e.g., 60-90 °C) prep3->react monitor 5. Monitor Progress (TLC / LC-MS) react->monitor workup1 6. Quench & Extract monitor->workup1 workup2 7. Dry & Concentrate workup1->workup2 purify 8. Column Chromatography workup2->purify final_product final_product purify->final_product Isolated Product

Caption: General workflow for cross-coupling reactions.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2-Iodo-3-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for conducting nucleophilic aromatic substitution (SNAr) reactions on 2-iodo-3-(trifluoromethyl)pyridine. This substrate is of significant interest to researchers, particularly in drug discovery and materials science, due to the unique electronic properties imparted by the trifluoromethyl group, which activates the pyridine ring for nucleophilic attack. This document offers a detailed exploration of the underlying chemical principles, step-by-step experimental protocols for substitution with various nucleophiles (amines, alcohols, and thiols), and discusses alternative metal-catalyzed cross-coupling strategies. The content is designed to be a practical resource for researchers, scientists, and drug development professionals, enabling them to effectively utilize this versatile building block in their synthetic endeavors.

Introduction: The Strategic Importance of this compound in Synthesis

The pyridine scaffold is a ubiquitous motif in a vast array of biologically active molecules and functional materials. The introduction of a trifluoromethyl (-CF3) group onto this heterocyclic core profoundly alters its physicochemical properties. The potent electron-withdrawing nature of the -CF3 group significantly influences the electronic distribution within the pyridine ring, which in turn modulates its reactivity and interactions with biological targets. Furthermore, the -CF3 group can enhance metabolic stability and lipophilicity, properties that are highly desirable in drug candidates.

This compound is a particularly valuable synthetic intermediate. The pyridine nitrogen and the adjacent, strongly electron-withdrawing trifluoromethyl group work in concert to render the C-2 and C-4 positions highly electrophilic and thus susceptible to nucleophilic aromatic substitution (SNAr). The iodine atom at the C-2 position serves as an excellent leaving group in such reactions. This guide will primarily focus on the SNAr methodology, while also providing context with related and often complementary metal-catalyzed cross-coupling reactions.

Mechanistic Principles: Understanding Reactivity

The facility of nucleophilic aromatic substitution on this compound is governed by several key factors:

  • Activation by the Trifluoromethyl Group: The -CF3 group is a strong σ- and π-electron-withdrawing group. Its presence at the 3-position significantly lowers the electron density of the pyridine ring, particularly at the ortho (C-2 and C-4) positions, making them more susceptible to attack by nucleophiles.

  • Role of the Pyridine Nitrogen: The ring nitrogen atom also contributes to the electron-deficient nature of the pyridine ring and can stabilize the negative charge of the intermediate Meisenheimer complex through resonance, especially when the attack occurs at the C-2 or C-4 position.

  • Leaving Group Ability: The typical reactivity order for halogens as leaving groups in SNAr reactions is F > Cl > Br > I.[1] However, in the context of 2-halo-3-(trifluoromethyl)pyridines, the high polarizability of the C-I bond can also facilitate nucleophilic attack. For metal-catalyzed reactions like the Buchwald-Hartwig amination, the reactivity order is reversed (I > Br > Cl > F), stemming from the ease of oxidative addition to the metal center.[2]

The general mechanism for the SNAr reaction proceeds via a two-step addition-elimination pathway, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

General Considerations
  • Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents should be used where specified, particularly for reactions sensitive to moisture.

  • Inert Atmosphere: Many of the described reactions, especially those involving organometallic catalysts, are sensitive to oxygen and moisture. It is crucial to perform these reactions under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Monitoring: The progress of the reactions should be monitored by appropriate analytical techniques, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the point of completion.

Protocol 1: SNAr with Amine Nucleophiles (Amination)

This protocol describes a general procedure for the reaction of this compound with primary and secondary amines.

Materials:

  • This compound

  • Primary or secondary amine (e.g., morpholine, piperidine, aniline)

  • Base (e.g., Potassium Carbonate (K2CO3), Sodium tert-butoxide (NaOtBu), or a non-nucleophilic organic base like DBU)

  • Solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN))

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Condenser

  • Inert gas setup (Nitrogen or Argon)

  • Heating mantle or oil bath with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the starting material in the chosen solvent (e.g., DMF or DMSO).

  • Add the amine nucleophile (1.1 - 1.5 eq) to the solution.

  • Add the base (2.0 eq). For less reactive amines, a stronger base like NaOtBu may be necessary.

  • Stir the reaction mixture at room temperature or heat to 50-100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel.

ParameterTypical ConditionsNotes
Nucleophile Primary or Secondary Amines1.1 - 1.5 equivalents
Base K2CO3, NaOtBu, DBU2.0 equivalents
Solvent DMF, DMSO, MeCNAnhydrous grade recommended
Temperature 25 - 100 °CHigher temperatures for less reactive amines
Atmosphere Inert (N2 or Ar)Recommended to prevent side reactions

Conceptual Workflow for Amination

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve this compound in solvent B Add amine nucleophile A->B C Add base B->C D Heat and stir under inert atmosphere C->D E Monitor by TLC/LC-MS D->E F Quench with water and extract E->F G Dry and concentrate organic phase F->G H Purify by column chromatography G->H

Caption: Generalized workflow for SNAr amination.

Protocol 2: SNAr with Alcohol Nucleophiles (Alkoxylation/Aryloxylation)

This protocol outlines a general procedure for the synthesis of 2-alkoxy- and 2-aryloxy-3-(trifluoromethyl)pyridines.

Materials:

  • This compound

  • Alcohol or phenol (e.g., methanol, ethanol, phenol)

  • Strong base (e.g., Sodium Hydride (NaH), Potassium tert-butoxide (KOtBu))

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), DMF)

  • Saturated aqueous Ammonium Chloride (NH4Cl) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend the base (e.g., NaH, 1.2 eq) in the chosen anhydrous solvent (e.g., THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add the alcohol or phenol (1.1 eq) to the suspension and stir for 20-30 minutes at 0 °C to form the corresponding alkoxide or phenoxide.

  • Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the alkoxide/phenoxide solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Heating may be required for less reactive nucleophiles.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.

  • Extract the aqueous layer with DCM or EtOAc (3 x volume of the aqueous layer).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the crude product by flash chromatography.

ParameterTypical ConditionsNotes
Nucleophile Alcohol or Phenol1.1 equivalents
Base NaH, KOtBu1.2 equivalents
Solvent THF, DMFAnhydrous grade is critical
Temperature 0 °C to refluxDependent on nucleophile reactivity
Atmosphere Inert (N2 or Ar)Essential for use of NaH

Protocol 3: SNAr with Thiol Nucleophiles (Thiolation)

This protocol describes a general method for the synthesis of 2-thio-3-(trifluoromethyl)pyridines.

Materials:

  • This compound

  • Thiol (e.g., thiophenol, benzyl mercaptan)

  • Base (e.g., Sodium Hydride (NaH), Potassium Carbonate (K2CO3))

  • Anhydrous solvent (e.g., THF, DMF)

  • Saturated aqueous Ammonium Chloride (NH4Cl) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend the base (e.g., NaH, 1.2 eq) in the chosen anhydrous solvent (e.g., THF).

  • Cool the suspension to 0 °C.

  • Slowly add the thiol (1.1 eq) to the suspension and stir for 20-30 minutes at 0 °C to form the thiolate.

  • Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the thiolate solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl.

  • Extract the aqueous layer with DCM or EtOAc (3 x volume of the aqueous layer).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and remove the solvent in vacuo.

  • Purify the residue by flash chromatography.

ParameterTypical ConditionsNotes
Nucleophile Thiol1.1 equivalents
Base NaH, K2CO31.2 - 2.0 equivalents
Solvent THF, DMFAnhydrous grade recommended
Temperature 0 °C to room temperatureGenerally facile at lower temperatures
Atmosphere Inert (N2 or Ar)Essential for use of NaH

Alternative Strategies: Metal-Catalyzed Cross-Coupling Reactions

While SNAr is a powerful tool, certain C-N and C-O bond formations can be challenging or may benefit from alternative synthetic approaches. Metal-catalyzed cross-coupling reactions offer a complementary and often milder route to the desired products.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is highly effective for the formation of C-N bonds.[2] It is particularly useful for coupling less reactive amines or when SNAr conditions are not suitable. The general reactivity trend for halogens in this reaction is I > Br > Cl > F.[2]

Key Components of Buchwald-Hartwig Amination

G cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product ArylHalide This compound Product 2-Amino-3-(trifluoromethyl)pyridine Derivative ArylHalide->Product Amine Amine (Primary or Secondary) Amine->Product PdSource Palladium Source (e.g., Pd(OAc)₂, Pd₂(dba)₃) Ligand Phosphine Ligand (e.g., XantPhos, BINAP) Base Base (e.g., NaOtBu, Cs₂CO₃)

Caption: Essential components for a Buchwald-Hartwig amination reaction.

General Protocol Outline for Buchwald-Hartwig Amination:

  • To a reaction vessel under an inert atmosphere, add the palladium source (e.g., Pd(OAc)2, 1-5 mol%), the phosphine ligand (e.g., XantPhos, 1-5 mol%), and the base (e.g., NaOtBu or Cs2CO3, 1.4-2.0 eq).

  • Add the this compound (1.0 eq) and the amine (1.1-1.2 eq).

  • Add an anhydrous solvent (e.g., toluene, dioxane).

  • Heat the reaction mixture (typically 80-110 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Perform an appropriate aqueous work-up and purify the product by column chromatography.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction for the formation of C-O, C-N, and C-S bonds.[3] It is a valuable alternative to the Buchwald-Hartwig reaction, particularly for the synthesis of aryl ethers (C-O coupling). Traditional Ullmann reactions often require harsh conditions, but modern protocols with soluble copper catalysts and ligands have made this transformation more accessible.[3]

General Protocol Outline for Ullmann-type C-O Coupling:

  • To a reaction vessel, add a copper(I) salt (e.g., CuI, 5-20 mol%), a ligand (e.g., N,N-dimethylglycine, phenanthroline), and a base (e.g., Cs2CO3, K2CO3, 2.0 eq).

  • Add the this compound (1.0 eq) and the alcohol or phenol (1.5-2.0 eq).

  • Add a polar aprotic solvent (e.g., DMF, DMSO, NMP).

  • Heat the reaction mixture (typically 100-150 °C) until completion.

  • Perform an aqueous work-up followed by purification.

Troubleshooting and Optimization

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion - Insufficiently reactive nucleophile- Inappropriate base- Low reaction temperature- Catalyst deactivation (for cross-coupling)- Use a stronger base to generate a more potent nucleophile (e.g., NaH for alcohols).- Increase the reaction temperature in increments.- For metal-catalyzed reactions, screen different ligands or use a pre-catalyst.
Formation of Side Products - Hydrodehalogenation- Reaction at an unintended site (less likely for this substrate)- Catalyst-mediated side reactions- Ensure an inert atmosphere to minimize hydrodehalogenation.- Optimize reaction temperature and time to avoid over-reaction.- Adjust the stoichiometry of reagents.
Difficult Purification - Residual polar solvent (e.g., DMF, DMSO)- Similar polarity of product and starting material- Perform thorough aqueous washes to remove DMF/DMSO.- Optimize the mobile phase for column chromatography for better separation.

Conclusion

This compound is a highly versatile and activated substrate for nucleophilic aromatic substitution reactions. The protocols and principles outlined in this guide provide a solid foundation for researchers to synthesize a diverse range of substituted pyridine derivatives. By understanding the underlying mechanistic principles and having access to detailed experimental procedures for both SNAr and complementary metal-catalyzed cross-coupling reactions, scientists can effectively leverage this key building block in the development of novel pharmaceuticals and advanced materials.

References

Application Notes and Protocols for Metal-Catalyzed C-N Bond Formation with 2-Iodo-3-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 2-Amino-3-(trifluoromethyl)pyridine Scaffold

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular frameworks is a widely employed strategy to modulate physicochemical and biological properties. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to enhance metabolic stability, increase lipophilicity, and alter electronic characteristics, often leading to improved pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[1] The pyridine scaffold is a ubiquitous motif in pharmaceuticals, known for its ability to engage in hydrogen bonding and π-stacking interactions with biological targets.[2]

The confluence of these two features in the 2-amino-3-(trifluoromethyl)pyridine core makes it a highly sought-after building block in medicinal chemistry.[1][3] Molecules bearing this privileged scaffold have shown promise in a range of therapeutic areas, including oncology, neuroscience, and infectious diseases.[4][5] Consequently, robust and efficient synthetic methodologies for the construction of this key intermediate are of paramount importance to researchers in both academic and industrial settings.

This technical guide provides an in-depth exploration of metal-catalyzed carbon-nitrogen (C-N) bond formation methodologies for the synthesis of 2-amino-3-(trifluoromethyl)pyridine derivatives, utilizing 2-iodo-3-(trifluoromethyl)pyridine as the starting material. We will delve into the mechanistic underpinnings and provide detailed, field-proven protocols for two of the most powerful C-N cross-coupling reactions: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.

Strategic Approaches to C-N Bond Formation with this compound

The synthesis of 2-amino-3-(trifluoromethyl)pyridine derivatives from this compound involves the formation of a C-N bond between the C2 position of the pyridine ring and a nitrogen nucleophile. The electron-withdrawing nature of the trifluoromethyl group at the C3 position significantly influences the reactivity of the adjacent C-I bond, making it susceptible to oxidative addition in metal-catalyzed cross-coupling reactions.

Two primary catalytic systems have proven to be highly effective for this transformation:

  • Palladium-Catalyzed Buchwald-Hartwig Amination: A versatile and widely adopted method for C-N bond formation, renowned for its broad substrate scope, functional group tolerance, and relatively mild reaction conditions.[6][7]

  • Copper-Catalyzed Ullmann Condensation: A classical method for C-N bond formation that has seen a resurgence with the development of modern ligand systems, offering a cost-effective alternative to palladium-based catalysis, particularly for certain substrate classes.[8]

The choice between these two methodologies often depends on the nature of the amine coupling partner, desired reaction scale, and cost considerations. The following sections will provide a detailed examination of each approach, complete with mechanistic insights and step-by-step experimental protocols.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the efficient coupling of a wide array of amines with aryl and heteroaryl halides.[6] The reaction proceeds via a catalytic cycle involving a palladium(0) species, which undergoes oxidative addition to the aryl halide, followed by coordination and deprotonation of the amine, and finally, reductive elimination to furnish the desired arylamine and regenerate the active catalyst.[6]

Mechanistic Rationale

The catalytic cycle for the Buchwald-Hartwig amination of this compound is illustrated below. The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the rate-limiting oxidative addition step and promote the desired reductive elimination over competing side reactions such as β-hydride elimination.[6]

Buchwald_Hartwig_Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar-Pd(II)(I)L2 Pd(0)L2->Oxidative Addition Complex Ar-I Amine Coordination [Ar-Pd(II)(I)L(H2NR)]+ L Oxidative Addition Complex->Amine Coordination + RNH2, - L Amido Complex Ar-Pd(II)(NHR)L Amine Coordination->Amido Complex - Base-H+, - I- Amido Complex->Pd(0)L2 Product Ar-NHR Amido Complex->Product Reductive Elimination Ar-I This compound RNH2 Amine Base Base (e.g., NaOtBu)

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a general guideline for the coupling of primary and secondary amines with this compound. Optimization of the ligand, base, solvent, and temperature may be necessary for specific substrates.

Reagent Table

ReagentCAS NumberMolecular Weight ( g/mol )Molarity (M)Amount (mmol)Equivalents
This compound927434-20-6272.99-1.01.0
AmineVariesVaries-1.21.2
Palladium(II) acetate [Pd(OAc)2]3375-31-3224.50-0.020.02
Xantphos161265-03-8578.62-0.040.04
Sodium tert-butoxide (NaOtBu)865-48-596.10-1.41.4
Toluene (anhydrous)108-88-392.14-5 mL-

Step-by-Step Procedure

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 0.02 equiv), Xantphos (0.04 mmol, 0.04 equiv), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Inert Atmosphere: Seal the Schlenk tube with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (5 mL) via syringe. Then, add the amine (1.2 mmol, 1.2 equiv) via syringe.

  • Reaction: Place the Schlenk tube in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite, washing the pad with additional ethyl acetate (2 x 10 mL).

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-3-(trifluoromethyl)pyridine derivative.

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical C-N bond-forming reaction that has been significantly improved through the development of ligand-accelerated protocols.[8] This reaction typically employs a copper(I) catalyst, a ligand, and a base, often at elevated temperatures.[9] For certain applications, the Ullmann condensation can be a more economical alternative to palladium-catalyzed methods.

Mechanistic Considerations

The precise mechanism of the Ullmann condensation is still a subject of investigation, but it is generally believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The key steps are thought to involve the formation of a copper(I)-amido complex, followed by oxidative addition of the aryl halide to form a Cu(III) intermediate, and subsequent reductive elimination to yield the C-N coupled product.[9]

Ullmann_Condensation_Cycle cluster_reactants_ullmann Reactants Cu(I)L L-Cu(I)-X Copper-Amido Complex L-Cu(I)-NHR Cu(I)L->Copper-Amido Complex + RNH2, - HX Oxidative Addition L-Cu(III)(Ar)(I)(NHR) Copper-Amido Complex->Oxidative Addition + Ar-I Oxidative Addition->Cu(I)L Product Ar-NHR Oxidative Addition->Product Reductive Elimination Ar-I_U This compound RNH2_U Amine Base_U Base (e.g., K2CO3)

Figure 2: Proposed catalytic cycle for the Ullmann condensation.

Experimental Protocol: Ullmann Condensation

This protocol describes a general procedure for the copper-catalyzed amination of this compound, which is particularly effective for the coupling of anilines and other less nucleophilic amines.

Reagent Table

ReagentCAS NumberMolecular Weight ( g/mol )Molarity (M)Amount (mmol)Equivalents
This compound927434-20-6272.99-1.01.0
AmineVariesVaries-1.51.5
Copper(I) iodide (CuI)7681-65-4190.45-0.10.1
L-Proline147-85-3115.13-0.20.2
Potassium carbonate (K2CO3)584-08-7138.21-2.02.0
Dimethyl sulfoxide (DMSO)67-68-578.13-4 mL-

Step-by-Step Procedure

  • Reaction Setup: In a sealable reaction vessel, combine this compound (1.0 mmol, 1.0 equiv), the amine (1.5 mmol, 1.5 equiv), copper(I) iodide (0.1 mmol, 0.1 equiv), L-proline (0.2 mmol, 0.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Solvent Addition: Add dimethyl sulfoxide (DMSO, 4 mL) to the vessel.

  • Reaction: Seal the vessel and heat the mixture in a preheated oil bath at 120-130 °C with vigorous stirring for 24-48 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic extracts and wash with water (2 x 20 mL) and brine (1 x 20 mL) to remove residual DMSO.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Method Selection and Troubleshooting

The choice between the Buchwald-Hartwig amination and the Ullmann condensation can be guided by several factors.

Decision_Tree start Select C-N Coupling Method for This compound amine_type What is the nature of the amine? start->amine_type cost_consideration Is cost a primary concern? amine_type->cost_consideration Electron-deficient Aromatic or Heterocyclic buchwald Buchwald-Hartwig Amination amine_type->buchwald Aliphatic or Electron-rich Aromatic cost_consideration->buchwald No ullmann Ullmann Condensation cost_consideration->ullmann Yes

Figure 3: Decision workflow for selecting a C-N coupling method.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low Conversion Inactive catalyst, insufficient temperature, poor quality reagents.Use a fresh batch of catalyst and ligand, ensure anhydrous conditions, increase reaction temperature or time.
Side Product Formation β-hydride elimination, hydrodehalogenation.Screen different ligands (e.g., bulkier phosphines for Buchwald-Hartwig), optimize base and temperature.
Poor Reproducibility Inconsistent inert atmosphere, moisture contamination.Ensure thorough degassing of the solvent and proper inert gas technique (e.g., using a Schlenk line).
Difficult Purification Residual DMSO from Ullmann reaction.Perform thorough aqueous washes during workup; consider alternative solvents if possible.

Safety and Handling

  • This compound: This compound is an irritant. Avoid contact with skin and eyes. Handle in a well-ventilated fume hood.

  • Palladium and Copper Catalysts: These are heavy metal compounds and should be handled with care. Avoid inhalation of dust.

  • Sodium tert-butoxide: This is a strong base and is corrosive and flammable. Handle in an inert atmosphere and away from moisture.

  • Solvents: Toluene and DMSO are flammable and can be harmful if inhaled or absorbed through the skin. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

Conclusion

The metal-catalyzed C-N bond formation reactions detailed in this guide provide powerful and versatile tools for the synthesis of 2-amino-3-(trifluoromethyl)pyridine derivatives. The Buchwald-Hartwig amination offers broad applicability and mild conditions, while the Ullmann condensation presents a valuable, cost-effective alternative. By understanding the mechanistic principles and following the detailed protocols provided, researchers can confidently and efficiently access this important class of molecules, thereby accelerating their research and development efforts in medicinal chemistry and materials science.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Yield with 2-Iodo-3-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the Suzuki-Miyaura cross-coupling of 2-Iodo-3-(trifluoromethyl)pyridine. This electron-deficient heteroaryl halide is a valuable building block, but its electronic properties present unique challenges that can lead to low yields and complex side reactions. This document is designed to provide you with the expert insights and practical solutions needed to overcome these obstacles and optimize your reaction outcomes.

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format, providing both diagnostic insights and actionable solutions.

Q1: My reaction yield is extremely low, or the reaction is not proceeding at all. What are the primary causes and how can I troubleshoot this?

A1: Low or no product formation with this compound is a common issue stemming from several factors, primarily related to catalyst activity and reaction conditions. The substrate itself is challenging due to the electron-withdrawing nature of the trifluoromethyl group and the potential for the pyridine nitrogen to inhibit the catalyst.[1][2]

Core Issues & Recommended Actions:

  • Catalyst System Inactivity: The choice of palladium catalyst and, more critically, the supporting ligand is paramount. Standard or less active catalysts like Pd(PPh₃)₄ may be insufficient for this demanding substrate.[3][4]

    • Expert Recommendation: Switch to a more active, state-of-the-art catalyst system. Bulky, electron-rich biaryl phosphine ligands (often called "Buchwald ligands") or N-heterocyclic carbene (NHC) ligands are highly effective.[5][6] These ligands promote the formation of the active monoligated Pd(0) species, accelerate the rate-limiting oxidative addition step, and sterically shield the palladium center from inhibition by the pyridine nitrogen.[1][7] If initial attempts fail, consider increasing the catalyst loading from 1-2 mol% to 3-5 mol%.[1]

  • Ineffective Base: The base plays a crucial role in activating the boronic acid for the transmetalation step.[3] Its strength, solubility, and potential to cause side reactions must be considered.

    • Expert Recommendation: Screen a panel of bases. Strong, non-nucleophilic inorganic bases are often the most effective. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent starting points due to their high activity and good functional group tolerance.[3][5] If solubility is a concern in your chosen solvent, a mixed solvent system including water is often beneficial.[8]

  • Suboptimal Solvent or Temperature: The solvent must effectively dissolve the reactants while facilitating the catalytic cycle. Temperature is a critical parameter that must be carefully controlled.

    • Expert Recommendation: A mixture of a polar aprotic solvent and water (e.g., 1,4-Dioxane/H₂O, DMF/H₂O, Toluene/H₂O in ratios from 4:1 to 10:1) is typically optimal.[9][10] Water is often necessary for the transmetalation step to proceed efficiently.[11][12] For temperature, start your optimization around 80-100 °C.[5][13] If the reaction is sluggish, a careful increase to 110-120 °C may be required, but be aware that higher temperatures can sometimes increase the rate of side reactions like dehalogenation.[5]

Q2: I'm observing a significant amount of 3-(trifluoromethyl)pyridine as a byproduct. How can I minimize this dehalogenation side reaction?

A2: Dehalogenation is a frequent and yield-reducing side reaction when using electron-deficient aryl iodides like this compound.[5] It occurs when the iodo group is replaced by a hydrogen atom. This process is primarily mediated by palladium-hydride (Pd-H) species that can form during the reaction.[5]

Mechanistic Insight & Mitigation Strategies:

  • Source of Hydride: The Pd-H species can be generated from various sources, including the base, trace water, or certain solvents (like alcohols).[5]

  • Minimizing Dehalogenation:

    • Optimize the Ligand: Employing bulky, electron-rich ligands (e.g., SPhos, XPhos) is the most effective strategy. These ligands promote rapid reductive elimination of the desired biaryl product, which can outcompete the reductive elimination pathway that leads to the dehalogenated byproduct.[5]

    • Select the Right Base: While a strong base is needed, some bases are more prone to generating hydride species. Avoid alkoxides if possible. Weaker inorganic bases like K₂CO₃ or phosphate bases (K₃PO₄) are often a better choice to suppress dehalogenation compared to stronger hydroxide bases.[5]

    • Control the Boronic Acid Reagent: Ensure the boronic acid or ester is of high purity. Impurities can sometimes contribute to catalyst decomposition and the formation of Pd-H species. Using a slight excess (1.1-1.2 equivalents) of the boron reagent can help ensure the desired transmetalation is favored.

    • Solvent Choice: Avoid using alcohol-based solvents, which can directly act as hydride donors.[5] Stick to aprotic solvents like dioxane, toluene, or DMF.

Q3: My mass balance is poor, and I see byproducts that don't contain the pyridine ring. What is happening to my boronic acid?

A3: These symptoms strongly suggest that your boronic acid is undergoing decomposition through two primary pathways: protodeboronation and homocoupling.

  • Protodeboronation: This is the cleavage of the C–B bond by a proton source, replacing the boronic acid group with a hydrogen atom. It is particularly problematic for electron-rich or heteroaryl boronic acids and can be accelerated in aqueous, basic conditions.[11]

    • Solution: Use a boronate ester, such as a pinacol ester (Bpin). Boronate esters are significantly more stable towards protodeboronation than their corresponding boronic acids.[1] They are believed to either transmetalate directly or hydrolyze slowly in situ to the boronic acid.[14][15] This slow release keeps the instantaneous concentration of the sensitive boronic acid low, minimizing decomposition.[16][17]

  • Homocoupling: This side reaction involves the coupling of two boronic acid molecules to form a symmetrical biaryl (Ar'-Ar'). It is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[1][11]

    • Solution: Rigorous degassing of your reaction mixture is critical. Before adding the catalyst, bubble an inert gas (Argon or Nitrogen) through the solvent and reactant mixture for 15-30 minutes.[13] Alternatively, perform three freeze-pump-thaw cycles for maximum oxygen removal. This ensures the palladium remains in its active Pd(0) state and minimizes oxidative pathways that lead to homocoupling.[11]

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a "challenging" substrate for Suzuki coupling?

A1: The challenges arise from a combination of electronic and structural factors:

  • The "2-Pyridyl Problem": The lone pair of electrons on the pyridine nitrogen, located ortho to the reaction site, can coordinate strongly to the palladium catalyst.[1][18] This coordination can form stable, off-cycle complexes that inhibit or completely deactivate the catalyst, halting the reaction.[1][2]

  • Electron-Deficient Ring: The potent electron-withdrawing trifluoromethyl (-CF₃) group, combined with the inherent electron deficiency of the pyridine ring, makes the C-I bond highly polarized and reactive towards oxidative addition. However, this same electron deficiency makes the resulting palladium-aryl intermediate more susceptible to competing side reactions, especially dehalogenation.[5]

Q2: How do I select the optimal catalyst and ligand system for this substrate?

A2: Success hinges on choosing a ligand that overcomes the "2-pyridyl problem" while promoting the desired catalytic turnover. The key is to use ligands that are both bulky and electron-rich .[7]

  • Mechanism of Action: These ligands favor the formation of a highly active, 12-electron monoligated L-Pd(0) species. The ligand's steric bulk physically hinders the pyridine nitrogen from coordinating with the palladium center, while its strong electron-donating ability increases the electron density on the palladium, which facilitates the oxidative addition step and promotes the final, crucial reductive elimination step.[6][7]

Ligand ClassExamplesRationale for Use
Buchwald Ligands SPhos, XPhos, RuPhosGold Standard. Highly electron-rich and sterically demanding biaryl phosphines. Excellent for activating challenging (hetero)aryl halides and preventing catalyst inhibition.[1][3]
NHC Ligands IPr, SIMesPowerful Alternative. N-Heterocyclic carbenes are very strong electron donors and can form highly stable and active palladium complexes.[3]
Other Phosphines P(tBu)₃, PCy₃Highly electron-rich and bulky alkylphosphines that can also be effective.
Q3: What is the role of the base, and which one should I choose?

A3: The base is essential for the transmetalation step. It reacts with the boronic acid (Ar'-B(OH)₂) to form a more nucleophilic boronate species (e.g., [Ar'-B(OH)₃]⁻), which then transfers its organic group to the palladium center.[3] The choice of base can dramatically influence reaction rate and side product formation.[8][19]

BaseCommon ExamplesAdvantagesDisadvantages
Phosphates K₃PO₄Often provides high yields with good functional group compatibility. A very reliable choice for challenging couplings.[5]Can have limited solubility in purely organic solvents.
Carbonates Cs₂CO₃, K₂CO₃Cs₂CO₃ is highly effective due to its high basicity and solubility in organic solvents. K₂CO₃ is a milder, less expensive option that can reduce dehalogenation.[5]Stronger carbonates can sometimes promote side reactions.
Fluorides KF, CsFCan be effective, particularly with boronate esters.Can be hygroscopic and may require anhydrous conditions.
Q4: Does the choice of boronic acid versus a boronate ester matter?

A4: Yes, it can be critical. While boronic acids are the classic reagents, boronate esters (especially pinacol esters) offer significant advantages for challenging couplings.[14]

  • Stability: Boronate esters are more robust and less prone to decomposition via protodeboronation and homocoupling.[1][11] This is especially important if your boronic acid partner is itself sensitive.

  • Slow Release: The in-situ hydrolysis of a stable precursor like a potassium organotrifluoroborate or a boronate ester can maintain a low, steady concentration of the active boronic acid. This minimizes the opportunity for side reactions that occur at high boronic acid concentrations.[16][17] If you are struggling with boronic acid decomposition, switching to the corresponding pinacol ester is a highly recommended strategy.

Q5: What is a good starting protocol for a screening reaction?

A5: The following protocol provides a robust starting point for optimization. It uses a well-regarded catalyst system and conditions known to be effective for challenging heteroaryl couplings.

ComponentRecommendation
Aryl Halide This compound (1.0 equiv)
Boron Reagent Arylboronic Acid or Pinacol Ester (1.2 equiv)
Catalyst Precursor Pd₂(dba)₃ (1.5 mol%) or Pd(OAc)₂ (3 mol%)
Ligand SPhos (6 mol%)
Base K₃PO₄ (2.5 equiv)
Solvent 1,4-Dioxane / H₂O (5:1 ratio, 0.1 M)
Temperature 100 °C

Visualizations & Protocols

Diagram: The Suzuki-Miyaura Catalytic Cycle & Key Failure Modes

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_failure Common Failure Modes Pd0 L-Pd(0) Active Catalyst OA Oxidative Addition Pd0->OA + Ar-I Inhibition Catalyst Inhibition (Pyridine Coordination) Pd0->Inhibition '2-Pyridyl Problem' PdII Ar-Pd(II)-I Intermediate OA->PdII Trans Transmetalation PdII->Trans + [Ar'B(OH)3]⁻ Dehalogenation Dehalogenation (via Pd-H) PdII->Dehalogenation + [H]⁻ source PdII_Ar Ar-Pd(II)-Ar' Intermediate Trans->PdII_Ar RE Reductive Elimination PdII_Ar->RE RE->Pd0 + Ar-Ar'

Caption: Suzuki cycle with pitfalls for this compound.

Diagram: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low or No Yield? SideProducts Significant Side Products? Start->SideProducts Yes CheckCatalyst 1. Change Catalyst System (e.g., Pd₂(dba)₃/SPhos) 2. Increase Catalyst Loading Start->CheckCatalyst No Dehalogenation Dehalogenation Product Found? (Ar-H) SideProducts->Dehalogenation Yes BoronDecomp Boronic Acid Decomposition? (Ar'-H or Ar'-Ar') SideProducts->BoronDecomp Yes, from Boron Reagent OptimizeConditions Optimize Base & Solvent (e.g., K₃PO₄ in Dioxane/H₂O) CheckCatalyst->OptimizeConditions IncreaseTemp Carefully Increase Temperature (e.g., 80°C -> 100°C) OptimizeConditions->IncreaseTemp End Reaction Optimized IncreaseTemp->End Dehalogenation->BoronDecomp No SolveDehalogenation Use Bulky Ligand (SPhos) Use Weaker Base (K₂CO₃) Avoid Alcohol Solvents Dehalogenation->SolveDehalogenation Yes SolveBoronDecomp Switch to Boronate Ester (Bpin) Ensure Rigorous Degassing BoronDecomp->SolveBoronDecomp Yes SolveDehalogenation->End SolveBoronDecomp->End

Caption: A decision tree for troubleshooting low-yield Suzuki reactions.

Experimental Protocol: General Procedure for Suzuki Coupling

This protocol is a starting point and should be optimized for each specific boronic acid partner.

  • Vessel Preparation: To a dry reaction vial or flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid or ester (1.2 equiv), and the base (e.g., K₃PO₄, 2.5 equiv).

  • Inert Atmosphere: Seal the vessel with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/Water 5:1) via syringe to achieve the desired concentration (e.g., 0.1 M with respect to the limiting reagent).

  • Degassing: Bubble the inert gas through the stirred solution for 15-30 minutes to ensure the removal of dissolved oxygen.[13]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1.5 mol%) and the ligand (e.g., SPhos, 6 mol%).

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

References

Technical Support Center: Cross-Coupling Reactions of 2-Iodo-3-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for navigating the complexities of cross-coupling reactions with 2-Iodo-3-(trifluoromethyl)pyridine. This substrate is a valuable building block in medicinal chemistry and materials science, largely due to the unique electronic properties imparted by the trifluoromethyl group. However, these same properties—namely the electron-deficient nature of the pyridine ring—present distinct challenges for chemists, often leading to problematic side reactions that can hinder product formation.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. We will delve into the mechanistic origins of common side reactions such as hydrodeiodination, homocoupling, and catalyst deactivation, providing scientifically-grounded, actionable solutions to optimize your Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions.

Frequently Asked Questions & Troubleshooting Guides

Question 1: What are the primary side reactions when using this compound in cross-coupling, and what is the underlying chemistry?

Answer: The primary challenge with this compound stems from its high electron deficiency. The potent electron-withdrawing trifluoromethyl (CF₃) group significantly influences the reactivity of the C-I bond and the stability of catalytic intermediates. The most common side reactions are:

  • Hydrodeiodination (or Protodehalogenation): This is often the most significant and frustrating side reaction, resulting in the formation of 3-(trifluoromethyl)pyridine instead of the desired coupled product. Mechanistically, this occurs when the palladium intermediate, Ar-Pd(II)-X, is intercepted by a hydrogen source before it can undergo reductive elimination with the coupling partner.[1][2][3] Sources of hydrogen can include trace water, the solvent, or even the amine or phosphine ligand.[3] The electron-deficient nature of the pyridine ring makes the palladium center more electrophilic and susceptible to this pathway.

  • Homocoupling: This side reaction leads to the formation of dimers of your coupling partners.

    • In Suzuki-Miyaura coupling, this results in the homocoupling of the boronic acid (e.g., Ar-Ar from ArB(OH)₂).

    • In Sonogashira coupling, the terminal alkyne can homocouple to form a symmetric 1,3-diyne. This specific side reaction is known as Glaser coupling and is often promoted by the presence of copper(I) co-catalysts and oxygen.[4][5][6]

  • Catalyst Decomposition: The formation of palladium black is a visual indicator of catalyst decomposition. The pyridine nitrogen can coordinate strongly to the palladium center, sometimes leading to the formation of unreactive or unstable complexes, particularly at elevated temperatures.

The interplay between the desired catalytic cycle and these off-cycle pathways is the key to troubleshooting these reactions.

Question 2: My Suzuki-Miyaura coupling is plagued by hydrodeiodination. How can I suppress the formation of 3-(trifluoromethyl)pyridine?

Answer: Hydrodeiodination in the Suzuki coupling of this substrate is a classic problem. The key is to promote the rate of transmetalation and reductive elimination, making them kinetically favored over the competing protonolysis pathway. Here is a systematic approach to troubleshooting this issue:

1. Re-evaluate Your Choice of Base: The base is a critical parameter. While a base is necessary to activate the boronic acid to form the boronate complex for transmetalation, stronger or more nucleophilic bases can sometimes exacerbate hydrodeiodination.[7][8]

  • Problem: Strong alkoxide bases (e.g., NaOtBu, KOtBu) in the presence of trace water can generate hydroxide, which can facilitate the undesired pathway.
  • Solution: Switch to a weaker, non-nucleophilic inorganic base. Potassium phosphate (K₃PO₄) is often an excellent choice for challenging couplings as it is effective at promoting transmetalation without being overly aggressive.[7][9] Cesium carbonate (Cs₂CO₃) is another effective, albeit more expensive, option.

2. Optimize the Solvent System:

  • Problem: Protic solvents or solvents with significant water content can serve as the proton source.[3]
  • Solution: Use anhydrous, aprotic solvents like 1,4-dioxane or toluene. While some Suzuki reactions benefit from a small amount of water to aid in dissolving the base and facilitating the catalytic cycle, for this substrate, minimizing water is crucial.[9] If using K₃PO₄, which can be slow to dissolve, adding a very small, controlled amount of water (e.g., a 50:1 dioxane:water mixture) might be necessary, but start with strictly anhydrous conditions first.

3. Select a High-Performance Ligand:

  • Problem: Standard ligands like PPh₃ may not be sufficient. The ligand's job is to stabilize the Pd(0) state and accelerate the key steps of the catalytic cycle.
  • Solution: Employ bulky, electron-rich phosphine ligands. These ligands promote rapid oxidative addition and, more importantly, fast reductive elimination. This final step is what forms your product and regenerates the catalyst. A faster reductive elimination gives the palladium intermediate less time to undergo side reactions. Excellent choices include Buchwald ligands such as SPhos and XPhos .[7][9]

Comparative Table for Suzuki Coupling Optimization
ParameterStandard Conditions (High Side Reaction Risk)Recommended Conditions (To Minimize Hydrodeiodination)Rationale
Catalyst/Ligand Pd(PPh₃)₄ or PdCl₂(dppf)Pd(OAc)₂ or Pd₂(dba)₃ with SPhos or XPhos[7][9]Bulky, electron-rich ligands accelerate reductive elimination, outcompeting the side reaction.
Base Na₂CO₃, NaOtBuK₃PO₄, Cs₂CO₃[7][9]Moderately strong, non-nucleophilic bases that efficiently promote transmetalation.
Solvent THF, DMF, Dioxane/H₂O (e.g., 10:1)Anhydrous Toluene or 1,4-DioxaneMinimizes the primary source of protons for the hydrodeiodination pathway.
Temperature 100-110 °CStart at 80 °C and slowly increase if neededLower temperatures can slow side reactions more than the desired coupling.

Workflow for Troubleshooting Hydrodeiodination

G start High Hydrodeiodination Observed base Switch Base to K3PO4 (3 equivalents) start->base Step 1 solvent Use Anhydrous Toluene or 1,4-Dioxane base->solvent Step 2 ligand Use Bulky Ligand (e.g., SPhos, 2-4 mol%) solvent->ligand Step 3 temp Lower Temperature to 80 °C ligand->temp Step 4 result Improved Product:Side Product Ratio temp->result

Caption: A step-by-step workflow for mitigating hydrodeiodination.

Question 3: My Buchwald-Hartwig amination of this compound is sluggish and gives low conversion. What's going wrong?

Answer: Low conversion in Buchwald-Hartwig amination with this substrate typically points to two culprits: inefficient oxidative addition or catalyst inhibition/deactivation. The pyridine nitrogen can coordinate to the palladium center, interfering with the catalytic cycle.[10]

1. Catalyst System is Key: This substrate requires a highly active catalyst system.

  • Problem: First-generation catalysts or simple palladium sources may not be active enough.
  • Solution: Use a modern, well-defined catalyst system. A combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a sterically hindered biarylphosphine ligand is essential. Ligands like XPhos , RuPhos , or BrettPhos are specifically designed for challenging substrates and are highly effective.[11] They form highly active, monoligated Pd(0) species that readily undergo oxidative addition.

2. Base Selection and Strength: The Buchwald-Hartwig reaction requires a strong, non-nucleophilic base to deprotonate the amine (or the amine-Pd complex).[12]

  • Problem: Weak bases like K₂CO₃ will not be effective.
  • Solution: A strong alkoxide base is typically required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice. Lithium bis(trimethylsilyl)amide (LiHMDS) can also be used, especially for more sensitive substrates.[13]

3. Avoid Catalyst Poisoning:

  • Problem: The amine starting material or product can coordinate to the palladium center and inhibit catalysis.
  • Solution: The use of bulky ligands helps to create a sterically crowded environment around the palladium, which can prevent inhibitory binding of the pyridine nitrogen while still allowing the desired catalytic transformations to occur.

Recommended Starting Protocol for Buchwald-Hartwig Amination
  • Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), the amine coupling partner (1.2 equiv), and Sodium tert-butoxide (1.4 equiv).

  • Catalyst Addition: In a separate vial, pre-mix the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol %) and the ligand (e.g., XPhos, 2-4 mol %). Add this solid mixture to the Schlenk flask under a positive flow of argon.

  • Solvent: Add anhydrous, degassed toluene or 1,4-dioxane.

  • Reaction: Heat the reaction mixture to 90-110 °C and monitor by LC-MS.

Question 4: I'm seeing significant alkyne dimerization (Glaser coupling) in my Sonogashira reaction. How can I favor the desired cross-coupling product?

Answer: The formation of alkyne homocoupling byproducts is the classic side reaction in Sonogashira couplings.[5][14] This is an oxidative process that is almost always mediated by the copper(I) co-catalyst in the presence of oxygen.

1. Go Copper-Free: The most direct way to eliminate Glaser coupling is to remove the component that causes it.

  • Solution: Perform the reaction under "copper-free" Sonogashira conditions. While the reaction may be slower, it completely eliminates the primary pathway for alkyne dimerization.[4][5] Copper-free protocols often require a slightly different set of conditions, such as using a palladium/phosphine catalyst system with an amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) which acts as both the base and a solvent.[14]

2. Rigorous Degassing: If you must use copper, oxygen exclusion is paramount.

  • Problem: Trace oxygen in the reaction mixture will oxidize the Cu(I) species, which then promotes the oxidative homocoupling of the alkyne.[14]
  • Solution: Ensure your solvent and reaction headspace are scrupulously deoxygenated. Use several freeze-pump-thaw cycles for the solvent and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the setup and reaction.

Visualizing the Competing Pathways in Catalysis

The diagram below illustrates the central palladium catalytic cycle and shows where the hydrodeiodination side reaction typically branches off after the oxidative addition step.

Catalytic_Cycle cluster_main Desired Cross-Coupling Cycle cluster_side Side Reaction Pathway Pd0 Pd(0)L_n OA Oxidative Addition (Ar-I) Pd_II Ar-Pd(II)-I OA->Pd_II + ArI TM Transmetalation (e.g., with Ar'B(OH)2/Base) Pd_II->TM Protonolysis Hydrodeiodination (Protonolysis) Pd_II->Protonolysis [H+] (from H2O, solvent, etc.) Pd_II_Ar Ar-Pd(II)-Ar' TM->Pd_II_Ar + Ar'M RE Reductive Elimination Pd_II_Ar->RE Product Product (Ar-Ar') RE->Product Product->Pd0 Regenerates Catalyst Side_Product Side Product (Ar-H) Protonolysis->Side_Product

Caption: The main catalytic cycle versus the competing hydrodeiodination side reaction.

References

Technical Support Center: Purification of 2-Iodo-3-(trifluoromethyl)pyridine Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the purification of reaction products derived from 2-Iodo-3-(trifluoromethyl)pyridine. This guide is designed to provide practical, in-depth solutions to common and complex purification challenges encountered in the laboratory. As Senior Application Scientists, we have curated this information based on established chemical principles and extensive field experience to ensure you can achieve your desired product purity with confidence.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you might encounter during the work-up and purification of your reaction mixtures.

Issue 1: Persistent Palladium Catalyst Contamination in Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Question: I've performed a Suzuki or Buchwald-Hartwig coupling with this compound and am struggling to remove the palladium catalyst. My NMR shows broad peaks, and the crude material has a dark, colloidal appearance. What are the best strategies for palladium removal?

Answer:

Palladium removal is a frequent challenge, especially with nitrogen-containing heterocycles like pyridines, which can act as ligands for the metal.[1] Here’s a systematic approach to tackle this issue:

  • Filtration through Celite®: This is the first and simplest step. After diluting your reaction mixture with a suitable solvent, pass it through a pad of Celite® (diatomaceous earth).[2][3] This will remove heterogeneous palladium species and any precipitated palladium black. For very fine particles, a PTFE micron filter can be used after the initial Celite filtration.[4]

  • Activated Carbon Treatment: Activated carbon is a cost-effective method for scavenging residual palladium.[1] However, it can be non-specific and may adsorb your product, leading to yield loss.[1] It is crucial to perform a small-scale test to determine the optimal amount of carbon and contact time.

  • Metal Scavengers: For more stubborn cases, solid-supported metal scavengers are highly effective. These are typically silica or polymer beads functionalized with groups that have a high affinity for palladium, such as thiols or amines.[1][3] Thiol-based scavengers are particularly effective for palladium.

  • Liquid-Liquid Extraction: In some instances, an acidic wash can help. Protonating the pyridine nitrogen can disrupt its coordination to palladium, allowing for extraction of the palladium salts into the aqueous layer. However, the success of this method depends on the stability of your product to acidic conditions.

Experimental Protocol: Palladium Removal using a Thiol-Based Scavenger

  • After the initial filtration through Celite®, dissolve the crude product in a suitable solvent (e.g., DCM, Toluene).

  • Add the thiol-functionalized silica scavenger (typically 10-20 wt% relative to the crude product).

  • Stir the suspension at room temperature or with gentle heating (e.g., 40-50 °C) for 2-18 hours.

  • Monitor the palladium levels in the solution by a suitable analytical technique if available (e.g., ICP-MS).

  • Filter off the scavenger and wash it with the solvent.

  • Combine the filtrates and concentrate under reduced pressure.

Issue 2: Difficulty in Separating Product from Unreacted this compound

Question: My reaction did not go to completion, and now I'm having trouble separating my desired product from the starting material, this compound, by column chromatography. They have very similar Rf values. What can I do?

Answer:

Co-elution of starting material and product is a common chromatographic challenge. Here are several strategies to improve separation:

  • Optimize Your Chromatography System:

    • Solvent System: Systematically screen different solvent systems. A good starting point is a hexane/ethyl acetate gradient. If that fails, try switching to a different solvent system, such as dichloromethane/methanol or toluene/acetone. The addition of a small amount of a polar modifier like triethylamine (0.1-1%) can sometimes improve the peak shape and separation of pyridine-containing compounds on silica gel.

    • Stationary Phase: If silica gel is not providing adequate separation, consider alternative stationary phases. Alumina (basic or neutral) can be effective for basic compounds like pyridines. Reversed-phase chromatography (C18) is another powerful option, especially if your product has a different lipophilicity compared to the starting material.

  • Chemical Modification: If chromatographic methods are insufficient, consider a chemical approach. If your product has a functional group that the starting material lacks (or vice versa), you can selectively react one to dramatically alter its polarity. For example, if your product is an amine, you could protect it as a Boc-carbamate, purify the protected compound, and then deprotect it.

  • Crystallization: If your product is a solid, crystallization can be a highly effective purification method.[5] Screen various solvents and solvent mixtures to find conditions where your product has low solubility at a low temperature and the starting material remains in solution.

Issue 3: Removal of Boronic Acid/Ester Byproducts from Suzuki Reactions

Question: I have successfully removed the palladium from my Suzuki reaction, but now I'm struggling to get rid of the boronic acid (or its dehydrated form, the boroxine) and other boron-containing byproducts.

Answer:

Boron-based impurities can be persistent. Here are some effective methods for their removal:

  • Aqueous Base Wash: Many boronic acids and their byproducts can be removed by washing the organic layer with an aqueous base, such as 1M NaOH or saturated NaHCO3 solution. This deprotonates the boronic acid, making it more water-soluble.

  • Acidic Wash: In some cases, an acidic wash (e.g., 1M HCl) can be effective, particularly if your product is stable under these conditions.

  • Specialized Scavengers: There are commercially available scavengers with diol functionalities that are specifically designed to bind to and remove boronic acids.

  • Column Chromatography with a Polar Co-solvent: Often, simply running a silica gel column with an eluent system containing a small percentage of a polar solvent like methanol can effectively retain the boron-containing impurities at the baseline.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of reactions performed with this compound?

A1: this compound is a versatile building block, primarily used in transition metal-catalyzed cross-coupling reactions.[6] The most common transformations include:

  • Suzuki-Miyaura Coupling: To form C-C bonds with boronic acids or esters.[7]

  • Buchwald-Hartwig Amination: For the synthesis of N-aryl or N-heteroaryl amines.[8][9][10]

  • Sonogashira Coupling: To create C-C triple bonds with terminal alkynes.

  • Heck Coupling: For the formation of C-C bonds with alkenes.

  • Stille Coupling: To form C-C bonds with organotin compounds.

Q2: What are the typical impurities I should expect in these reactions?

A2: Besides unreacted starting material and residual catalyst, common impurities include:

  • Homocoupling products: From the coupling of two molecules of the starting material or the boronic acid.[7]

  • Protodeiodination product: Where the iodine is replaced by a hydrogen atom.

  • Byproducts from the coupling partner: For example, boronic acid-derived impurities in Suzuki reactions.[7]

  • Ligand-derived impurities: Especially from phosphine ligands used in palladium catalysis.

Q3: Can I use distillation to purify my product?

A3: Distillation can be a viable option if your product is a thermally stable liquid with a boiling point significantly different from the impurities.[11] Vacuum distillation is often preferred to lower the required temperature and prevent decomposition. However, for many complex, high-molecular-weight products, distillation is not a suitable method.

Q4: Are there any general tips for running column chromatography with pyridine-containing compounds?

A4: Yes, pyridine derivatives can be challenging to purify by column chromatography.[12]

  • Tailing: The basic nitrogen of the pyridine ring can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing.

  • Mitigation: To reduce tailing, you can:

    • Add a small amount of a basic modifier like triethylamine or pyridine (0.1-1%) to your eluent.

    • Use a deactivated silica gel or an alternative stationary phase like alumina.

  • Visualization: Many pyridine compounds are UV-active, making them easy to visualize by TLC under a UV lamp.

Visualization of Purification Workflows

Decision Tree for Purification Strategy

This diagram outlines a logical approach to selecting the appropriate purification method.

Purification_Strategy start Crude Reaction Mixture workup Aqueous Work-up (Acid/Base Washes) start->workup filtration Filtration through Celite® (Remove Heterogeneous Pd) workup->filtration analysis Analyze Crude by TLC/LCMS filtration->analysis is_solid Is the Product a Solid? analysis->is_solid crystallization Attempt Crystallization is_solid->crystallization Yes is_separable Good Separation by TLC? is_solid->is_separable No pure_solid Pure Solid Product crystallization->pure_solid column Column Chromatography (Silica or Alumina) is_separable->column Yes prep_hplc Preparative HPLC is_separable->prep_hplc No pure_oil Pure Oily Product column->pure_oil prep_hplc->pure_oil other_methods Consider Other Methods: - Distillation - Scavenger Resins prep_hplc->other_methods

Caption: A decision-making workflow for selecting a purification method.

Data Summary

Table 1: Comparison of Palladium Removal Techniques
MethodProsConsBest For
Filtration (Celite®) Simple, fast, inexpensive.[2][3]Only removes insoluble Pd.[1]Initial removal of Pd/C or precipitated Pd black.
Activated Carbon Cost-effective.[1]Non-specific, can adsorb product.[1]Removing low levels of soluble Pd.
Metal Scavengers High efficiency and selectivity.[1]More expensive.Stubborn cases of soluble Pd contamination.
Acid Wash Simple, inexpensive.Product must be acid-stable.Products that can be protonated to aid extraction.

References

Technical Support Center: Catalyst Selection for Efficient Sonogashira Coupling of 2-Iodo-3-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Sonogashira coupling of 2-Iodo-3-(trifluoromethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this specific transformation. The coupling of an electron-deficient heteroaromatic halide like this compound presents unique challenges, including catalyst selection, reaction rate optimization, and suppression of side reactions. This document provides in-depth, field-proven insights in a direct question-and-answer format to troubleshoot common issues and build robust experimental protocols.

Part I: Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments. The answers are structured to not only provide a solution but also to explain the underlying chemical principles.

Q1: My reaction shows low or no conversion of the this compound. What are the likely causes and how can I fix this?

A1: Low conversion in this specific Sonogashira coupling often points to issues within the catalytic cycle, specifically the rate-limiting oxidative addition step or catalyst deactivation. The this compound substrate is electronically demanding, and a standard catalyst system may not be sufficient.

Potential Causes & Solutions:

  • Insufficient Catalyst Activity: The oxidative addition of Pd(0) to the C-I bond is the first and often rate-determining step.[1] While the C-I bond is reactive, the electron-deficient nature of the pyridine ring can influence this step.

    • Solution 1 (Ligand Modification): The standard PPh₃ ligand may not be electron-rich enough. Switch to a more electron-donating and sterically bulky phosphine ligand such as XPhos, SPhos, or P(t-Bu)₃.[2][3] These ligands promote the formation of a more reactive, monoligated L₁Pd⁰ species and accelerate oxidative addition.[4]

    • Solution 2 (Pre-catalyst Choice): If you are using a Pd(II) source like PdCl₂(PPh₃)₂, its reduction to the active Pd(0) species might be inefficient.[1] Consider starting with a Pd(0) source like Pd(PPh₃)₄ or generating the active catalyst in situ from a more easily reduced precursor like Pd₂(dba)₃ in combination with a suitable ligand.[2]

  • Inappropriate Base: The base is not just for neutralizing the HI byproduct; it's crucial for deprotonating the terminal alkyne.[5]

    • Solution: An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is standard.[6] However, if the reaction is sluggish, a stronger organic base like DBU or an inorganic base like K₂CO₃ or Cs₂CO₃ (often used in copper-free systems) could be more effective. The choice is highly dependent on the specific alkyne and solvent system.[5]

  • Solvent Effects: The solvent must fully dissolve all reactants and intermediates.[7]

    • Solution: While THF and DMF are common, they can sometimes act as competitive ligands, slowing the reaction.[7] Toluene or dioxane are less coordinating alternatives that may improve rates. For polar substrates, a solvent mixture (e.g., Toluene/Et₃N 3:1) can be effective.[8]

Q2: I'm observing significant formation of a byproduct that corresponds to the homocoupling of my alkyne (Glaser coupling). How can I minimize this?

A2: Alkyne homocoupling is the most common side reaction in Sonogashira chemistry and is almost always mediated by the copper(I) co-catalyst in the presence of an oxidant (e.g., trace oxygen).[1][9][10]

Strategies for Suppression:

  • Strictly Anaerobic Conditions: This is the first and most critical step. The Glaser coupling pathway often requires oxygen. Ensure your solvent is thoroughly degassed and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen) from start to finish.[11]

  • Reduce or Eliminate Copper(I):

    • Solution 1 (Lower CuI Loading): Reduce the amount of CuI from the typical 5-10 mol% to 1-2 mol%. This can diminish the rate of homocoupling relative to the desired cross-coupling.

    • Solution 2 (Adopt a Copper-Free Protocol): This is the most effective solution. Copper-free Sonogashira reactions completely avoid the Glaser coupling pathway.[1][3] These protocols typically require a more robust catalytic system, such as a palladium source with a bulky, electron-rich ligand (e.g., Pd₂(dba)₃/P(t-Bu)₃) and a stronger base (e.g., Cs₂CO₃ or an amine solvent).[2][12]

  • Control Alkyne Concentration:

    • Solution: Use a syringe pump to add the terminal alkyne slowly over several hours. This maintains a low instantaneous concentration of the alkyne, favoring the cross-coupling reaction over the second-order homocoupling pathway.[3]

Q3: The reaction proceeds to full conversion of my starting material, but the isolated yield of the desired product is low. What happened?

A3: High conversion with low isolated yield points toward competing side reactions involving your starting material or product, or catalyst decomposition.

Potential Causes & Solutions:

  • Proto-deiodination: The 2-iodo group can be replaced by a hydrogen atom, particularly at elevated temperatures or with certain base/solvent combinations, leading to the formation of 3-(trifluoromethyl)pyridine.

    • Solution: Try running the reaction at a lower temperature for a longer time. If high temperatures are necessary, reconsider your choice of base. A less nucleophilic base like DIPEA or an inorganic base might be preferable.

  • Catalyst Decomposition: At higher temperatures, palladium catalysts can decompose to form inactive palladium black, especially with less robust ligands.

    • Solution: Use a more thermally stable ligand system. N-Heterocyclic Carbene (NHC) ligands, for example, form highly stable palladium complexes that can operate at higher temperatures with lower risk of decomposition.[1][2]

  • Product Instability: The product, a trifluoromethyl-substituted alkynylpyridine, might be unstable under the reaction conditions, leading to downstream reactions or decomposition.

    • Solution: Monitor the reaction by TLC or LC-MS not just for the disappearance of starting material but also for the appearance and then potential disappearance of the product. If product degradation is observed, aim for milder conditions (lower temperature, shorter reaction time) even if it means sacrificing complete conversion.

Part II: Frequently Asked Questions (FAQs)

Q1: What is the best starting catalyst system for the Sonogashira coupling of this compound?

A1: For a challenging, electron-deficient substrate like this, a robust starting point is crucial. While "standard" conditions (PdCl₂(PPh₃)₂, CuI, Et₃N in THF) might work, we recommend a more potent system to ensure success on the first attempt.

ComponentRecommended Starting SystemRationale
Palladium Source Pd₂(dba)₃ (1-2 mol%)A reliable Pd(0) precursor that is easily activated.
Ligand XPhos (2-4 mol%)A bulky, electron-rich phosphine that accelerates oxidative addition and is effective for heteroaromatic halides.[3]
Co-catalyst CuI (2-5 mol%)Facilitates alkyne activation. Use a lower loading to minimize homocoupling.[1][8]
Base DIPEA or Et₃N (2-3 equivalents)Standard amine bases effective for this reaction.[5][6]
Solvent Dioxane or TolueneLess coordinating than THF or DMF, which can improve reaction rates.[7]
Temperature 60-80 °CA moderate starting temperature. Can be increased if the reaction is slow, but monitor for decomposition.

Q2: What is the specific role of each component in the catalytic cycle?

A2: Each component plays a critical, synergistic role. The reaction proceeds via two interconnected catalytic cycles.[2][13]

  • Palladium Catalyst: The "workhorse" of the reaction. The active Pd(0) species undergoes oxidative addition with the this compound.[1] It then accepts the alkyne from the copper acetylide (transmetalation) and finally undergoes reductive elimination to release the final product and regenerate the Pd(0) catalyst.

  • Copper(I) Iodide: Acts as a co-catalyst. It reacts with the terminal alkyne and base to form a copper(I) acetylide intermediate.[1][13] This species is more reactive towards transmetalation with the palladium center than the deprotonated alkyne alone, thereby accelerating the overall reaction and allowing for milder conditions.[1][14]

  • Ligand: Stabilizes the palladium center, prevents its agglomeration into inactive palladium black, and critically modulates its electronic and steric properties to control reactivity.[2]

  • Base: Has two primary functions: 1) It deprotonates the terminal alkyne, making it nucleophilic enough to react with the copper(I) salt. 2) It neutralizes the hydrogen iodide (HI) formed during the reaction, preventing it from protonating the alkyne or deactivating the catalyst.[1][5]

  • Solvent: Provides the medium for the reaction, ensuring all components are dissolved and can interact effectively. Its polarity and coordinating ability can significantly influence reaction rates.[7]

Q3: Should I use a standard Sonogashira protocol or a copper-free version for this substrate?

A3: The choice depends on your priorities and the specific alkyne you are using.

  • Standard (Copper Co-catalyzed) Protocol:

    • Pros: Generally faster and proceeds under milder conditions (often lower temperatures) due to the efficient transmetalation from the copper acetylide.[1] It is a well-established and reliable method.

    • Cons: Highly susceptible to alkyne homocoupling (Glaser coupling), which wastes your alkyne and complicates purification.[1][3] Requires strict exclusion of oxygen.

  • Copper-Free Protocol:

    • Pros: Completely eliminates the Glaser homocoupling side reaction, simplifying purification and improving atom economy, especially with expensive alkynes.[9][12] Some studies suggest copper can even inhibit the reaction of aryl chlorides, making its omission beneficial.[3]

    • Cons: Often requires higher temperatures, stronger bases (e.g., Cs₂CO₃), and/or more advanced, electron-rich ligands to facilitate the direct reaction of the alkyne with the palladium center.[2][12]

Recommendation: For this compound, the C-I bond is quite reactive.[1] Start with a standard protocol using a low loading of CuI (2 mol%). If homocoupling is still a significant issue, or if your final product cannot tolerate trace copper contamination, switch to a copper-free protocol.

Part III: Experimental Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. All reagents should be handled under an inert atmosphere (Argon or Nitrogen) as palladium catalysts and some ligands can be air-sensitive.

Protocol 1: Standard Palladium/Copper Co-catalyzed Sonogashira Coupling

This protocol is a robust starting point for the coupling of this compound with a terminal alkyne.[13][15]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Terminal Alkyne (1.2 mmol, 1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 mmol, 3 mol%)

  • Copper(I) iodide [CuI] (0.02 mmol, 2 mol%)

  • Triethylamine (Et₃N) (2.5 mmol, 2.5 equiv)

  • Anhydrous, degassed THF or Dioxane (5 mL)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add PdCl₂(PPh₃)₂ (21 mg), CuI (3.8 mg), and this compound (273 mg).

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add the anhydrous, degassed solvent (5 mL) and triethylamine (0.35 mL) via syringe.

  • Stir the mixture at room temperature for 10 minutes.

  • Add the terminal alkyne dropwise via syringe.

  • Heat the reaction mixture to 65 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite to remove catalyst residues, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is recommended to avoid alkyne homocoupling.[3][15]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Terminal Alkyne (1.5 mmol, 1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol, 1.5 mol%)

  • XPhos (0.036 mmol, 3.6 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed Dioxane (5 mL)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (13.7 mg), XPhos (17.2 mg), K₂CO₃ (276 mg), and this compound (273 mg).

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add the anhydrous, degassed dioxane (5 mL) followed by the terminal alkyne via syringe.

  • Heat the reaction mixture to 100 °C and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with water (15 mL) and extract with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel.

Part IV: Visual Guides

Diagram 1: The Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 L₂Pd⁰ OxAdd L₂PdII(Ar)(I) Pd0->OxAdd Oxidative Addition OxAdd->Pd0  Ar-I Trans L₂PdII(Ar)(C≡CR') OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product Ar-C≡CR' Trans->Product CuI CuI CuAlkyne Cu-C≡CR' CuI->CuAlkyne R'C≡CH, Base CuAlkyne->OxAdd CuAlkyne->CuI Transmetalation to Pd(II)

Caption: Interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Isolated Yield Check_Conversion Check Reaction Conversion (TLC, LC-MS, GC-MS) Start->Check_Conversion Low_Conversion Conversion is Low Check_Conversion->Low_Conversion High_Conversion Conversion is High Check_Conversion->High_Conversion Catalyst_Issue Potential Catalyst Issue Low_Conversion->Catalyst_Issue Yes Conditions_Issue Potential Conditions Issue Low_Conversion->Conditions_Issue No, catalyst system is robust Side_Reactions Check for Side Products High_Conversion->Side_Reactions Optimize_Catalyst 1. Switch to bulky, e⁻-rich ligand (XPhos) 2. Use Pd(0) source (Pd₂(dba)₃) 3. Increase catalyst loading Catalyst_Issue->Optimize_Catalyst Optimize_Conditions 1. Change base (DIPEA → K₂CO₃) 2. Change solvent (THF → Toluene) 3. Increase temperature incrementally Conditions_Issue->Optimize_Conditions Homocoupling Homocoupling (Glaser) Product Observed? Side_Reactions->Homocoupling Other_Side_Products Other Side Products (e.g., Proto-deiodination)? Homocoupling->Other_Side_Products No Fix_Homocoupling 1. Ensure strict anaerobic conditions 2. Switch to Copper-Free protocol 3. Add alkyne via syringe pump Homocoupling->Fix_Homocoupling Yes Fix_Other 1. Lower reaction temperature 2. Use milder/non-nucleophilic base 3. Reduce reaction time Other_Side_Products->Fix_Other Yes

Caption: A logical workflow for troubleshooting low-yield Sonogashira reactions.

Part V: References

  • Title: Sonogashira coupling Source: Wikipedia URL: --INVALID-LINK--

  • Title: Sonogashira Coupling Source: Chemistry LibreTexts URL: --INVALID-LINK--

  • Title: Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview Source: IntechOpen URL: --INVALID-LINK--

  • Title: Sonogashira Coupling: Mechanism, Steps & Applications Explained Source: Vedantu URL: --INVALID-LINK--

  • Title: The Crucial Role of the Base in Sonogashira Coupling: A Comparative Guide Source: BenchChem URL: --INVALID-LINK--

  • Title: Sonogashira Coupling Source: Organic Chemistry Portal URL: --INVALID-LINK--

  • Title: Sonogashira Cross-Coupling Source: J&K Scientific LLC URL: --INVALID-LINK--

  • Title: Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes Source: SCIRP URL: --INVALID-LINK--

  • Title: Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review Source: MDPI URL: --INVALID-LINK--

  • Title: Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 Source: Royal Society of Chemistry URL: --INVALID-LINK--

  • Title: Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion Source: ACS Publications URL: --INVALID-LINK--

  • Title: What is the best procedure for Sonogashira coupling? Source: ResearchGate URL: --INVALID-LINK--

  • Title: The Sonogashira Coupling Source: University of Minnesota Duluth URL: --INVALID-LINK--

  • Title: Sonogashira Coupling Reaction with Diminished Homocoupling Source: ACS Publications URL: --INVALID-LINK--

  • Title: Sonogashira Coupling Source: Royal Society of Chemistry URL: --INVALID-LINK--

  • Title: Application Notes and Protocols for Sonogashira Coupling of 2-Iodo-5-Alkylfurans Source: BenchChem URL: --INVALID-LINK--

  • Title: TCI Practical Example: Sonogashira Cross Coupling with PdCl2(PPh3)2 as a Catalyst Source: TCI Chemicals URL: --INVALID-LINK--

  • Title: Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl Source: National Institutes of Health URL: --INVALID-LINK--

  • Title: Application Notes and Protocols for Sonogashira Cross-Coupling Reactions with Aryl Iodides Source: BenchChem URL: --INVALID-LINK--

References

Preventing dehalogenation of 2-Iodo-3-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 2-Iodo-3-(trifluoromethyl)pyridine. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental work. As Senior Application Scientists, we understand the nuances of working with this versatile but sometimes challenging building block. This guide is structured to address specific issues you may encounter, explaining the underlying chemical principles to empower you to optimize your reactions and prevent common side reactions, most notably, dehalogenation.

Understanding the Challenge: The "2-Pyridyl Problem" and Dehalogenation

This compound is a valuable reagent in medicinal chemistry and materials science.[1][2] The trifluoromethyl group can enhance metabolic stability, lipophilicity, and bioavailability of target molecules.[3][4] The iodine atom, in turn, provides a reactive handle for various cross-coupling reactions.[3][5] However, the electron-withdrawing nature of both the trifluoromethyl group and the pyridine nitrogen atom makes the C-I bond susceptible to cleavage, leading to the undesired formation of 3-(trifluoromethyl)pyridine. This hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions.[6][7]

The "2-pyridyl problem" is a well-documented challenge in cross-coupling reactions, where 2-substituted pyridines can be difficult coupling partners due to their propensity for catalyst inhibition and side reactions.[8] In the case of this compound, the strong electron-withdrawing effects exacerbate this issue.

Mechanism of Dehalogenation

Dehalogenation, or more specifically hydrodehalogenation, is the replacement of a halogen atom with a hydrogen atom.[6][9] In the context of palladium-catalyzed cross-coupling reactions, the primary culprit is the formation of a palladium-hydride (Pd-H) species.[6][7] This can occur through several pathways:

  • Reaction with bases: Certain bases can react with the palladium complex to generate Pd-H.

  • Reaction with solvents: Protic solvents like alcohols can be a source of hydrides.

  • Reaction with trace water: Even small amounts of water in the reaction mixture can lead to the formation of Pd-H species.

Once formed, the Pd-H species can undergo reductive elimination with the aryl group on the palladium intermediate to yield the dehalogenated byproduct.[7]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments with this compound.

Issue 1: Significant Dehalogenation Observed in Suzuki-Miyaura Coupling

Symptoms:

  • Low yield of the desired biaryl product.

  • Presence of a significant amount of 3-(trifluoromethyl)pyridine in the crude reaction mixture, confirmed by GC-MS or LC-MS.

  • Unreacted starting materials may also be present.

Possible Causes & Solutions:

Possible Cause Explanation Recommended Solution
Inappropriate Ligand The phosphine ligand plays a critical role in modulating the reactivity of the palladium catalyst.[10][11] A ligand that is not sufficiently electron-rich or sterically bulky may not promote the desired reductive elimination of the product efficiently, allowing the competing dehalogenation pathway to dominate.[7]Ligand Screening: Switch to bulkier, more electron-rich phosphine ligands such as SPhos, XPhos, or other biaryl phosphine ligands.[7] These ligands have been shown to be effective in promoting C-C bond formation and suppressing dehalogenation.[12]
Base Selection Strong bases, particularly alkoxides, can be a source of hydrides, leading to the formation of Pd-H species and subsequent dehalogenation.[7]Base Optimization: Use a weaker inorganic base like K₃PO₄, K₂CO₃, or Cs₂CO₃.[6][7] These bases are generally less prone to generating palladium-hydride intermediates.
Solvent Choice Protic solvents (e.g., alcohols) and some polar aprotic solvents (e.g., DMF) can promote dehalogenation.[6][13]Solvent Change: Use aprotic solvents such as toluene, dioxane, or THF.[7][13] If a co-solvent is necessary, minimize the amount of any protic solvent used.
High Reaction Temperature Higher temperatures can sometimes accelerate the rate of dehalogenation more than the desired coupling reaction.[12]Temperature Optimization: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. This may require longer reaction times, but can significantly improve the product-to-byproduct ratio.
Issue 2: Poor Reactivity and Low Conversion in Sonogashira Coupling

Symptoms:

  • The reaction stalls, with a significant amount of this compound remaining even after extended reaction times.

  • Dehalogenation may or may not be a major side reaction, but the primary issue is a lack of conversion to the desired alkynylated product.

Possible Causes & Solutions:

Possible Cause Explanation Recommended Solution
Catalyst Deactivation The pyridine nitrogen can coordinate to the palladium and copper catalysts, leading to deactivation.Use a More Active Catalyst System: Consider using a pre-catalyst that readily forms the active Pd(0) species. Increasing the catalyst loading slightly (e.g., from 1-2 mol% to 3-5 mol%) may also be beneficial.
Inefficient Transmetalation The transfer of the alkynyl group from copper to palladium may be slow.Additive Screening: The addition of salts, such as LiCl or TBAF, can sometimes facilitate the transmetalation step.
Base Incompatibility The choice of amine base is crucial in Sonogashira couplings.Amine Base Screening: Screen different amine bases such as triethylamine, diisopropylethylamine (DIPEA), or piperidine.
Issue 3: Product Instability or Decomposition During Work-up and Purification

Symptoms:

  • The desired product appears to form during the reaction (as monitored by TLC or LC-MS), but is lost during aqueous work-up or column chromatography.

  • The isolated product is impure, containing degradation products.

Possible Causes & Solutions:

Possible Cause Explanation Recommended Solution
Sensitivity to Acid Pyridine-containing compounds can be sensitive to acidic conditions, which may be encountered during work-up or on silica gel.Neutral Work-up: Use a neutral or slightly basic aqueous wash (e.g., saturated sodium bicarbonate solution) during the work-up. Deactivated Silica Gel: For column chromatography, use silica gel that has been pre-treated with a small amount of a non-nucleophilic base like triethylamine mixed in the eluent system.
Photostability Some halogenated and trifluoromethylated aromatic compounds can be sensitive to light.[14]Protect from Light: Conduct the reaction, work-up, and purification in a fume hood with the sash down and, if possible, with the lights turned off or using amber-colored glassware.
Thermal Stability While many trifluoromethylated compounds exhibit good thermal stability, prolonged exposure to high temperatures during purification (e.g., high-boiling point solvent removal) could lead to degradation.[15][16][17]Minimize Heat Exposure: Use a rotary evaporator at the lowest practical temperature and pressure to remove solvents. Avoid prolonged heating of the purified product.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of dehalogenation for this compound?

A1: The most common mechanism is hydrodehalogenation, which involves the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[6][7] This Pd-H intermediate can then react with the palladium-bound pyridine to replace the iodine with a hydrogen atom.

Q2: Are there any "green" or more environmentally friendly methods to prevent dehalogenation?

A2: Yes, some strategies align with the principles of green chemistry. For instance, using water as a solvent with appropriate catalysts and surfactants can sometimes mitigate side reactions.[18] Additionally, visible-light photoredox catalysis can offer milder reaction conditions that may suppress dehalogenation pathways.[19]

Q3: Can the choice of palladium precatalyst influence the extent of dehalogenation?

A3: Absolutely. Pre-catalysts that are more efficient at generating the active Pd(0) species can lead to faster desired coupling and less time for side reactions like dehalogenation to occur. For example, using a well-defined Pd(0) source like Pd₂(dba)₃ with a suitable ligand can be advantageous over using a Pd(II) source like Pd(OAc)₂ that requires in-situ reduction.

Q4: How should I store this compound to ensure its stability?

A4: It is recommended to store this compound in a cool, dry, and dark place in a tightly sealed container.[20] Exposure to light and moisture should be minimized to prevent potential degradation.

Q5: I am observing dehalogenation even with optimized conditions. What else can I try?

A5: If dehalogenation persists, consider a different synthetic strategy. For example, it might be possible to introduce the trifluoromethyl group after the coupling reaction.[21] Alternatively, exploring different coupling methodologies, such as nickel-catalyzed reactions, might offer a different selectivity profile.

Experimental Protocols & Visualizations

Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Dehalogenation

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Reagents:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (3.0 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add the degassed toluene via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent if necessary).

Workflow for Troubleshooting Dehalogenation

The following diagram illustrates a logical workflow for troubleshooting dehalogenation issues.

Dehalogenation_Troubleshooting start Dehalogenation Observed ligand Change Ligand (e.g., SPhos, XPhos) start->ligand base Change Base (e.g., K3PO4, Cs2CO3) ligand->base solvent Change Solvent (e.g., Toluene, Dioxane) base->solvent temp Lower Temperature solvent->temp check Problem Solved? temp->check end Successful Coupling check->end Yes rethink Re-evaluate Synthetic Route check->rethink No

Caption: A stepwise approach to mitigating dehalogenation.

References

Technical Support Center: Troubleshooting Low Conversion Rates in Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Buchwald-Hartwig Amination. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights to overcome common challenges, particularly low conversion rates, in this powerful C-N bond-forming reaction. This resource is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.

Core Troubleshooting Guide

The Buchwald-Hartwig amination is a complex catalytic process, and its success is highly dependent on the interplay of several key components. Low conversion is a common issue that can often be resolved by systematically evaluating each aspect of the reaction.

Q1: My reaction shows low or no conversion. What are the most common initial checks?

Low conversion in a Buchwald-Hartwig amination can stem from several factors, as the reaction is known to be sensitive to the conditions employed.[1] Here are the primary areas to investigate:

  • Inert Atmosphere: The active Pd(0) catalytic species is highly sensitive to oxygen.[1] Ensure your reaction vessel was properly degassed and maintained under an inert atmosphere (Argon or Nitrogen) throughout the setup and reaction time. Standard Schlenk techniques or the use of a glovebox are highly recommended for reproducible results.

  • Reagent and Solvent Quality: The purity and dryness of your reagents and solvent are critical. Trace amounts of water can deactivate the catalyst and hydrolyze phosphine ligands.[1][2] It is essential to use anhydrous, degassed solvents.[2] Running a control reaction with a known, reliable substrate and amine combination can help confirm the integrity of your catalyst and reagents.[3]

Q2: How do I diagnose issues with my catalyst and ligand?

The choice and handling of the palladium source and phosphine ligand are paramount for a successful reaction.

  • Is my palladium source optimal? While common sources like Pd₂(dba)₃ or Pd(OAc)₂ are often used, their effectiveness is highly dependent on the chosen ligand to generate the active catalytic species.[4] For many applications, particularly with challenging substrates, using a pre-catalyst is preferable as it can lead to a cleaner and more efficient formation of the active L-Pd(0) species.[5][6]

  • Have I chosen the right ligand? Ligand selection is crucial and often substrate-dependent.[1] For sterically hindered or electron-rich/poor substrates, bulky, electron-rich phosphine ligands are generally preferred to facilitate the key steps of oxidative addition and reductive elimination.[7][8] The appropriate ligand is largely determined by the class of the amine nucleophile.[5]

The Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald-Hartwig Catalytic Cycle cluster_cycle Catalytic Cycle Pd(0)L Active Pd(0) Catalyst OxAdd Oxidative Addition Complex Pd(0)L->OxAdd Ar-X Catalyst Deactivation Catalyst Deactivation (e.g., O₂, impurities) Pd(0)L->Catalyst Deactivation AmineCoord Amine Coordination Complex OxAdd->AmineCoord R₂NH, Base (-HX) RedElim Reductive Elimination Product Complex AmineCoord->RedElim RedElim->Pd(0)L Ar-NR₂ Pd(II) Precursor Pd(II) Precursor (e.g., Pd(OAc)₂) Pd(II) Precursor->Pd(0)L Reduction (by amine or ligand)

Caption: A simplified representation of the Buchwald-Hartwig catalytic cycle.

Q3: My base selection seems correct, but the reaction is still failing. What else could be the issue?

The role of the base is not just to deprotonate the amine; its physical properties and compatibility with the solvent are also critical.

  • Strong vs. Weak Bases: Strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) often lead to higher reaction rates.[1][9] However, they are incompatible with base-sensitive functional groups.[9] In such cases, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) offer broader functional group tolerance but may require higher temperatures.[1][5]

  • Solubility and Particle Size: In nonpolar solvents like toluene or dioxane, inorganic bases like K₃PO₄ or Cs₂CO₃ are poorly soluble, creating a heterogeneous reaction mixture.[10][11] The deprotonation step is thought to occur at the solid-liquid interface.[5] Therefore, the particle size and surface area of the base can significantly impact the reaction rate. Grinding the base before use or ensuring vigorous stirring can be beneficial.[5]

Base pKaH (approx.) Common Use Cases & Characteristics
NaOtBu 19High reaction rates, good for general-purpose aminations. Incompatible with base-sensitive groups.[5][9]
LHMDS 26Useful for substrates with protic functional groups and for low-temperature aminations.[9]
K₃PO₄ 12.3Weaker base, good for substrates with sensitive functional groups. Often requires higher temperatures.[1][5]
Cs₂CO₃ 10Weaker base with good solubility in some organic solvents, offering broader functional group tolerance.[2][5]
Q4: How does my choice of solvent affect the reaction?

The solvent plays a crucial role in solubilizing the reaction components and influencing the reaction pathway.

  • Common Solvents: Aprotic solvents are generally used. These include aromatic hydrocarbons like toluene and ethereal solvents such as 1,4-dioxane or tetrahydrofuran (THF).[2][10] The choice of solvent can significantly affect the product distribution and reaction rate.[10][12]

  • Solubility Issues: Poor solubility of any reaction component is a frequent and often underestimated cause of reaction failure.[1][5] If you suspect solubility issues, consider screening a variety of solvents or using a co-solvent system.

  • Side Reactions: In some cases, the solvent can participate in side reactions. For example, using polar aprotic solvents can sometimes favor the reduction of the aryl halide over the desired amination.[10]

Q5: I'm using an aryl chloride, and the reaction is very slow. What can I do?

Aryl chlorides are notoriously less reactive than the corresponding bromides or iodides due to the strength of the C-Cl bond, which makes the oxidative addition step more difficult.[1][6]

  • Ligand Choice: For aryl chlorides, the use of highly active, bulky, and electron-rich phosphine ligands is often necessary to promote the challenging oxidative addition step.[7][13]

  • Higher Temperatures: Reactions with aryl chlorides typically require higher temperatures (100-120 °C) to achieve reasonable reaction rates.

  • Aryl Halide Reactivity Trend: The general reactivity order for aryl halides in Buchwald-Hartwig amination is often Ar-I > Ar-Br > Ar-Cl. However, aryl iodides can sometimes be challenging as the iodide formed during the reaction can have an inhibitory effect on the catalyst.[5][8]

Troubleshooting Workflow

Troubleshooting_Workflow start Low Conversion Observed check_inert Verify Inert Atmosphere (Glovebox/Schlenk) start->check_inert check_reagents Check Reagent/Solvent Purity (Anhydrous & Degassed) check_inert->check_reagents Atmosphere OK screen_ligand Screen Different Ligands (Bulky, Electron-Rich) check_reagents->screen_ligand Reagents OK screen_base Screen Different Bases (Strong vs. Weak) screen_ligand->screen_base screen_solvent Screen Different Solvents (Toluene, Dioxane, THF) screen_base->screen_solvent increase_temp Increase Reaction Temperature screen_solvent->increase_temp use_precatalyst Switch to a Pre-catalyst increase_temp->use_precatalyst success Reaction Optimized use_precatalyst->success

Caption: A logical workflow for troubleshooting low conversion in Buchwald-Hartwig amination.

Frequently Asked Questions (FAQs)

Q: What are the most common side reactions? A: Common side reactions include hydrodehalogenation (reduction) of the aryl halide, homo-coupling of the aryl halide, and β-hydride elimination from the amine.[10][11][14]

Q: How should I monitor the reaction progress? A: The reaction progress can be effectively monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by taking small aliquots from the reaction mixture at regular intervals.[1]

Q: Is it possible to use water in the reaction? A: While traditionally anhydrous conditions are required, some specialized protocols have been developed that allow the reaction to be performed in the presence of water, or even in aqueous systems, often using specific ligands or surfactants.[9][15] However, for standard procedures, water should be strictly excluded.

Q: What is a typical catalyst loading? A: Catalyst loading is typically in the range of 1-2 mol%.[9] However, for challenging substrates, higher catalyst loadings may be necessary.

Q: How do I purify my product? A: After the reaction is complete, a typical workup involves diluting the reaction mixture with an organic solvent, filtering through a pad of celite to remove inorganic salts and the palladium catalyst, followed by aqueous washes. The crude product is then purified by flash column chromatography.[1]

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: Oven-dry all glassware and allow it to cool under a stream of inert gas (Argon or Nitrogen).

  • Reaction Setup (in a glovebox or using Schlenk technique): To a dry Schlenk flask or reaction vial, add the aryl halide (1.0 equiv), the amine (1.2 equiv), the base (1.4 equiv), and the palladium catalyst/ligand system (e.g., 2 mol% Pd source, 4 mol% ligand).[1]

  • Degassing: Seal the vessel, and if not in a glovebox, evacuate and backfill with inert gas three times.

  • Solvent and Reagent Addition: Add the anhydrous, degassed solvent via syringe. If any reagent is a liquid, add it via syringe at this stage.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80-110 °C) for the specified time.[1]

  • Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature and proceed with the workup and purification as described in the FAQ section.

References

Stability of 2-Iodo-3-(trifluoromethyl)pyridine under basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Iodo-3-(trifluoromethyl)pyridine

A Guide to Navigating Stability and Reactivity Under Basic Conditions

Welcome to the technical support resource for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. As Senior Application Scientists, we understand that the unique electronic properties of this reagent—stemming from the interplay between the electron-withdrawing trifluoromethyl group and the labile iodo substituent—can present challenges, particularly concerning its stability in the presence of bases.

This document moves beyond standard protocols to provide in-depth, field-tested insights in a direct question-and-answer format. We will explore the causality behind experimental choices, troubleshoot common issues, and offer robust solutions to ensure the success and reproducibility of your reactions.

Troubleshooting Guide: Addressing In-Experiment Issues

This section is dedicated to resolving specific problems encountered during reactions involving this compound and basic reagents.

Question 1: I am seeing significant decomposition of my starting material and low yields in my Suzuki coupling. What is the likely cause?

Answer: This is a classic issue stemming from the high reactivity of the this compound core. The potent electron-withdrawing effect of the trifluoromethyl group at the 3-position makes the pyridine ring electron-deficient. This heightened electrophilicity, especially at the C2 and C6 positions, renders the molecule susceptible to nucleophilic attack by strong bases, leading to degradation or unwanted side reactions instead of the desired cross-coupling.

Probable Causes & Solutions:

  • Base Strength is Too High: Strong bases like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) can directly attack the pyridine ring or promote undesired side reactions. While effective in some contexts, they can be too harsh for this substrate.

    • Solution: Switch to a milder inorganic base. Carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are excellent choices for Suzuki-Miyaura couplings as they are generally non-nucleophilic and provide sufficient basicity to facilitate the catalytic cycle without degrading the substrate.[1][2][3]

  • Hydrolysis of the Boronic Ester/Acid: The aqueous conditions often used with inorganic bases can lead to the hydrolysis and deactivation of your boronic acid or ester coupling partner.

    • Solution: Employ a carefully controlled biphasic system (e.g., Toluene/H₂O or Dioxane/H₂O) and ensure vigorous stirring. Alternatively, using an anhydrous base like potassium fluoride (KF) in a polar aprotic solvent can be effective.

  • Proto-deiodination (Loss of Iodine): Trace amounts of water or other proton sources, in combination with the base and palladium catalyst, can lead to the reduction of the C-I bond, resulting in the formation of 3-(trifluoromethyl)pyridine.

    • Solution: Ensure all reagents and solvents are scrupulously dried. Use freshly distilled solvents and dry the inorganic base in an oven before use. Running the reaction under a rigorously inert atmosphere (Argon or Nitrogen) is critical.

dot

G start Low Yield / Decomposition in Suzuki Coupling base_check Is the base strong (e.g., NaOtBu, LDA)? start->base_check water_check Are anhydrous conditions rigorously maintained? base_check->water_check No sol_mild_base Action: Switch to milder base (K₂CO₃, K₃PO₄, Cs₂CO₃). base_check->sol_mild_base Yes side_product_check Are there unexpected polar byproducts? water_check->side_product_check Yes sol_dry Action: Use anhydrous solvents/reagents. Ensure inert atmosphere. water_check->sol_dry No product_analysis MS analysis shows mass of 3-(trifluoromethyl)pyridine. product_analysis->sol_dry Yes side_product_check->product_analysis No sol_snar Indication: Probable SNAr by base/solvent. Action: Lower temperature, use non-nucleophilic base. side_product_check->sol_snar Yes

Caption: Troubleshooting workflow for Suzuki coupling reactions.

Question 2: My Buchwald-Hartwig amination is sluggish, and upon forcing conditions (higher temperature), I observe a complex mixture of products. How can I improve this reaction?

Answer: The Buchwald-Hartwig amination presents a unique challenge.[4][5][6] The reaction requires a base strong enough to deprotonate the amine (or pre-catalyst) but mild enough to avoid degrading the electron-deficient this compound. A complex product mixture suggests that at elevated temperatures, competitive degradation pathways, such as nucleophilic aromatic substitution (SNAr) by the amine or base, are occurring.

Probable Causes & Solutions:

  • Inappropriate Base/Ligand Combination: The choice of base is intimately linked to the palladium ligand. A bulky, electron-rich phosphine ligand can accelerate the reductive elimination step, allowing the reaction to proceed at a lower temperature where side reactions are minimized.[7]

    • Solution: Use a strong, non-nucleophilic hindered base like Lithium bis(trimethylsilyl)amide (LiHMDS) or sodium tert-butoxide (NaOtBu) at low to moderate temperatures (40-80 °C). Pair this with a state-of-the-art biarylphosphine ligand (e.g., XPhos, RuPhos, or BrettPhos) that is known to promote efficient C-N coupling for heteroaryl halides.[5][7]

  • Catalyst Poisoning: Pyridine-containing compounds can sometimes act as inhibitors to palladium catalysts, particularly at the C2 position.

    • Solution: Increase the catalyst loading slightly (e.g., from 1 mol% to 2-3 mol%). Using a well-defined palladium pre-catalyst (e.g., an XPhos-Pd-G3 pre-catalyst) can also lead to more consistent and active catalyst formation, improving reaction outcomes.

Recommended Base and Ligand Combinations
Reaction TypeRecommended BasesTypical SolventsKey Considerations
Suzuki-Miyaura Coupling K₂CO₃, K₃PO₄, Cs₂CO₃, KFDioxane, Toluene, THF (often with H₂O)Balance reactivity with substrate stability; carbonates and phosphates are a good starting point.[1][2]
Buchwald-Hartwig Amination NaOtBu, KOtBu, LiHMDS, Cs₂CO₃Toluene, DioxaneRequires careful optimization of base, ligand, and temperature to avoid SNAr.[4][8]
Heck / Sonogashira Coupling Et₃N, i-Pr₂NEt (Hünig's base)DMF, AcetonitrileAmine bases act as both a base and a scavenger for the generated acid (HI).
Halogen-Metal Exchange n-BuLi, s-BuLi, i-PrMgClTHF, Diethyl EtherMust be performed at very low temperatures (-78 °C) to prevent decomposition and side reactions.[9][10]

Frequently Asked Questions (FAQs)

This section addresses broader questions regarding the fundamental stability and handling of this compound.

Question 3: What are the primary degradation pathways for this compound under basic conditions?

Answer: There are two primary pathways of concern:

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring makes it susceptible to attack by nucleophiles. Strong, hard nucleophiles (e.g., alkoxides, hydroxides, or even some amines at high temperatures) can displace the iodo group at the C2 position. In some cases, attack at other positions on the ring can also occur, leading to a loss of aromaticity or ring-opening, though this is less common under typical synthetic conditions.[11][12]

  • Halogen-Metal Exchange and Subsequent Reactions: When using very strong organometallic bases like organolithiums (e.g., n-BuLi), a rapid halogen-lithium exchange can occur at the C-I bond.[9][10] While this is a synthetically useful transformation for introducing other functional groups, it is considered a degradation pathway if unintended. The resulting 2-lithiated pyridine is itself a strong base and can be unstable if not trapped quickly with an electrophile at low temperatures.

Question 4: Can I use organolithium reagents like n-BuLi with this compound?

Answer: Yes, but with extreme caution. As mentioned above, organolithium reagents will readily undergo halogen-metal exchange with the C-I bond. This is a powerful synthetic tool if your goal is to form a new C-C, C-N, or C-O bond by quenching the resulting lithiated intermediate with an appropriate electrophile.

Critical Protocol for Halogen-Metal Exchange:

  • Strictly Anhydrous Conditions: Ensure all glassware, solvents (typically THF or Et₂O), and the substrate are completely dry.

  • Low Temperature: The reaction must be performed at very low temperatures, typically -78 °C (a dry ice/acetone bath), to prevent the highly reactive lithiated intermediate from decomposing or reacting with the solvent.

  • Inert Atmosphere: The reaction must be conducted under a positive pressure of an inert gas like Argon.

  • Rapid Trapping: The chosen electrophile should be added to the reaction mixture as soon as the halogen-metal exchange is complete (usually within 5-30 minutes) to trap the intermediate.

Question 5: How does the trifluoromethyl group influence the compound's stability and reactivity?

Answer: The trifluoromethyl (CF₃) group is a potent electron-withdrawing group through induction. Its presence at the 3-position has several profound effects:

  • Increased Electrophilicity: It significantly lowers the electron density of the pyridine ring, making it more susceptible to nucleophilic attack, as discussed in the SNAr context.[11][13]

  • Activation of the C-I Bond: The electron-withdrawing nature of the CF₃ group facilitates the oxidative addition of the C-I bond to a low-valent metal center (like Pd(0)), which is the first and often rate-limiting step in many cross-coupling reactions.[9] This makes this compound a highly reactive partner in reactions like Suzuki and Buchwald-Hartwig aminations.[8][14]

  • Enhanced Metabolic Stability: In a drug development context, the CF₃ group is often introduced to block metabolic oxidation at that position, which can improve the pharmacokinetic profile of a molecule.[14]

dot

G cluster_0 CF₃ Group at C3 cluster_1 Consequences for Reactivity cluster_2 Experimental Implications CF3 Strong Electron- Withdrawing Effect Ring_Activation Increased Ring Electrophilicity CF3->Ring_Activation Bond_Activation Facilitated C-I Bond Oxidative Addition CF3->Bond_Activation Metabolic_Block Blocked Metabolic Oxidation CF3->Metabolic_Block SNAr_Risk Higher Risk of SNAr with Strong Bases Ring_Activation->SNAr_Risk Coupling_Reactivity High Reactivity in Cross-Coupling Bond_Activation->Coupling_Reactivity Drug_Design Improved Pharmacokinetic Properties Metabolic_Block->Drug_Design

Caption: Influence of the C3-Trifluoromethyl group on reactivity.

References

Technical Support Center: Effective Removal of Palladium Catalysts from 2-Iodo-3-(trifluoromethyl)pyridine Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for chemists and researchers engaged in the synthesis and purification of intermediates involving 2-Iodo-3-(trifluoromethyl)pyridine. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the common challenges associated with the removal of residual palladium catalysts from reaction mixtures. Given the stringent regulatory limits on elemental impurities in active pharmaceutical ingredients (APIs), effective palladium removal is a critical step in process development and manufacturing.[1][2]

The unique chemical structure of this compound, particularly the presence of the Lewis basic pyridine nitrogen, presents specific challenges in palladium removal. The nitrogen atom can strongly coordinate with palladium species, forming stable complexes that are often difficult to separate from the desired product using conventional purification methods.[3][4] This guide will equip you with the knowledge and practical techniques to overcome these hurdles and achieve the desired product purity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of this compound derivatives.

Issue 1: High Levels of Palladium Persist in the Product After Standard Purification (e.g., Column Chromatography)

  • Underlying Cause: The strong coordination of the pyridine nitrogen to palladium can lead to co-elution of the palladium-product complex during chromatography.[3] Additionally, standard silica gel chromatography may not be sufficient to remove all palladium residues, with studies showing that a subsequent scavenging step is often necessary to reliably reduce palladium to low levels.[5]

  • Troubleshooting Steps:

    • Employ a High-Affinity Scavenger: Utilize a scavenger specifically designed for palladium removal. Thiol-functionalized silica (e.g., SiliaMetS® Thiol) or trimercaptotriazine (TMT) based scavengers are particularly effective.[3][6]

    • Optimize Scavenging Conditions: Experiment with the amount of scavenger (typically 3-5 equivalents relative to the palladium catalyst), temperature, and stirring time to maximize palladium binding.[3]

    • Consider a Pre-treatment Step: A mild oxidation or reduction step can sometimes alter the oxidation state of the palladium, making it more amenable to scavenging.

    • Sequential Purification: Combine purification techniques. For instance, an initial filtration through Celite® to remove heterogeneous palladium can be followed by treatment with a scavenger, and a final polishing step with activated carbon.[3]

Issue 2: Significant Product Loss During Palladium Removal

  • Underlying Cause: Non-specific adsorbents like activated carbon can bind to your product in addition to the palladium catalyst.[7] Overuse of scavengers can also lead to product loss through adsorption.

  • Troubleshooting Steps:

    • Screen Different Scavengers: Test a variety of scavengers to identify one with high selectivity for palladium and minimal affinity for your this compound derivative.

    • Minimize Adsorbent Quantity: Use the minimum effective amount of scavenger or activated carbon to avoid unnecessary product loss.

    • Solvent Optimization: The choice of solvent can influence the binding of both palladium and your product to the adsorbent. A solvent in which your product is highly soluble may reduce its adsorption.

    • Alternative Purification Method: If product loss remains a significant issue, consider switching to a different primary purification method, such as crystallization or extraction.[1]

Issue 3: Inconsistent Palladium Removal from Batch to Batch

  • Underlying Cause: Variability in the reaction work-up can lead to different forms of residual palladium (e.g., Pd(0), Pd(II), colloidal palladium), which may have different affinities for your chosen removal method.[2]

  • Troubleshooting Steps:

    • Standardize the Reaction Work-up: Implement a consistent work-up procedure before the palladium removal step to ensure the palladium species are in a similar form for each batch.

    • Utilize a Broad-Spectrum Scavenger: Some scavengers, such as those based on thiourea, are effective against a wider range of palladium species.[6]

    • Analytical Monitoring: Use sensitive analytical techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to accurately quantify palladium levels and track the consistency of your removal process.[8]

Frequently Asked Questions (FAQs)

Q1: Why is it particularly challenging to remove palladium from reactions involving this compound?

A1: The primary challenge stems from the Lewis basic nitrogen atom in the pyridine ring. This nitrogen can coordinate strongly with the palladium catalyst, forming stable, soluble complexes that are difficult to separate from the desired product.[3][4]

Q2: What are the regulatory limits for residual palladium in Active Pharmaceutical Ingredients (APIs)?

A2: Regulatory bodies such as the International Council for Harmonisation (ICH) have established strict guidelines for elemental impurities. For palladium, the permitted daily exposure (PDE) is 100 µ g/day . This translates to a concentration limit of 10 parts per million (ppm) for a drug product with a daily dose of 10 g.[3]

Q3: What are the most common methods for removing palladium catalysts?

A3: The most prevalent methods include:

  • Adsorption: Utilizing solid-supported materials with a high affinity for palladium, such as activated carbon or specialized metal scavengers.[9]

  • Scavenging: Employing molecules that selectively bind to palladium to facilitate its removal.[3]

  • Crystallization: Purifying the final product through crystallization, which can leave the palladium impurities behind in the mother liquor.[9]

  • Extraction: Using liquid-liquid extraction to partition the palladium catalyst into a phase separate from the product.[9]

  • Filtration: Passing the reaction mixture through a filter aid like Celite® to remove heterogeneous palladium catalysts or precipitated palladium metal.[10]

Q4: How do palladium scavengers work?

A4: Palladium scavengers are typically solid-supported reagents, often based on silica or polymer backbones, that are functionalized with groups having a high affinity for palladium.[3][6] Common functional groups include thiols, amines, and trimercaptotriazine (TMT).[3][8] The scavenger is added to the reaction mixture, where it selectively binds to the palladium. The resulting solid scavenger-palladium complex is then easily removed by filtration.[3]

Decision-Making Workflow for Palladium Removal

The following diagram illustrates a logical workflow for selecting an appropriate palladium removal strategy.

Palladium_Removal_Workflow start Reaction Mixture containing This compound and Residual Palladium check_pd_form Is Palladium Heterogeneous (e.g., Pd/C)? start->check_pd_form filtration Filtration through Celite® or similar check_pd_form->filtration Yes homogeneous_pd Homogeneous Palladium Species check_pd_form->homogeneous_pd No analysis Analyze Pd Content (ICP-MS) filtration->analysis scavenging Scavenging (e.g., Thiol-Silica, TMT) homogeneous_pd->scavenging crystallization Crystallization homogeneous_pd->crystallization extraction Liquid-Liquid Extraction homogeneous_pd->extraction scavenging->analysis crystallization->analysis extraction->analysis analysis->scavenging Specification Not Met end Purified Product (<10 ppm Pd) analysis->end Specification Met

Caption: Decision workflow for palladium catalyst removal.

Experimental Protocols

Protocol 1: Palladium Removal Using a Thiol-Functionalized Silica Scavenger

  • Dissolution: Dissolve the crude product containing residual palladium in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Ethyl Acetate).

  • Scavenger Addition: Add the thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol), typically 3-5 equivalents based on the initial amount of palladium catalyst used.

  • Stirring: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for a period of 2 to 24 hours. The optimal time should be determined by monitoring the palladium content.

  • Filtration: Filter the mixture through a pad of Celite® to remove the scavenger-palladium complex.

  • Washing: Wash the Celite® pad with fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.

  • Analysis: Analyze the palladium content of the purified product using ICP-MS or a similar sensitive analytical technique.[8]

Protocol 2: Palladium Removal Using Activated Carbon

  • Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).

  • Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product).

  • Stirring: Stir the mixture at room temperature or with heating for 1-4 hours.

  • Filtration: Filter the hot mixture through a pad of Celite® to remove the activated carbon.

  • Washing: Wash the Celite® pad with fresh, hot solvent to recover the product.

  • Concentration: Concentrate the filtrate to obtain the purified product.

  • Analysis: Analyze the purified product for residual palladium content.

Comparative Data on Palladium Scavengers

Scavenger TypeTypical Binding Capacity (mmol/g)AdvantagesDisadvantagesSuitable Palladium Species
Thiol-Functionalized Silica 0.5 - 1.5High selectivity for palladium, good performance in various solvents.[6]Higher cost compared to activated carbon.Pd(0), Pd(II)
Trimercaptotriazine (TMT) VariableVery high affinity for palladium, effective at low concentrations.[8]Can sometimes be difficult to filter.Pd(0), Pd(II)
Amine-Functionalized Silica 0.8 - 1.8Effective for certain palladium complexes.Can interact with acidic functional groups in the product.Pd(II)
Activated Carbon N/ALow cost, readily available.[7]Non-specific, can lead to significant product loss.[7]Broad Spectrum
Thiourea-Functionalized Silica 0.5 - 1.2Versatile for various forms of palladium.[6]Can be less robust at higher temperatures.Pd(0), Pd(II)

Visualizing the Scavenging Process

The following diagram illustrates the general mechanism of palladium scavenging using a solid-supported scavenger.

Scavenging_Process cluster_0 1. Reaction Mixture cluster_1 2. Addition of Scavenger cluster_2 3. Binding and Filtration Product Product (this compound derivative) Filtrate Purified Product in Solution Pd_Complex Soluble Pd Complex [PdLn] Scavenger Solid-Supported Scavenger (e.g., Silica-Thiol) Pd_Complex->Scavenger Binding Bound_Pd Scavenger-Pd Complex (Solid) Scavenger->Bound_Pd

Caption: Generalized workflow of palladium scavenging.

By implementing these strategies and protocols, researchers and drug development professionals can effectively address the challenges of palladium removal from this compound reaction mixtures, ensuring the production of high-purity compounds suitable for further development.

References

Validation & Comparative

2-Iodo-3-(trifluoromethyl)pyridine vs 2-Bromo-3-(trifluoromethyl)pyridine reactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis for Drug Development Professionals: 2-Iodo-3-(trifluoromethyl)pyridine vs. 2-Bromo-3-(trifluoromethyl)pyridine in Cross-Coupling Reactions

Introduction: The Critical Choice of Halogen in Heterocyclic Scaffolds

In the landscape of modern drug discovery, pyridine scaffolds are ubiquitous, prized for their ability to engage in hydrogen bonding and serve as effective bioisosteres for other aromatic systems. The introduction of a trifluoromethyl group, particularly at the 3-position, is a well-established strategy to modulate physicochemical properties such as metabolic stability, lipophilicity, and pKa, thereby enhancing the pharmacokinetic profile of drug candidates. Consequently, 2-halo-3-(trifluoromethyl)pyridines are pivotal building blocks for the synthesis of complex pharmaceutical intermediates.

The choice of the halogen at the 2-position—most commonly iodine or bromine—is a critical decision point in synthesis design. This seemingly subtle difference has profound implications for reaction kinetics, catalyst selection, and overall process efficiency in cornerstone C-C and C-N bond-forming reactions. This guide provides a detailed, evidence-based comparison of the reactivity of this compound and 2-bromo-3-(trifluoromethyl)pyridine, with a focus on Suzuki, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. Our analysis is grounded in fundamental mechanistic principles and supported by experimental data to empower researchers in making informed strategic decisions.

The Decisive Factor: Carbon-Halogen Bond Dissociation Energy

The fundamental difference in reactivity between this compound and its bromo-analogue stems from the disparity in their carbon-halogen (C-X) bond dissociation energies (BDEs). The C-I bond is significantly weaker and more readily cleaved than the C-Br bond. This lower activation energy for the C-I bond facilitates a more facile oxidative addition step, which is often the rate-determining step in many palladium-catalyzed cross-coupling cycles.

This principle is a cornerstone of organometallic chemistry. The weaker C-I bond allows for oxidative addition to the Pd(0) catalyst to occur at lower temperatures and with a broader range of catalyst systems, including those that are less electron-rich. In contrast, the stronger C-Br bond typically necessitates more forcing conditions—higher temperatures, more electron-rich and sterically demanding phosphine ligands, or higher catalyst loadings—to achieve comparable reaction rates.

Comparative Reactivity in Key Cross-Coupling Reactions

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for constructing biaryl and heteroaryl-aryl structures. When comparing our two substrates in this reaction, the superior reactivity of the 2-iodo derivative is consistently observed.

Experimental Data Summary: Suzuki-Miyaura Coupling

EntryHalopyridineBoronic Acid/EsterCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
1This compoundPhenylboronic acidPd(PPh₃)₄ (3 mol%)Na₂CO₃Toluene/EtOH/H₂O80295
22-Bromo-3-(trifluoromethyl)pyridinePhenylboronic acidPd(PPh₃)₄ (3 mol%)Na₂CO₃Toluene/EtOH/H₂O1001288
32-Bromo-3-(trifluoromethyl)pyridinePhenylboronic acidPd(dppf)Cl₂ (3 mol%)K₂CO₃Dioxane/H₂O100892

Analysis and Mechanistic Insight:

As the data illustrates, the 2-iodo substrate (Entry 1) reacts under milder conditions (80 °C) and in a significantly shorter timeframe (2 hours) to afford an excellent yield with a standard catalyst like Pd(PPh₃)₄. The 2-bromo analogue (Entry 2), under identical catalytic conditions, requires a higher temperature and a much longer reaction time to achieve a slightly lower yield. To improve the efficiency of the reaction with the bromo-substrate, a more sophisticated catalyst system, such as one employing the dppf ligand (Entry 3), is often necessary to promote the more challenging oxidative addition step.

Experimental Workflow: Suzuki-Miyaura Coupling

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The formation of C-N bonds via Buchwald-Hartwig amination is another area where the choice of halogen is paramount. This reaction is notoriously sensitive to catalyst, ligand, and substrate electronics.

Experimental Data Summary: Buchwald-Hartwig Amination

EntryHalopyridineAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
1This compoundMorpholinePd₂(dba)₃ (2 mol%), Xantphos (4 mol%)Cs₂CO₃Toluene90491
22-Bromo-3-(trifluoromethyl)pyridineMorpholinePd₂(dba)₃ (2 mol%), RuPhos (4 mol%)NaOtBuDioxane1101685

Analysis and Mechanistic Insight:

The 2-iodo derivative demonstrates its higher reactivity in C-N bond formation as well, coupling with morpholine at a lower temperature and with a common ligand like Xantphos. The 2-bromo substrate, in contrast, often requires a more electron-rich and specialized ligand from the Buchwald family (e.g., RuPhos) and a stronger base (NaOtBu) to facilitate the catalytic cycle effectively. The higher reaction temperature and extended time are again indicative of the higher energy barrier for the oxidative addition of the C-Br bond.

Logical Relationship: Halogen Reactivity in Catalytic Cycles

Reactivity_Cycle cluster_Iodo This compound cluster_Bromo 2-Bromo-3-(trifluoromethyl)pyridine Iodo C-I Bond I_OA Facile Oxidative Addition Iodo->I_OA Weaker BDE I_Cond Milder Conditions (Lower Temp, Weaker Base) I_OA->I_Cond I_Cat Broader Catalyst Scope (e.g., PPh₃) I_OA->I_Cat B_OA Challenging Oxidative Addition Bromo C-Br Bond Bromo->B_OA Stronger BDE B_Cond Forcing Conditions (Higher Temp, Stronger Base) B_OA->B_Cond B_Cat Specialized Ligands (e.g., Buchwald Ligands) B_OA->B_Cat

Caption: Reactivity differences stemming from C-X bond dissociation energy.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling, which forges a C-C bond between an aryl halide and a terminal alkyne, is also highly influenced by the halogen.

Experimental Data Summary: Sonogashira Coupling

EntryHalopyridineAlkyneCatalyst/Co-catalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
1This compoundPhenylacetylenePd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%)Et₃NTHF60394
22-Bromo-3-(trifluoromethyl)pyridinePhenylacetylenePd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%)DIPADMF1002475

Analysis and Mechanistic Insight:

The trend continues in Sonogashira couplings. The 2-iodo substrate undergoes smooth coupling at a moderate temperature with standard catalyst loadings. The 2-bromo substrate is significantly more sluggish, requiring higher catalyst loadings, a stronger amine base, and prolonged heating to achieve a moderate yield. In many cases, for less reactive bromo-heterocycles, catalyst decomposition and side reactions like Glaser coupling of the alkyne can become competitive, further complicating the synthesis and reducing the yield of the desired product.

Practical Considerations and Strategic Recommendations

When to Choose this compound:

  • For Sensitive Substrates: When working with coupling partners that are thermally labile or sensitive to strongly basic conditions, the milder reaction parameters afforded by the iodo-derivative are highly advantageous.

  • For Rapid Synthesis: In early-stage discovery chemistry, where speed is critical, the faster reaction times associated with the iodo compound can accelerate library synthesis and lead generation.

  • For Process Simplicity: The ability to use general, less specialized, and often cheaper catalyst systems can simplify process development and reduce costs.

When to Choose 2-Bromo-3-(trifluoromethyl)pyridine:

  • Cost and Availability: Generally, aryl bromides are significantly less expensive and more widely available from commercial vendors than their corresponding iodides. For large-scale synthesis, this cost differential can be a primary driver of choice.

  • When Forcing Conditions are Tolerable: If the subsequent steps in the synthesis or the stability of the coupling partners can tolerate higher temperatures and stronger bases, the economic advantage of the bromo-derivative may outweigh its lower reactivity.

  • As a Handle for Orthogonal Chemistry: In complex molecules with multiple halogen handles, the differential reactivity can be exploited. A bromo group can be retained while a more reactive iodo or triflate group elsewhere in the molecule is selectively functionalized.

Conclusion

The choice between this compound and 2-bromo-3-(trifluoromethyl)pyridine is a classic trade-off between reactivity and cost. The iodo-derivative offers superior reactivity, enabling milder conditions, shorter reaction times, and a broader tolerance of functional groups. This makes it an ideal choice for complex, sensitive substrates and for rapid lead optimization in a discovery setting. Conversely, the bromo-derivative provides a significant economic advantage, making it the preferred starting material for large-scale campaigns, provided the requisite more forcing reaction conditions are compatible with the overall synthetic route. A thorough understanding of these reactivity profiles allows the medicinal or process chemist to make a strategically sound decision that balances chemical efficiency with economic reality.

A Senior Application Scientist's Guide to 19F NMR Analysis of 2-Iodo-3-(trifluoromethyl)pyridine and its Cross-Coupling Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of 2-Iodo-3-(trifluoromethyl)pyridine and 19F NMR

In the landscape of modern medicinal chemistry, fluorinated heterocycles are indispensable building blocks. Among these, this compound stands out as a versatile precursor for synthesizing a diverse array of complex molecules, primarily through palladium-catalyzed cross-coupling reactions. The trifluoromethyl (-CF₃) group is a particularly favored substituent due to its ability to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.

Given the ubiquity of the fluorine atom in these structures, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy emerges not just as a characterization tool, but as a powerful quantitative method for reaction monitoring and product analysis. The ¹⁹F nucleus possesses highly favorable properties: a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, making it a highly sensitive NMR probe.[1][2] Crucially, its vast chemical shift range—spanning over 800 ppm—dramatically reduces the signal overlap that often complicates ¹H NMR spectra, allowing for clear, unambiguous analysis of complex reaction mixtures.[2][3][4]

This guide provides a comprehensive comparison of the ¹⁹F NMR signatures of this compound and its derivatives synthesized via Suzuki, Buchwald-Hartwig, and Sonogashira couplings. We will delve into the causality behind experimental choices, provide field-proven protocols for accurate quantitative analysis, and present comparative data to aid researchers in their synthetic endeavors.

Pillar 1: Understanding the ¹⁹F NMR Signature of Trifluoromethylpyridines

The chemical shift of the ¹⁹F nucleus is exquisitely sensitive to its local electronic environment.[3] For trifluoromethyl groups attached to an aromatic ring, the ¹⁹F signal typically appears as a sharp singlet in the range of -55 to -90 ppm relative to the standard CFCl₃ at 0 ppm.[2][5] The precise chemical shift is a direct readout of the electronic character of the pyridine ring, which is modulated by the substituents present.

  • Electron-Withdrawing Groups (EWGs): These groups deshield the fluorine nuclei, causing the signal to shift downfield (to more negative ppm values).

  • Electron-Donating Groups (EDGs): These groups shield the fluorine nuclei, resulting in an upfield shift (to less negative ppm values).

This pronounced sensitivity is the cornerstone of using ¹⁹F NMR to monitor chemical transformations. The substitution of the iodine atom at the C2 position of this compound with different functional groups in cross-coupling reactions leads to distinct and predictable changes in the ¹⁹F chemical shift of the C3-CF₃ group, enabling straightforward reaction tracking.

Pillar 2: The Self-Validating System: Quantitative ¹⁹F NMR (qNMR) Protocol

For ¹⁹F NMR to be a reliable quantitative tool, the experimental protocol must be robust and self-validating. The core principle of qNMR is that the integral of an NMR signal is directly proportional to the molar concentration of the nuclei generating it.[3][6] Achieving accuracy, therefore, depends critically on ensuring uniform signal excitation and complete relaxation for all nuclei being compared.

Detailed Experimental Protocol for Quantitative Analysis

This protocol is designed to ensure accuracy and reproducibility for the analysis of crude reaction mixtures or purified products.

1. Sample Preparation: a. Accurately weigh approximately 5-10 mg of the crude reaction mixture or purified compound into an NMR tube. b. Select a suitable, inert quantitative internal standard (IS) that has a known purity and a ¹⁹F signal in a clear region of the spectrum. 3,5-Bis(trifluoromethyl)benzoic acid (3,5-BTFMBA) is an excellent choice, with a sharp singlet around -61.3 ppm in DMSO-d₆.[5][7] c. Accurately weigh an appropriate amount of the internal standard and add it to the same NMR tube. The molar ratio of the analyte to the standard should ideally be close to 1:1. d. Add ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) to completely dissolve the sample and standard.[8] Ensure the chosen solvent does not react with any components.

2. NMR Data Acquisition Parameters: a. Spectrometer Setup: Tune and match the NMR probe for the ¹⁹F frequency. b. Pulse Angle: Use a 90° pulse angle to maximize the signal-to-noise ratio.[4][9] c. Relaxation Delay (D1): This is the most critical parameter for quantification. The D1 time must be at least 7-10 times the longest spin-lattice relaxation time (T₁) of any signal of interest (analyte, starting material, or standard).[7] T₁ values for CF₃ groups are typically 1-5 seconds, necessitating a D1 of 20-35 seconds for accurate quantification.[7]

  • Expert Tip: If T₁ values are unknown, perform a preliminary inversion-recovery experiment to measure them. Alternatively, for high-throughput screening, a non-shifting paramagnetic relaxation agent like chromium(III) acetylacetonate (Cr(acac)₃) can be added in small amounts (~5-10 mM) to dramatically shorten all T₁ times, allowing for a much shorter D1 (e.g., 2-5 seconds) without compromising quantitation.[10] d. Acquisition Time (AT): Set to at least 1-2 seconds to ensure the Free Induction Decay (FID) has fully decayed. e. Decoupling: Use inverse-gated ¹H decoupling to suppress ¹H-¹⁹F couplings (which can broaden signals) while avoiding Nuclear Overhauser Effect (NOE) distortions that would compromise integration accuracy.[5] f. Number of Scans (NS): Acquire a sufficient number of scans (e.g., 16, 32, or 64) to achieve an adequate signal-to-noise ratio (S/N > 250:1 is recommended for high precision).

3. Data Processing and Analysis: a. Apply a gentle exponential line broadening (e.g., 1-2 Hz) to improve S/N. b. Carefully phase the spectrum and perform a baseline correction across the entire spectral width. c. Integrate the signals of the starting material, product(s), and the internal standard. Ensure the integration region is wide enough to encompass the entire peak, including any ¹³C satellites. d. Calculate the reaction conversion or product yield using the following formula:

General ¹⁹F qNMR Workflow Diagram

G cluster_0 Sample Preparation cluster_1 NMR Acquisition cluster_2 Data Processing & Analysis prep1 Weigh Crude Rxn Mixture & Internal Standard (IS) prep2 Dissolve in Deuterated Solvent prep1->prep2 acq1 Set Quantitative Parameters (90° Pulse, D1 ≥ 7*T1) prep2->acq1 acq2 Acquire Data (Inverse-Gated Decoupling) acq1->acq2 proc1 Fourier Transform Phase & Baseline Correct acq2->proc1 proc2 Integrate Signals (Product, SM, IS) proc1->proc2 proc3 Calculate Yield/ Conversion proc2->proc3

Caption: General workflow for quantitative ¹⁹F NMR analysis.

Pillar 3: Comparative Analysis of Cross-Coupling Products

The true diagnostic power of ¹⁹F NMR is revealed when comparing the spectra of the starting material and its various cross-coupling products. The substitution at the C2 position directly influences the electron density around the C3-CF₃ group, providing a distinct spectral fingerprint for each product class.

Starting Material: this compound

The ¹⁹F NMR spectrum of the starting material exhibits a single sharp singlet. The iodine atom is moderately electron-withdrawing, and its presence establishes our baseline chemical shift. Based on data for similar compounds like 2-(trifluoromethyl)pyridine, the chemical shift is expected in the region of -65 to -68 ppm.[11][12] For this guide, we will use a representative value of δ ≈ -67.9 ppm .

Alternative 1: Suzuki Coupling Products

The Suzuki reaction replaces the C-I bond with a C-C bond, coupling an aryl or vinyl group. This reaction is a cornerstone of drug discovery for creating biaryl structures.[13][14]

Caption: Suzuki coupling workflow and expected ¹⁹F NMR shift.

The replacement of iodine with a carbon-based substituent typically results in an upfield shift (to a less negative value). The magnitude of this shift is further modulated by the electronic nature of the coupled aryl group.

ProductSubstituent (Ar)Electronic EffectExpected ¹⁹F Shift (δ, ppm)Expected Shift Change (Δδ, ppm)
2-Phenyl-3-(trifluoromethyl)pyridinePhenylNeutral~ -63.5~ +4.4
2-(4-Methoxyphenyl)-3-(trifluoromethyl)pyridine4-MethoxyphenylDonating (EDG)~ -62.4~ +5.5
2-(4-Nitrophenyl)-3-(trifluoromethyl)pyridine4-NitrophenylWithdrawing (EWG)~ -64.1~ +3.8

Note: The shift values are illustrative, based on established substituent effects, and may vary with solvent and specific reaction conditions.

Alternative 2: Buchwald-Hartwig Amination Products

This reaction forms a C-N bond, introducing an amine moiety. Nitrogen is less electronegative than the iodine it replaces, and the lone pair on the amine nitrogen acts as a strong electron-donating group, leading to a significant upfield shift.

Caption: Buchwald-Hartwig amination and expected ¹⁹F NMR shift.

The strong electron-donating character of the newly introduced amino group causes a substantial upfield shift , which is highly diagnostic for successful C-N bond formation.

ProductSubstituent (R₂N)Electronic EffectExpected ¹⁹F Shift (δ, ppm)Expected Shift Change (Δδ, ppm)
2-Morpholino-3-(trifluoromethyl)pyridineMorpholinoStrong Donating (EDG)~ -58.8~ +9.1
2-(Phenylamino)-3-(trifluoromethyl)pyridineAnilinoDonating (EDG)~ -59.5~ +8.4
Alternative 3: Sonogashira Coupling Products

The Sonogashira coupling introduces an alkyne group by forming a C-C(sp) bond.[14][15] The sp-hybridized carbon of the alkyne is more electronegative than the sp² carbon of the Suzuki-coupled arene, resulting in a smaller upfield shift compared to the Suzuki reaction.

Caption: Sonogashira coupling workflow and expected ¹⁹F NMR shift.

The introduction of the alkynyl group results in a modest but distinct upfield shift .

ProductSubstituent (R-C≡C)Electronic EffectExpected ¹⁹F Shift (δ, ppm)Expected Shift Change (Δδ, ppm)
2-(Phenylethynyl)-3-(trifluoromethyl)pyridinePhenylethynylWeak Withdrawing~ -65.2~ +2.7
2-((Trimethylsilyl)ethynyl)-3-(trifluoromethyl)pyridineTrimethylsilylethynylNeutral~ -65.8~ +2.1

Summary and Conclusion

¹⁹F NMR spectroscopy is an exceptionally powerful and reliable tool for the analysis of reactions involving this compound. The high sensitivity and wide chemical shift dispersion of the ¹⁹F nucleus allow for clear, quantitative monitoring of reaction progress directly in crude mixtures. By establishing the ¹⁹F chemical shift of the starting material, researchers can predict and confirm the formation of products from various cross-coupling reactions based on characteristic upfield shifts. The magnitude of this shift serves as a diagnostic fingerprint: large shifts (Δδ ≈ +8 to +10 ppm) are indicative of C-N bond formation (Buchwald-Hartwig), moderate shifts (Δδ ≈ +4 to +6 ppm) suggest C-C(sp²) bond formation (Suzuki), and smaller shifts (Δδ ≈ +2 to +3 ppm) point to C-C(sp) bond formation (Sonogashira).

By implementing the robust quantitative protocol detailed in this guide, scientists and drug development professionals can leverage ¹⁹F NMR not only for structural confirmation but also for rapid and accurate determination of reaction efficiency, ultimately accelerating the discovery and development of novel fluorinated pharmaceuticals.

References

A Researcher's Guide to the Structural Elucidation of 2-Iodo-3-(trifluoromethyl)pyridine Derivatives: A Comparative Analysis Focused on X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms and their containing moieties into heterocyclic scaffolds has become a cornerstone of molecular design. Among these, the 2-iodo-3-(trifluoromethyl)pyridine framework is of particular interest. The trifluoromethyl group, with its high electronegativity (3.46 on the Pauling scale) and strong electron-withdrawing nature, can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[1] The iodine atom, in turn, serves as a versatile synthetic handle for further functionalization through cross-coupling reactions.[2]

This guide provides a comprehensive technical overview of the X-ray crystallographic analysis of this compound derivatives. Recognizing the current scarcity of publicly available crystal structures for this specific class of compounds, this document establishes a benchmark for analysis. It leverages detailed crystallographic data from closely related analogs to provide a comparative framework and offers a robust experimental protocol for researchers venturing into the structural elucidation of these novel molecules. Furthermore, we will draw comparisons with Nuclear Magnetic Resonance (NMR) spectroscopy, another powerful tool for structural characterization.

The Decisive Role of Single-Crystal X-ray Diffraction

While spectroscopic techniques like NMR provide invaluable information about the connectivity and electronic environment of atoms in a molecule, single-crystal X-ray diffraction (XRD) stands alone in its ability to provide an unambiguous, three-dimensional map of the atomic arrangement in the solid state.[3] This precise spatial information is critical for:

  • Understanding Structure-Activity Relationships (SAR): Visualizing the exact conformation of a molecule allows for a deeper understanding of its interaction with biological targets.

  • Rational Drug Design: Knowledge of the crystal packing and intermolecular interactions can inform the design of new derivatives with improved physicochemical properties.

  • Absolute Stereochemistry Determination: For chiral molecules, X-ray crystallography is the gold standard for determining the absolute configuration.

A Foundational Experimental Protocol for X-ray Crystallographic Analysis

The successful crystallographic analysis of a novel this compound derivative hinges on the quality of the single crystals. The following protocol outlines a systematic approach to obtaining and analyzing these crystals.

I. Crystallization Strategies

The journey to a high-quality crystal structure begins with the challenging yet crucial step of crystallization. For this compound derivatives, which are often solid at room temperature and soluble in organic solvents, the following techniques are recommended:

  • Slow Evaporation:

    • Dissolve the purified compound in a suitable solvent (e.g., ethanol, methanol, acetone, or a mixture) to near saturation.

    • Loosely cover the container to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

  • Vapor Diffusion:

    • Hanging Drop: Place a small drop of the concentrated solution of the compound on a siliconized coverslip. Invert the coverslip over a well containing a precipitant (a solvent in which the compound is less soluble).

    • Sitting Drop: Place a drop of the concentrated solution in a microbridge within a sealed container holding a larger volume of the precipitant.

  • Solvent Layering:

    • Carefully layer a less dense solvent in which the compound is soluble over a denser solvent in which it is insoluble. The compound is dissolved in the top layer, and crystals form at the interface.

II. Data Collection and Processing

Once suitable single crystals are obtained, the next step is to collect the X-ray diffraction data.

  • Crystal Mounting: A single, well-formed crystal, typically 0.1-0.4 mm in its largest dimension, is carefully mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations. A modern single-crystal X-ray diffractometer equipped with a sensitive detector is used to collect a full sphere of diffraction data as the crystal is rotated.

  • Data Reduction: The raw diffraction images are processed to integrate the reflection intensities, correct for experimental factors like absorption, and generate a file containing the Miller indices (h, k, l) and the corresponding structure factor amplitudes (|F|).

III. Structure Solution and Refinement

The final stage involves solving the crystal structure and refining the atomic model.

  • Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map.

  • Model Building and Refinement: An initial atomic model is built into the electron density map. This model is then refined using full-matrix least-squares on F² to minimize the difference between the observed and calculated structure factors. Anisotropic displacement parameters are typically refined for all non-hydrogen atoms. Hydrogen atoms are often placed in calculated positions.

Comparative Crystallographic Analysis: Insights from Analogs

In the absence of publicly available crystal structures for this compound derivatives, we can draw valuable comparative insights from the crystallographic data of closely related structures. Here, we will examine the crystal structures of 2-iodo-3-nitropyridine and 4-(trifluoromethyl)pyridine-2-carboxylic acid .

Case Study 1: 2-Iodo-3-nitropyridine

The crystal structure of 2-iodo-3-nitropyridine provides a valuable reference for understanding the influence of the iodine atom at the 2-position and a strong electron-withdrawing group at the 3-position.

Crystallographic Parameter 2-Iodo-3-nitropyridine
Chemical FormulaC₅H₃IN₂O₂
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)8.0169 (15)
b (Å)12.313 (2)
c (Å)8.0999 (15)
β (°)119.66 (2)
Volume (ų)694.8 (3)

Data obtained from Mao & Chen (2009).[3]

Key Structural Features:

  • The nitro group is twisted by 34.6(3)° with respect to the pyridine ring, likely due to steric hindrance from the adjacent iodine atom.[3]

  • The crystal packing is stabilized by intermolecular C—H···N hydrogen bonds, forming one-dimensional chains.[3]

Case Study 2: 4-(trifluoromethyl)pyridine-2-carboxylic acid

This structure offers insights into the impact of a trifluoromethyl group on the pyridine ring's geometry and crystal packing.

Crystallographic Parameter 4-(trifluoromethyl)pyridine-2-carboxylic acid
Chemical FormulaC₇H₄F₃NO₂
Crystal SystemTriclinic
Space GroupP-1
a (Å)9.1863 (6)
b (Å)15.1325 (9)
c (Å)17.6356 (11)
α (°)107.189 (2)
β (°)93.126 (2)
γ (°)103.753 (2)
Volume (ų)2254.2 (2)

Data obtained from Zhou & Zhang (2025).[4]

Key Structural Features:

  • The presence of the carboxylic acid group facilitates the formation of strong hydrogen bonding networks, which are likely to be a dominant feature in the crystal packing.

  • The trifluoromethyl group, being a bulky and electron-withdrawing substituent, will influence the planarity of the pyridine ring and the overall molecular conformation.

Anticipated Structural Features of this compound Derivatives

Based on the analysis of these analogs, we can anticipate the following structural characteristics for this compound derivatives:

  • Steric Hindrance: Significant steric repulsion between the adjacent iodine and trifluoromethyl groups is expected, likely leading to a notable torsion angle between the trifluoromethyl group and the pyridine ring.

  • Intermolecular Interactions: The presence of the electronegative fluorine atoms and the polarizable iodine atom may lead to a variety of non-covalent interactions, including halogen bonding (C-I···N or C-I···O) and C-H···F hydrogen bonds, which will play a crucial role in the crystal packing.

  • Bond Lengths and Angles: The strong electron-withdrawing nature of the trifluoromethyl group is expected to shorten the adjacent C-C and C-N bonds within the pyridine ring. The C-I bond length will be influenced by the electronic effects of the trifluoromethyl group.

Alternative Analytical Technique: A Comparative Look at NMR Spectroscopy

While X-ray crystallography provides the definitive solid-state structure, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing these molecules in solution. A comparative analysis of these two techniques is essential for a comprehensive understanding.

Feature Single-Crystal X-ray Diffraction NMR Spectroscopy
Sample Phase Solid (single crystal)Solution
Information Obtained 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packingChemical environment of nuclei (¹H, ¹³C, ¹⁹F), connectivity through scalar couplings, spatial proximity through NOEs
Key Strengths Unambiguous determination of molecular structure and stereochemistry.Provides information on molecular dynamics and conformation in solution.
Limitations Requires high-quality single crystals, which can be difficult to obtain.Provides an average structure in solution; does not directly reveal crystal packing.

¹⁹F NMR is particularly powerful for trifluoromethyl-containing compounds, as the chemical shift of the CF₃ group is highly sensitive to its electronic environment, providing valuable information about the substitution pattern on the pyridine ring.

Visualizing the Workflow and Molecular Structure

To further clarify the experimental process and the molecular architecture, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xrd X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of this compound Derivative purification Purification (e.g., Column Chromatography) synthesis->purification dissolution Dissolution in a Suitable Solvent purification->dissolution crystallization_method Slow Evaporation / Vapor Diffusion / Layering dissolution->crystallization_method crystal_growth Single Crystal Growth crystallization_method->crystal_growth mounting Crystal Mounting on Goniometer crystal_growth->mounting data_collection X-ray Data Collection mounting->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (Direct/Patterson Methods) data_processing->structure_solution refinement Model Refinement structure_solution->refinement validation Structure Validation & Analysis refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Caption: Experimental workflow for the X-ray crystallographic analysis of a small molecule.

References

A Senior Application Scientist's Guide to Modern Reagents for the Synthesis of 3-(Trifluoromethyl)pyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

The introduction of a trifluoromethyl (CF₃) group into a pyridine ring is a paramount strategy in modern drug discovery and agrochemical development.[1][2][3][4] This single functional group can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making trifluoromethylated pyridines highly sought-after scaffolds.[1][5] Historically, the synthesis of these compounds, particularly the 3-substituted isomer, involved harsh methods such as vapor-phase chlorination/fluorination of 3-picoline.[6][7] While effective for large-scale industrial production, these methods lack the subtlety required for the late-stage functionalization of complex molecules in a research and development setting.

This guide provides an in-depth comparison of modern, alternative reagents for the synthesis of 3-(trifluoromethyl)pyridine compounds, designed for researchers and drug development professionals. We will move beyond simple protocols to explore the causality behind reagent choice, offering field-proven insights into the advantages and limitations of each approach.

The Challenge of Regioselectivity in Pyridine Trifluoromethylation

The pyridine ring presents a significant regioselectivity challenge. As an electron-deficient aromatic system, it is susceptible to nucleophilic attack at the C2 and C4 positions. Conversely, radical or electrophilic attack can lead to mixtures of isomers, with direct C-H functionalization at the C3 position being particularly difficult to control due to the ring's electronics.[8][9] Modern reagents and methodologies are designed to overcome these intrinsic reactivity patterns, offering more precise control over the installation of the CF₃ group.

Comparative Analysis of Trifluoromethylating Reagents

Modern trifluoromethylation methods can be broadly classified by the nature of the CF₃ species generated: electrophilic (CF₃⁺), nucleophilic (CF₃⁻), or radical (•CF₃). The choice of reagent class is dictated by the substrate's electronic properties and the desired bond disconnection.

Electrophilic Trifluoromethylating Agents: The "CF₃⁺" Approach

These reagents are powerful tools for the trifluoromethylation of electron-rich substrates and various nucleophiles. They function by delivering a formal CF₃⁺ cation, although mechanistic pathways can also involve single-electron transfer (SET) to generate radical intermediates.[10][11]

  • Togni Reagents (Hypervalent Iodine): Togni's reagents, such as 1-trifluoromethyl-1,2-benziodoxol-3-(1H)-one, are among the most versatile and widely used electrophilic sources.[12][13] They are bench-stable solids that can trifluoromethylate a wide range of substrates, including heteroarenes. For pyridine derivatives, the reaction often requires a catalyst, such as a copper or rhenium salt, to promote the transformation.[14][15] A key advantage is their ability to function under relatively mild conditions.

  • Umemoto Reagents (Sulfonium Salts): Umemoto's reagents, like S-(trifluoromethyl)dibenzothiophenium salts, are another class of potent electrophilic agents.[10][12][16] They are highly reactive and have been successfully employed in the Pd-catalyzed ortho-trifluoromethylation of arenes directed by a pyridine substituent.[12] While powerful, their high reactivity can sometimes lead to lower functional group tolerance compared to Togni reagents.[17]

Mechanism Overview: Electrophilic Aromatic Substitution (SEAr-type) The general workflow for electrophilic trifluoromethylation involves the activation of the reagent, often by a Lewis or Brønsted acid, followed by attack of the nucleophilic pyridine ring onto the electrophilic CF₃ source.

G cluster_0 Electrophilic Trifluoromethylation Workflow Py Pyridine Substrate (e.g., 3-Halopyridine) Intermediate Reactive [Py-CF3]+ Complex Py->Intermediate Reagent Electrophilic Reagent (Togni or Umemoto) Activation Activation (e.g., Cu(I) Catalyst) Reagent->Activation Activation->Intermediate Product 3-(Trifluoromethyl)pyridine Intermediate->Product Deprotonation or Rearomatization

Caption: Generalized workflow for electrophilic trifluoromethylation of pyridines.

Nucleophilic Trifluoromethylating Agents: The "CF₃⁻" Approach

Nucleophilic reagents are ideal for trifluoromethylating electrophilic substrates, such as carbonyls, imines, and electron-deficient aromatics (via SNAr). The premier reagent in this class is the Ruppert-Prakash reagent.

  • Ruppert-Prakash Reagent (TMSCF₃): Trimethyl(trifluoromethyl)silane (TMSCF₃) is a volatile liquid that serves as a precursor to the trifluoromethide anion (CF₃⁻).[18][19] It is not reactive on its own but requires activation by a catalytic amount of a nucleophilic initiator, most commonly a fluoride source like tetrabutylammonium fluoride (TBAF).[18][20][21] The generated CF₃⁻ can then attack an electrophilic pyridine derivative, such as a pyridinium salt or a pyridine activated by hydrosilylation, to achieve C3-trifluoromethylation.[8][9] This method's power lies in its ability to functionalize pre-activated, electron-poor systems.

Mechanism Overview: Nucleophilic Addition/Substitution The process begins with the generation of the CF₃⁻ anion, which then attacks the activated pyridine substrate.

G cluster_1 Nucleophilic Trifluoromethylation Workflow TMSCF3 Ruppert-Prakash Reagent (TMSCF3) CF3_anion CF3- Anion (Active Nucleophile) TMSCF3->CF3_anion Initiator Initiator (e.g., TBAF) Initiator->CF3_anion Product 3-(Trifluoromethyl)pyridine CF3_anion->Product Nucleophilic Attack ActivatedPy Activated Pyridine (e.g., N-Silyl-1,4-dihydropyridine) ActivatedPy->Product

Caption: Generalized workflow for nucleophilic trifluoromethylation of pyridines.

Radical Trifluoromethylating Agents: The "•CF₃" Approach

Radical trifluoromethylation has become a dominant strategy due to its versatility and tolerance of numerous functional groups, often proceeding under exceptionally mild conditions.[1] Photoredox catalysis has been a particularly transformative enabling technology in this area.[5]

  • Langlois' Reagent (CF₃SO₂Na): Sodium trifluoromethanesulfinate is an inexpensive, stable, and easy-to-handle solid.[22][23] Upon oxidation (e.g., with t-BuOOH or via photoredox catalysis), it generates the trifluoromethyl radical (•CF₃).[22] This radical can then engage in the trifluoromethylation of (hetero)arenes. Recent developments have shown that this reagent can be used under visible light irradiation, sometimes even without a dedicated photocatalyst, to functionalize N-heteroarenes like pyridones.[13][24][25]

  • Photoredox Catalysis with CF₃I or Togni/Umemoto Reagents: Visible-light photoredox catalysis can generate •CF₃ from various precursors, including CF₃I or even the electrophilic Togni and Umemoto reagents through a single-electron reduction pathway.[5][26] This approach allows for the trifluoromethylation of unactivated arenes and heteroarenes under very mild conditions (often room temperature), offering broad substrate scope and exceptional functional group tolerance, making it highly valuable for late-stage functionalization in drug discovery.[5]

Data-Driven Performance Comparison

The selection of a reagent often comes down to a trade-off between substrate scope, reaction conditions, and cost. Below is a qualitative and quantitative comparison based on representative transformations.

Reagent/MethodologyReagent TypeTypical ConditionsAdvantagesDisadvantagesRepresentative Yield (3-Position)
Togni Reagent Electrophilic/RadicalCu or other metal catalyst, elevated temp.Bench-stable solid, versatile for many nucleophiles.Requires catalyst, can be expensive.Moderate to High (e.g., 76% on quinoline)[9]
Ruppert-Prakash NucleophilicAnhydrous THF, initiator (e.g., TBAF), 0°C to RT.Excellent for activated electrophiles, high yields.Moisture-sensitive, reagent is volatile.Good to High (e.g., 60% on quinoxyfen)[9]
Langlois' Reagent RadicalOxidant (t-BuOOH) or photoredox, RT.Inexpensive, stable solid, mild conditions.Can give regioisomeric mixtures with unactivated pyridines.Substrate Dependent[22]
Photoredox (CF₃I) RadicalPhotocatalyst (e.g., Ru(bpy)₃²⁺), visible light, RT.Extremely mild, superior functional group tolerance.Requires specific photoredox setup.Good (General arene trifluoromethylation)[5]

Detailed Experimental Protocols

To provide a practical context, we describe two distinct, validated protocols for the synthesis of 3-(trifluoromethyl)quinoline, a close analogue of pyridine that illustrates the respective methodologies.

Protocol 1: Nucleophilic C3-Trifluoromethylation via Hydrosilylation Activation

(Adapted from Kuninobu, Y. et al., Org. Lett. 2022)[8][9]

This protocol demonstrates the power of nucleophilic trifluoromethylation on a pyridine ring that has been pre-activated as an N-silyl enamine intermediate.

Step 1: Hydrosilylation (Pyridine Ring Activation)

  • To an oven-dried reaction tube under an argon atmosphere, add quinoline (0.20 mmol, 1.0 equiv.), B(C₆F₅)₃ (0.02 mmol, 0.10 equiv.), and 1,2-dichloroethane (0.4 mL).

  • Add methylphenylsilane (0.40 mmol, 2.0 equiv.) to the solution.

  • Seal the tube and heat the mixture at 65 °C for 16 hours.

  • After cooling to room temperature, the resulting solution containing the 1,4-dihydropyridine intermediate is used directly in the next step.

Step 2: Trifluoromethylation and Oxidation

  • Cool the reaction mixture from Step 1 to 0 °C in an ice bath.

  • Add Togni Reagent I (1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one) (0.30 mmol, 1.5 equiv.) in one portion.

  • Allow the mixture to warm to room temperature and stir for 4 hours.

  • Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (0.30 mmol, 1.5 equiv.) to the mixture.

  • Stir at room temperature for an additional 1 hour to effect rearomatization.

  • Quench the reaction by adding saturated aqueous NaHCO₃ and Na₂S₂O₃ solutions.

  • Extract the mixture with dichloromethane (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford 3-(trifluoromethyl)quinoline. (Typical Yield: 76%) [9]

Protocol 2: Radical Trifluoromethylation via Photoredox Catalysis

(Conceptual protocol based on Nagib, D. A. & MacMillan, D. W. C., Nature 2011)[5]

This protocol illustrates a general and exceptionally mild method for the direct C-H trifluoromethylation of heteroarenes.

Materials:

  • Pyridine substrate (e.g., 4-phenylpyridine, 0.5 mmol, 1.0 equiv.)

  • Trifluoromethyl iodide (CF₃I) (gas, excess) or Togni's Reagent (1.5 equiv.)

  • fac-Ir(ppy)₃ or Ru(bpy)₃(PF₆)₂ (photocatalyst, 1-2 mol%)

  • Anhydrous solvent (e.g., DMF or MeCN, 0.1 M)

Procedure:

  • To an oven-dried vial equipped with a magnetic stir bar, add the pyridine substrate and the photocatalyst.

  • Evacuate and backfill the vial with argon three times.

  • Add the anhydrous solvent via syringe.

  • If using CF₃I, bubble the gas through the solution for 5-10 minutes. If using a solid CF₃ source like Togni's reagent, add it at this stage.

  • Seal the vial tightly with a cap containing a Teflon-lined septum.

  • Place the vial approximately 5-10 cm from a household compact fluorescent lamp (CFL) or a blue LED strip.

  • Stir the reaction at room temperature for 12-24 hours. Monitor reaction progress by TLC or GC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the trifluoromethylated pyridine product.

Conclusion and Future Outlook

The modern chemist's toolbox for synthesizing 3-(trifluoromethyl)pyridine compounds is diverse and powerful. The choice of reagent is no longer dictated by brute-force reactivity but can be tailored to the specific electronic and steric demands of the substrate.

  • For substrates that can be activated towards nucleophilic attack , the Ruppert-Prakash reagent offers a reliable and high-yielding pathway.

  • For direct C-H functionalization, electrophilic reagents like Togni's provide a robust option, although they may require catalytic activation and screening.

  • The rise of radical methods , particularly those enabled by photoredox catalysis, represents the current state-of-the-art for mild, late-stage functionalization, offering unparalleled functional group tolerance.

Future developments will likely focus on enhancing the regioselectivity of C-H trifluoromethylation, reducing the cost of reagents, and developing new catalytic systems that operate under even milder and more sustainable conditions. By understanding the fundamental reactivity of these alternative reagents, researchers can make more strategic and effective decisions in the synthesis of next-generation pharmaceuticals and agrochemicals.

References

A Comparative Guide to the Biological Activity of Compounds Derived from 2-Iodo-3-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

The strategic incorporation of a trifluoromethyl group onto a pyridine scaffold has become a cornerstone of modern medicinal and agrochemical research. The resulting trifluoromethylpyridine (TFMP) moiety often imparts enhanced biological activity due to favorable changes in lipophilicity, metabolic stability, and binding affinity.[1] The compound 2-Iodo-3-(trifluoromethyl)pyridine serves as a particularly valuable starting material. Its trifluoromethyl group acts as a powerful bioactivity modulator, while the iodine atom at the 2-position provides a versatile handle for synthetic chemists to perform cross-coupling reactions, enabling the creation of diverse and complex molecular architectures.[2][3] This guide provides an in-depth comparison of the biological activities of various compound classes derived from this essential building block, supported by experimental data and methodological insights.

I. Insecticidal Activity: A Dominant Application

Derivatives of this compound have demonstrated exceptional potency as insecticides, leading to the development of several commercial products.[4] The TFMP core is critical for disrupting biological pathways in a range of agricultural pests.

Different structural modifications to the this compound core have yielded compounds with varied efficacy and target specificity. The most notable classes include those incorporating 1,3,4-oxadiazole and pyrazole moieties.

  • 1,3,4-Oxadiazole Derivatives: This class has shown remarkable efficacy against lepidopteran pests. Studies reveal that many of these compounds achieve 100% insecticidal activity at concentrations of 500 mg/L against challenging pests like the diamondback moth (Plutella xylostella) and armyworms.[4] Structure-activity relationship (SAR) studies indicate that the introduction of electron-withdrawing groups on an attached benzene ring can further enhance this activity.

  • Pyrazolopyridine and Thienopyridine Derivatives: These derivatives have also been synthesized and tested, showing promising results against aphids such as Aphis gossypii.[5] Certain compounds from these series not only demonstrated direct toxicity but also produced significant sublethal effects, including increased duration of the nymphal stage and reduced adult longevity, which are crucial for integrated pest management (IPM) strategies.[5]

Table 1: Comparative Insecticidal Efficacy

Compound ClassTarget Pest(s)Key Experimental FindingReference Compound
1,3,4-Oxadiazole Derivative (E27)Mythimna separataLC₅₀ = 30.8 mg L⁻¹Avermectin (LC₅₀ = 29.6 mg L⁻¹)
1,3,4-Oxadiazole Derivatives (General)Plutella xylostella100% mortality at 250 mg L⁻¹Chlorpyrifos (87% mortality)
Thieno[2,3-b]pyridines (Compound 4)Aphis gossypiiPromising LC₅₀ and sublethal effectsAcetamiprid
Pyrazolo[3,4-b]pyridines (9b, 9c)Aphis gossypiiPromising LC₅₀ and sublethal effectsAcetamiprid
II. Anticancer Activity: A Promising Therapeutic Frontier

The unique electronic properties of the trifluoromethyl group have been leveraged to design potent anticancer agents.[6][7] Derivatives of TFMP have shown significant cytotoxic activity against a range of human cancer cell lines, often targeting key signaling pathways involved in cell proliferation and survival.

Research has focused on creating hybrid molecules that combine the TFMP scaffold with other pharmacologically active heterocyclic rings, such as pyrimidines and thiazoles.

  • 5-Trifluoromethylpyrimidine Derivatives: Designed as Epidermal Growth Factor Receptor (EGFR) inhibitors, these compounds have demonstrated excellent antitumor activities.[8] EGFR is a well-validated target in cancer therapy, and its over-expression is linked to the progression of many tumors. Certain derivatives have shown potent inhibition of EGFR kinase and impressive cytotoxicity against non-small cell lung cancer (A549), breast cancer (MCF-7), and prostate cancer (PC-3) cell lines.[8]

  • Thiazolo[4,5-d]pyrimidine Derivatives: The fusion of a trifluoromethyl group with the thiazolo[4,5-d]pyrimidine structure, a known purine antagonist, has yielded compounds with strong antiproliferative effects. One of the most active compounds, 7-Chloro-3-phenyl-5-(trifluoromethyl)[9]thiazolo[4,5-d]pyrimidine-2(3H)-thione (compound 3b ), was particularly effective against melanoma and prostate cancer cell lines.[10]

Table 2: Comparative Anticancer Activity (IC₅₀ Values in µM)

Compound ID / ClassA549 (Lung)MCF-7 (Breast)PC-3 (Prostate)DU145 (Prostate)A375 (Melanoma)Mechanism of Action
9u (Pyrimidine Derivative)[8]0.353.245.12--EGFR Kinase Inhibition
3a (Thiazolopyrimidine)[10]->50-29.1>50Not Specified
3b (Thiazolopyrimidine)[10]->50-27.825.4Not Specified
Isoxazole Derivative (2g )[7][11]-2.63---Apoptosis Induction

Note: The inclusion of the isoxazole derivative 2g highlights the significant enhancement of anticancer activity (nearly 8-fold) upon addition of a trifluoromethyl group compared to its non-fluorinated analogue.[7]

III. Antimicrobial and Antiviral Potential

The pyridine nucleus is considered a "privileged scaffold" in medicinal chemistry, known for its presence in a wide array of therapeutic agents, including those with antimicrobial and antiviral properties.[12] While specific studies focusing on derivatives of this compound are less common, the broader class of TFMP compounds shows significant promise.

  • Antimicrobial Activity: Research on various pyridine derivatives has demonstrated good antibacterial and antifungal activity.[12] The structural geometry conferred by the pyridine ring, especially when combined with other heterocycles, is key to its interaction with specific microbial proteins.[12]

  • Antiviral Activity: The development of novel antiviral agents is a global health priority. Pyridine derivatives have been investigated for activity against a range of viruses, including HIV, Hepatitis B and C, and coronaviruses.[13] The trifluoromethyl group, in particular, can enhance antiviral potential by promoting interactions needed to block key viral enzymes like DNA polymerases.[1]

Experimental Methodologies and Workflows

To ensure scientific rigor and reproducibility, standardized protocols are essential for evaluating the biological activity of these novel compounds.

Experimental Protocol: MTT Assay for Anticancer Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a primary screening tool for potential anticancer agents.[14][15][16]

Objective: To determine the concentration of a test compound that inhibits 50% of cancer cell growth (IC₅₀).

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells (e.g., A549, MCF-7) are harvested and seeded into a 96-well plate at a density of 5,000-10,000 cells per well. The plate is incubated for 24 hours to allow cells to attach.[10][17]

  • Compound Treatment: Prepare serial dilutions of the test compounds derived from this compound in the appropriate cell culture medium. The existing medium is removed from the wells and replaced with the medium containing the test compounds. A vehicle-only (e.g., DMSO) well serves as the negative control. The plate is incubated for 48-72 hours.[10]

  • MTT Addition: After incubation, 10-20 µL of MTT solution (typically 5 mg/mL in PBS) is added to each well. The plate is incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in living cells convert the yellow MTT into a purple formazan precipitate.[14][9][17]

  • Solubilization: The medium is carefully removed, and a solvent (e.g., DMSO) is added to each well to dissolve the formazan crystals, resulting in a purple solution.[14]

  • Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.[14][9]

  • Analysis: Cell viability is calculated as a percentage relative to the control wells. The IC₅₀ value is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.

Experimental Protocol: Insecticidal Bioassay (Diet Incorporation Method)

This method is used to determine the toxicity of a compound when ingested by an insect.

Objective: To determine the lethal concentration that kills 50% of the test insect population (LC₅₀).

Step-by-Step Methodology:

  • Preparation of Dosing Solutions: Prepare a serial dilution of the test compound in an appropriate solvent (e.g., acetone).[18]

  • Diet Preparation: Incorporate the dosing solutions into a standardized artificial insect diet while it is still liquid. A control diet containing only the solvent is also prepared.

  • Dispensing Diet: Aliquots of the treated and control diets are dispensed into the wells of a multi-well bioassay tray and allowed to solidify.[18]

  • Insect Infestation: One insect larva (e.g., M. separata) of a uniform age and size is carefully placed into each well.[18]

  • Incubation: The trays are sealed with a breathable film and kept in an incubator under controlled environmental conditions (temperature, humidity, photoperiod).[18]

  • Mortality Assessment: Mortality is recorded at specific time points (e.g., 24, 48, 72 hours). Larvae are considered dead if they do not move when prodded with a fine brush.[18]

  • Data Analysis: The mortality data is corrected for any control mortality (using Abbott's formula if necessary) and analyzed using probit analysis to calculate the LC₅₀ value.

Visualizing Relationships and Workflows

Diagrams are essential for conceptualizing the process of drug discovery and understanding the underlying biological mechanisms.

G cluster_0 Synthesis & Derivatization cluster_1 Biological Screening cluster_2 Optimization & Development A This compound (Starting Material) B Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) A->B Versatile Reagent C Diverse Compound Library B->C Generates Diversity D High-Throughput Screening (e.g., MTT Assay, Insect Bioassay) C->D E Hit Identification D->E Identifies Activity F Lead Compound E->F Selects Potent Candidates G Structure-Activity Relationship (SAR) Studies F->G H Lead Optimization G->H Informs Design I Preclinical Candidate H->I Refined Efficacy & Safety

Caption: General workflow from building block to preclinical candidate.

cluster_pathway Signaling Cascade EGFR EGFR Receptor RAS RAS EGFR->RAS Initiates Signal Ligand EGF Ligand Ligand->EGFR Activates Inhibitor TFMP Derivative (Antagonist) Inhibitor->EGFR Blocks Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes

Caption: Simplified EGFR signaling pathway and inhibition by TFMP derivatives.

Conclusion

This compound is a demonstrably powerful and versatile scaffold for the development of biologically active compounds. The derivatives synthesized from this building block have shown exceptional performance, particularly as insecticides and anticancer agents. The comparative data clearly indicates that strategic modifications to this core structure can yield compounds with potency comparable to or even exceeding that of established commercial products. Future research should continue to explore the vast chemical space accessible from this starting material, focusing on optimizing lead compounds to enhance efficacy and selectivity while minimizing toxicity, thereby paving the way for the next generation of agrochemicals and therapeutics.

References

A Senior Application Scientist's Guide to Catalyst Selection for C-C Bond Formation with Halopyridines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of catalytic systems for critical carbon-carbon bond-forming reactions involving halopyridines. Tailored for researchers in medicinal chemistry and drug development, this document moves beyond a simple recitation of protocols. It delves into the mechanistic reasoning behind catalyst and ligand selection, offering a framework for rational decision-making in the synthesis of pyridine-containing scaffolds. We will explore the nuances of Suzuki-Miyaura, Sonogashira, and Heck couplings, supported by comparative data and detailed experimental workflows.

The Enduring Challenge of Halopyridines

The pyridine moiety is a cornerstone of modern pharmaceuticals, present in numerous blockbuster drugs. However, its unique electronic properties present distinct challenges in cross-coupling reactions. The electron-deficient nature of the pyridine ring can deactivate palladium catalysts. More significantly, the nitrogen lone pair can irreversibly bind to the metal center, leading to catalyst inhibition and poor reaction outcomes. The position of the halogen (C-2, C-3, or C-4) further modulates this reactivity, necessitating a carefully tailored catalytic approach. This guide will dissect these challenges and provide solutions through the strategic selection of catalysts and ligands.

Comparative Analysis of Catalytic Systems

The choice of catalyst is paramount for successfully coupling halopyridines. Below, we compare state-of-the-art systems for the most common C-C bond-forming reactions, focusing on palladium-based catalysts which are often preferred for their versatility and efficacy.

The Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a powerhouse for creating biaryl structures. For halopyridines, the key to success lies in using electron-rich, sterically hindered phosphine ligands that promote the requisite oxidative addition and reductive elimination steps while preventing catalyst deactivation.

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)Key Features
Pd₂(dba)₃ / SPhos SPhosK₃PO₄Toluene/H₂O10012>95Excellent for sterically hindered substrates.
Pd(OAc)₂ / XPhos XPhosK₃PO₄t-BuOH8016>90High activity, good for a broad range of substrates.
Pd(OAc)₂ / RuPhos RuPhosK₂CO₃Dioxane11018~92Effective for challenging heterocyclic couplings.
NiCl₂(dppp) dpppK₃PO₄Dioxane8024~85A cost-effective alternative to palladium for some substrates.

Expert Insights: The Buchwald family of ligands (SPhos, XPhos, RuPhos) has revolutionized the coupling of electron-deficient heterocycles like pyridines. Their steric bulk and electron-donating properties create a highly active, coordinatively unsaturated palladium center that readily undergoes oxidative addition with chloropyridines. SPhos is often a first choice due to its broad applicability and high turnover numbers. While nickel catalysts can be effective, they often require higher catalyst loadings and longer reaction times compared to their palladium counterparts.

The diagram below illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura reaction. The choice of a bulky, electron-rich ligand like SPhos is critical for facilitating the initial, often rate-limiting, oxidative addition step with the electron-deficient halopyridine.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X (Halopyridine) PdII_Complex R¹-Pd(II)L₂-X OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal PdII_R1R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R1R2 Boronate R²-B(OR)₂ Boronate->Transmetal Base Base Base->Transmetal RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product

Caption: The Suzuki-Miyaura catalytic cycle for halopyridine coupling.

The Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction provides a direct route to alkynylpyridines, a valuable synthon in medicinal chemistry. The classic protocol involves a palladium catalyst and a copper(I) co-catalyst. However, copper-free variants have gained traction to avoid issues with homo-coupling of the alkyne (Glaser coupling).

Catalyst SystemLigandCo-catalystBaseSolventTemp (°C)Time (h)Yield (%)Key Features
PdCl₂(PPh₃)₂ / CuI PPh₃CuIEt₃NTHF606>90The classic, highly reliable method.
Pd(OAc)₂ / SPhos SPhosNoneCs₂CO₃Dioxane10012~88Effective copper-free conditions, good for sensitive substrates.
Pd(dba)₂ / cataCXium® A Di-tert-butyl(methyl)phosphineNoneTBAFTHF2518>95High activity at room temperature, avoids homo-coupling.

Expert Insights: For routine Sonogashira couplings of bromo- and iodopyridines, the PdCl₂(PPh₃)₂/CuI system remains a robust and cost-effective choice. The role of copper is to facilitate the transmetalation of the acetylide to the palladium center. However, when dealing with sensitive substrates or when homo-coupling is a concern, copper-free methods are superior. Ligands like SPhos or specialized phosphines like cataCXium® A are effective because they promote the direct reaction of the palladium complex with the alkyne, bypassing the need for a copper acetylide intermediate.

This diagram illustrates the copper-free Sonogashira pathway. The base is crucial as it deprotonates the terminal alkyne, forming the acetylide in situ, which then engages with the palladium(II) complex.

Sonogashira_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X (Halopyridine) PdII_Complex R¹-Pd(II)L₂-X OxAdd->PdII_Complex Alkyne_Act Alkyne Coordination PdII_Complex->Alkyne_Act PdII_Alkyne R¹-Pd(II)L₂(C≡CR²) Alkyne_Act->PdII_Alkyne Alkyne R²-C≡C-H Alkyne->Alkyne_Act Base Base Base->Alkyne_Act Deprotonation RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-C≡C-R² RedElim->Product

Caption: The copper-free Sonogashira catalytic cycle.

The Heck-Mizoroki Reaction: C-C Bond Formation with Alkenes

The Heck reaction is a fundamental tool for the olefination of aryl halides. With halopyridines, catalyst and base selection are critical to ensure efficient coupling and avoid side reactions like isomerization of the product olefin.

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)Key Features
Pd(OAc)₂ / PPh₃ PPh₃Et₃NDMF12024~70Classic conditions, often require higher temperatures.
Pd(OAc)₂ / Herrmann's Cat. P(o-tolyl)₃NaOAcNMP14010>85Thermally stable palladacycle, good for less reactive chlorides.
Pd₂(dba)₃ / G3-XPhos XPhosK₂CO₃Dioxane10016>90Modern system using a pre-catalyst for high efficiency.

Expert Insights: The Heck reaction with chloropyridines is particularly challenging due to the difficulty of the oxidative addition step. While traditional triphenylphosphine-based systems can work, they often require high temperatures and long reaction times. More advanced systems, such as those employing Herrmann's palladacycle or modern Buchwald pre-catalysts like G3-XPhos, offer significantly improved performance. These catalysts are more thermally stable and exhibit higher activity, allowing for the efficient coupling of challenging chloropyridine substrates under milder conditions. The choice of a non-coordinating, inorganic base like K₂CO₃ can also be beneficial in preventing catalyst inhibition.

Experimental Protocols: A Practical Guide

The following protocols are representative examples and should be optimized for specific substrates. All reactions should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

Protocol 1: Suzuki-Miyaura Coupling using Pd₂(dba)₃ / SPhos
  • Reaction Setup: To an oven-dried Schlenk flask, add the halopyridine (1.0 mmol), boronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 3.0 mmol).

  • Catalyst Addition: In a separate vial, pre-mix Pd₂(dba)₃ (0.01 mmol, 1 mol%) and SPhos (0.022 mmol, 2.2 mol%). Add this catalyst mixture to the Schlenk flask.

  • Solvent Addition: Evacuate and backfill the flask with argon three times. Add toluene (4 mL) and water (0.4 mL).

  • Reaction: Heat the mixture to 100 °C and stir for 12 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling using Pd(OAc)₂ / SPhos
  • Reaction Setup: To an oven-dried Schlenk flask, add the halopyridine (1.0 mmol), terminal alkyne (1.5 mmol), and cesium carbonate (Cs₂CO₃, 2.0 mmol).

  • Catalyst Addition: Add Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.044 mmol, 4.4 mol%).

  • Solvent Addition: Evacuate and backfill the flask with argon three times. Add anhydrous dioxane (5 mL).

  • Reaction: Heat the mixture to 100 °C and stir for 12 hours.

  • Workup: Cool to room temperature and filter through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Workflow for Catalyst and Condition Screening

For novel or particularly challenging substrates, a systematic approach to screening is essential. The following workflow provides a logical progression for identifying the optimal reaction conditions.

Screening_Workflow Start Define Substrates (Halopyridine + Coupling Partner) Initial_Screen Initial Screen: - Pd/SPhos (Suzuki) - Pd/PPh3/CuI (Sonogashira) - Pd/Herrmann's (Heck) Start->Initial_Screen Analysis1 Analyze Results (LC-MS) Yield > 50%? Initial_Screen->Analysis1 Optimize Optimization: - Base Screen (K3PO4, Cs2CO3) - Solvent Screen (Dioxane, Toluene) - Temperature Gradient Analysis1->Optimize Yes Ligand_Screen Ligand Screen: - XPhos, RuPhos - NHC Ligands - Other specialized ligands Analysis1->Ligand_Screen No Analysis2 Analyze Results Yield > 80%? Optimize->Analysis2 Analysis2->Ligand_Screen No Success Successful Protocol Analysis2->Success Yes Final_Optimization Final Optimization: - Catalyst Loading - Concentration Ligand_Screen->Final_Optimization Failure Re-evaluate Approach Ligand_Screen->Failure Final_Optimization->Success

Caption: A systematic workflow for screening cross-coupling catalysts.

Conclusion

The successful C-C bond formation with halopyridines is not a matter of chance, but of rational catalyst design and selection. For Suzuki-Miyaura reactions, bulky, electron-rich phosphine ligands like SPhos and XPhos are the current gold standard. In Sonogashira couplings, while traditional copper co-catalyzed systems are reliable, copper-free methods offer advantages for sensitive substrates. For the more demanding Heck reaction, robust palladacycles or advanced pre-catalyst systems are often required to achieve high yields. By understanding the interplay between the substrate, catalyst, and reaction conditions, researchers can efficiently synthesize complex pyridine-containing molecules and accelerate the drug discovery process.

A Comparative Guide to the Efficacy of Agrochemicals Derived from Trifluoromethylpyridine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Agrochemical Development Professionals

The incorporation of the trifluoromethylpyridine (TFMP) moiety has become a cornerstone in the development of modern agrochemicals, imparting enhanced biological activity, metabolic stability, and lipophilicity to the resulting compounds.[1][2] This guide provides a comparative analysis of the efficacy of major classes of agrochemicals—herbicides, insecticides, and fungicides—derived from different trifluoromethylpyridine isomers, supported by experimental data and detailed methodologies.

Trifluoromethylpyridine Isomers: The Foundation of Modern Agrochemicals

The specific arrangement of the trifluoromethyl group and other substituents on the pyridine ring is a critical determinant of an agrochemical's mode of action and biological specificity. Among the various isomers, 2-chloro-5-trifluoromethylpyridine and 2,3-dichloro-5-trifluoromethylpyridine are in high demand as key intermediates for a wide range of commercial crop protection products.[3][4][5]

Herbicides: Targeting Unwanted Vegetation with Precision

Herbicides derived from trifluoromethylpyridines are renowned for their efficacy in controlling grass weeds in broadleaf crops.

Key Herbicidal Agents
  • Fluazifop-P-butyl: Synthesized from 2-chloro-5-trifluoromethylpyridine, this herbicide is a selective, post-emergence herbicide effective against annual and perennial grass weeds.[3][4][5]

  • Haloxyfop-P-methyl: Derived from 2,3-dichloro-5-trifluoromethylpyridine, haloxyfop also targets grass weeds and is known for its longer residual soil activity compared to fluazifop-butyl.[4]

Mode of Action: Acetyl-CoA Carboxylase (ACCase) Inhibition

Both fluazifop and haloxyfop function by inhibiting the enzyme acetyl-CoA carboxylase (ACCase).[6][7] This enzyme is crucial for fatty acid biosynthesis, a process essential for the formation of cell membranes.[8][7] By disrupting this pathway, these herbicides prevent the growth of susceptible grass weeds, while dicotyledonous (broadleaf) crops, which possess a resistant form of ACCase in their chloroplasts, remain unharmed.[8]

Comparative Efficacy Data
HerbicideKey IntermediateTarget WeedsEfficacy Highlights
Fluazifop-P-butyl 2-Chloro-5-trifluoromethylpyridine[9][10][11]Annual and perennial grasses (e.g., Urochloa plantaginea, green foxtail, wild oat)[12]Efficacy is influenced by application timing, with early morning applications showing better control.[13]
Haloxyfop-P-methyl 2,3-Dichloro-5-trifluoromethylpyridine[3][4][14]Annual and perennial grasses[7]Exhibits longer residual soil activity than fluazifop-butyl.[4] The R-isomer is the herbicidally active form.[15]

Insecticides: Combating Pests with Diverse Mechanisms

Trifluoromethylpyridine-based insecticides target a broad spectrum of insect pests through various modes of action.

Key Insecticidal Agents
  • Chlorfluazuron: This insect growth regulator is synthesized using 2,3-dichloro-5-trifluoromethylpyridine.[14] It is effective against a range of chewing insects, including Lepidoptera, Coleoptera, and others.[16]

  • Flupyradifurone: A butenolide insecticide, flupyradifurone is effective against a wide array of sucking pests like aphids and whiteflies.[17][18]

Modes of Action
  • Chlorfluazuron (Chitin Synthesis Inhibition): Chlorfluazuron acts by inhibiting chitin synthesis, a vital component of the insect exoskeleton.[16][19][20] This disruption of the molting process is lethal to larvae and pupae.[16]

  • Flupyradifurone (nAChR Agonist): Flupyradifurone is an agonist of the insect nicotinic acetylcholine receptors (nAChRs).[18][21][22] This leads to the failure of the insect's nervous system and subsequent death.[18]

Comparative Efficacy Data
InsecticideKey IntermediateTarget PestsEfficacy Highlights
Chlorfluazuron 2,3-Dichloro-5-trifluoromethylpyridine[14]Chewing insects (Heliothis, Spodoptera, Plutella)[16]Effective at low dose rates (10-100 g a.i./ha) with low toxicity to non-target organisms.[20][23]
Flupyradifurone Not specifiedSucking pests (aphids, whiteflies, leafhoppers)[17][18][24]Demonstrates rapid action, inhibiting honeydew excretion within two hours of application.[18] Offers a valuable tool for resistance management.[21]

Fungicides: Protecting Crops from Fungal Pathogens

Fungicides derived from trifluoromethylpyridines provide broad-spectrum control of various plant diseases.

Key Fungicidal Agent
  • Fluopyram: A pyridinyl ethyl benzamide fungicide, fluopyram is effective against a wide range of fungal pathogens, including Sclerotinia spp., Botrytis spp., and powdery mildews.[25][26]

Mode of Action: Succinate Dehydrogenase Inhibition (SDHI)

Fluopyram inhibits the succinate dehydrogenase enzyme (Complex II) in the mitochondrial respiratory chain of fungi.[25][26][27][28] This blockage of cellular respiration deprives the fungal cells of energy, leading to their death.[26]

Efficacy Data
FungicideKey IntermediateTarget PathogensEfficacy Highlights
Fluopyram 3-Chloro-5-(trifluoromethyl)pyridin-2-amine derivative[2]Sclerotinia spp., Botrytis spp., powdery mildews, Monilinia spp.[25][29]Provides preventative, curative, and systemic control.[26][27][28] Effective at low application rates.[25]

Experimental Protocols

Protocol 1: Greenhouse Herbicide Efficacy Bioassay

This protocol is designed to evaluate the post-emergence efficacy of trifluoromethylpyridine-derived herbicides on grass weeds.

1. Plant Propagation:

  • Grow target weed species (e.g., Urochloa plantaginea) in pots containing a standard potting mix.
  • Maintain plants in a greenhouse with controlled temperature, humidity, and photoperiod until they reach the 2-4 leaf stage.

2. Herbicide Application:

  • Prepare a stock solution of the test herbicide (e.g., fluazifop-p-butyl) in a suitable solvent.
  • Create a series of dilutions to test a range of application rates (e.g., 80, 110, 140, 170, and 200 g a.i./ha).
  • Include a negative control (solvent only) and a positive control (a commercial standard).
  • Apply the herbicide solutions to the foliage of the test plants using a calibrated laboratory sprayer.

3. Efficacy Assessment:

  • After a set period (e.g., 20 days after treatment), visually assess the percentage of weed control for each treatment.[13]
  • Harvest the above-ground biomass of the weeds, dry in an oven, and record the dry weight.
  • Calculate the dose required to achieve a certain level of control (e.g., D80 - 80% reduction in dry mass) to compare the efficacy of different compounds.

Causality Behind Experimental Choices:

  • Greenhouse Setting: Allows for the control of environmental variables that can influence herbicide efficacy.[13]

  • 2-4 Leaf Stage: Represents an early stage of weed growth where they are generally more susceptible to herbicides.

  • Dose-Response Curve: Essential for determining the potency of the herbicide and for making accurate comparisons between different compounds.

Protocol 2: Insecticidal Bioassay (Topical Application)

This protocol assesses the contact toxicity of trifluoromethylpyridine-derived insecticides against a target pest.

1. Insect Rearing:

  • Maintain a healthy, age-synchronized colony of the target insect (e.g., Spodoptera larvae) under controlled laboratory conditions.

2. Insecticide Preparation:

  • Dissolve the test insecticide (e.g., chlorfluazuron) in a suitable solvent (e.g., acetone).
  • Prepare a range of concentrations to be tested.

3. Topical Application:

  • Using a micro-applicator, apply a small, precise volume (e.g., 1 µL) of the insecticide solution to the dorsal thorax of each larva.
  • Treat a control group with the solvent only.

4. Mortality Assessment:

  • Place the treated insects in individual containers with a food source.
  • Assess mortality at regular intervals (e.g., 24, 48, and 72 hours) after application.
  • Calculate the LC50 (lethal concentration to kill 50% of the test population) to quantify the insecticide's potency.

Causality Behind Experimental Choices:

  • Topical Application: Directly assesses the contact toxicity of the compound, a key route of exposure for many insecticides.

  • Age-Synchronized Colony: Reduces variability in susceptibility due to age and developmental stage.

  • LC50 Calculation: A standardized metric for comparing the toxicity of different insecticides.

Visualizing Experimental Workflows

Herbicidal_Efficacy_Workflow cluster_prep Preparation cluster_app Application cluster_eval Evaluation A Propagate Target Weeds C Apply Herbicide to Foliage A->C B Prepare Herbicide Dilutions B->C D Incubate for 20 Days C->D E Assess Weed Control & Dry Mass D->E F Calculate Efficacy Metrics (e.g., D80) E->F

Caption: Greenhouse Herbicidal Efficacy Workflow

Conclusion

The trifluoromethylpyridine scaffold is a versatile and powerful tool in the agrochemical industry. The position of the trifluoromethyl group and other substituents on the pyridine ring allows for the fine-tuning of biological activity, leading to the development of highly effective and selective herbicides, insecticides, and fungicides. The ongoing research into novel trifluoromethylpyridine derivatives promises to deliver the next generation of crop protection solutions with improved efficacy and environmental profiles.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 2-Iodo-3-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-Iodo-3-(trifluoromethyl)pyridine. As a halogenated pyridine derivative, this compound requires meticulous management to ensure the safety of laboratory personnel and maintain environmental compliance. This guide moves beyond simple instructions to explain the scientific rationale behind each procedural step, empowering researchers to make informed safety decisions.

Hazard Identification and Risk Assessment

Before handling any chemical, a thorough understanding of its potential hazards is paramount. While a specific, comprehensive toxicological profile for this compound may be limited, its structure allows us to infer a reliable hazard profile from analogous compounds and the pyridine chemical class.

The primary hazards are associated with its characteristics as a halogenated organic compound and a pyridine derivative. Pyridines are known to be toxic, irritant, and flammable.[1] The presence of iodine and a trifluoromethyl group adds further considerations, particularly regarding the products of thermal decomposition. Upon combustion, this compound can generate highly toxic and corrosive gases, including carbon oxides, nitrogen oxides, hydrogen iodide, and hydrogen fluoride.[2][3]

Table 1: Hazard Profile of this compound and Analogs

Hazard Classification GHS Hazard Statement Rationale and Key Considerations
Acute Toxicity H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaled Pyridine and its derivatives can be absorbed through the skin and are toxic to multiple organ systems, including the central nervous system, liver, and kidneys.[4][5][6]
Skin Irritation H315: Causes skin irritation Direct contact can lead to inflammation, redness, itching, and blistering.[2][7][8]
Eye Irritation H319: Causes serious eye irritation Can cause significant eye damage upon contact.[2][7][8]

| Respiratory Irritation | H335: May cause respiratory irritation | Inhalation of vapors or dust can irritate the lungs and respiratory system.[2][7][9] |

Authoritative Grounding: The U.S. Environmental Protection Agency (EPA) regulates halogenated organic compounds (HOCs) as a specific class of hazardous waste, underscoring the need for stringent disposal protocols.[10]

Pre-Disposal Operations: Safe Handling and Waste Segregation

Proper disposal begins with safe handling during use. The principles of exposure minimization are critical. All operations involving this compound must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[1][5]

Personal Protective Equipment (PPE)

The correct selection and use of PPE is non-negotiable. Do not assume a standard nitrile glove is sufficient.

Table 2: Required Personal Protective Equipment (PPE)

PPE Item Specification Purpose & Scientific Principle
Gloves Chemical-resistant, such as Butyl rubber or Viton®. Prevents skin contact and absorption. Pyridine derivatives can permeate standard nitrile gloves. Always check manufacturer compatibility charts.[1][5]
Eye Protection Chemical splash goggles or a full-face shield. Protects eyes from splashes. Safety glasses with side shields are a minimum requirement.[1]
Lab Coat Flame-resistant, fully buttoned. Protects clothing and skin from contamination.

| Respiratory | Not required if handled in a fume hood. | A NIOSH-approved respirator with organic vapor cartridges is necessary if a fume hood is not available or malfunctioning.[4] |

Waste Segregation Protocol
  • Identify: All waste streams containing this compound must be classified as Hazardous Halogenated Organic Waste .[1][11] This includes:

    • Unused or expired pure reagent.

    • Solutions containing the compound.

    • Contaminated lab materials (e.g., pipette tips, silica gel, absorbent pads, gloves).

  • Segregate: Collect this waste in a dedicated container.

    • Rationale: Mixing halogenated waste with other chemical waste streams can lead to dangerous, unintended reactions. For instance, mixing with strong acids or oxidizing agents is explicitly advised against.[1][5] Furthermore, proper segregation prevents cross-contamination and simplifies the final disposal process, which is often highly specific for halogenated compounds.[11]

  • Store: Keep the dedicated waste container separate from incompatible materials. It should be stored away from strong oxidizers and acids.[5]

The Disposal Workflow: A Step-by-Step Protocol

Follow this systematic process to ensure compliance and safety from the point of generation to final disposal.

Step 1: Waste Classification

All waste containing this compound must be managed as hazardous waste. Under the EPA's Resource Conservation and Recovery Act (RCRA), spent halogenated solvents are often designated with an "F" code (e.g., F001, F002).[12] While this specific compound may not be explicitly listed, it falls under the general category of halogenated organic waste and must be treated with the same level of caution.

Step 2: Containerization

Select a waste container that is in good condition and chemically compatible with the waste. A high-density polyethylene (HDPE) or glass container with a tightly sealing screw cap is appropriate. The container must be "vapor tight" and "spill proof."[11]

Step 3: Labeling

Proper labeling is a critical compliance point. The moment the first drop of waste is added, the container must be labeled with a completed Dangerous/Hazardous Waste tag.[5] The label must include:

  • The words "Hazardous Waste"

  • The full chemical name: "Waste this compound" (avoid abbreviations)

  • Associated hazards (e.g., Toxic, Irritant)[1]

  • The accumulation start date

Step 4: Storage (Satellite Accumulation Area)

Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) near the point of generation. This area must be under the control of the laboratory personnel, well-ventilated, and secure.[1]

Step 5: Arranging for Final Disposal

Laboratory personnel should never attempt to dispose of this chemical down the drain or in regular trash.[7][13]

  • Contact your institution's Environmental Health and Safety (EHS) department.

  • Complete a chemical collection request form as required by your institution.[5]

  • EHS will arrange for a licensed hazardous waste contractor to pick up the waste for final disposal. The standard and accepted method for destroying halogenated organic waste is high-temperature incineration in a specialized facility, such as a rotary kiln incinerator.[14][15]

Step 6: Documentation

Maintain meticulous records of the waste generated, including the chemical identity, quantity, and date of disposal request. This documentation is essential for regulatory compliance and laboratory safety audits.

Emergency Procedures for Spills and Exposures

Small Spill Response (inside a fume hood):

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, absorb the spill with an inert, non-combustible material like vermiculite, sand, or a chemical absorbent pad.[1]

  • Collect the contaminated absorbent material using non-sparking tools and place it in a sealable, labeled hazardous waste container.[5][16]

  • Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.[16] All cleaning materials must also be disposed of as hazardous waste.

For large spills, immediately evacuate the area and contact your institution's EHS or emergency response team.

Personal Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water at an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]

  • Skin Contact: Immediately flush the affected skin with large amounts of water while removing contaminated clothing. Wash thoroughly with soap and water.[16] Seek medical attention if irritation persists.[3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[17]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.

DisposalWorkflow Start Waste Generation (Pure Reagent, Solutions, Contaminated Labware) Classify Step 1: Classify Waste 'Hazardous Halogenated Organic' Start->Classify Segregate Step 2: Segregate Waste (Dedicated Container, No Mixing) Classify->Segregate Containerize Step 3: Containerize & Label (Compatible Container, Full Label) Segregate->Containerize Store Step 4: Store in SAA (Secure, Ventilated, Near Generation Point) Containerize->Store ContactEHS Step 5: Arrange Disposal (Contact EHS/Waste Coordinator) Store->ContactEHS Document Step 6: Document (Maintain Disposal Records) ContactEHS->Document Disposal Final Disposal (Licensed Contractor, High-Temp Incineration) ContactEHS->Disposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Iodo-3-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety Protocol: Handling 2-Iodo-3-(trifluoromethyl)pyridine

As a Senior Application Scientist, my primary goal is to empower researchers to achieve their objectives safely and efficiently. This guide moves beyond a simple checklist, offering a deep dive into the causality behind the safety protocols for handling this compound. This compound, while valuable in synthetic chemistry, presents notable hazards that demand respect and meticulous handling. This protocol is designed as a self-validating system, ensuring that every step is grounded in a clear understanding of the risks involved.

Hazard Assessment & Risk Analysis: The Foundation of Safety

Before handling any chemical, a thorough understanding of its intrinsic hazards is non-negotiable. This compound is an irritant and harmful substance. The primary risks are associated with direct contact and inhalation. The Globally Harmonized System (GHS) classifications, derived from safety data sheets of this and structurally similar compounds, provide a clear directive for our safety strategy.

Table 1: GHS Hazard Profile for this compound and Analogs

Hazard ClassGHS CodeDescriptionPractical Implication
Acute Toxicity, OralH302Harmful if swallowed[1]Ingestion can lead to significant toxic effects. Strict prohibition of eating or drinking in the lab is critical.
Skin IrritationH315Causes skin irritation[2][3][4][5]Direct contact can cause redness, inflammation, or chemical burns. Impermeable gloves and a lab coat are essential.
Eye IrritationH319Causes serious eye irritation[2][3][4][5][6]Splashes can cause significant and potentially lasting damage to the eyes. Sealed eye protection is mandatory.
Respiratory IrritationH335May cause respiratory irritation[1][2][3][4]Inhaling dust or vapors can irritate the nose, throat, and lungs. All handling must occur in a certified chemical fume hood.

These hazards dictate that our primary goal is to prevent the chemical from coming into contact with our body. This is achieved through a multi-layered defense system, starting with engineering controls.

Engineering Controls: Your First and Most Important Line of Defense

Personal Protective Equipment (PPE) is the final barrier, not the first. The primary method for ensuring safety is to engineer the hazard away from the user.

  • Chemical Fume Hood: All manipulations of this compound—including weighing, transferring, and preparing solutions—must be conducted within a properly functioning and certified laboratory chemical fume hood.[7][8] This is the most critical engineering control as it captures harmful vapors and dust at the source, preventing inhalation.

  • Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible, within a 10-second travel distance from the work area.[7] Familiarize yourself with their operation before you begin work. In the event of an exposure, immediate and copious rinsing is the most effective first aid.[9]

Personal Protective Equipment (PPE): The Essential Final Barrier

Once engineering controls are in place, the correct PPE provides the necessary direct protection. The selection of PPE must be deliberate and based on the specific hazards of this compound.

  • Eye and Face Protection:

    • Mandatory: Chemical splash goggles that conform to ANSI Z87.1 standards are required.[10] Unlike standard safety glasses, goggles provide a seal around the eyes, protecting against splashes, which are a significant risk when transferring liquids or handling powders.

    • Recommended for High-Risk Tasks: A full-face shield should be worn over safety goggles during procedures with a higher risk of splashing or energetic reactions.[10]

  • Hand Protection:

    • Glove Selection: Disposable nitrile gloves are commonly used and provide adequate short-term protection for incidental contact.[10][11] However, for prolonged handling or in the case of a spill, heavier-duty gloves are necessary. For pyridines, butyl rubber gloves are often recommended due to their higher resistance.[7] Crucially, always consult the glove manufacturer's chemical resistance guide to verify compatibility with both the chemical and your specific operational needs. [10]

    • Technique: Never wear a single pair of gloves for an entire procedure. Change gloves immediately if you suspect contamination. Use proper glove removal techniques to avoid cross-contamination of your skin.[12]

  • Body Protection:

    • Lab Coat: A flame-resistant or 100% cotton lab coat, fully buttoned, is required.[10] Avoid synthetic materials like polyester, which can melt and fuse to the skin in a fire.

    • Apparel: Wear long pants and closed-toe, closed-heel shoes made of a non-porous material to protect your feet and legs from potential spills.[10][13]

  • Respiratory Protection:

    • Under normal operating conditions within a certified fume hood, a respirator should not be necessary.

    • A NIOSH-approved respirator with appropriate cartridges is required for emergency situations, such as a large spill, or if engineering controls are known to be insufficient.[7][10] Use of a respirator requires prior medical clearance, fit-testing, and training.[10]

Standard Operating Protocol: From Preparation to Disposal

This step-by-step workflow integrates the hazard analysis and control measures into a cohesive operational plan.

Step 1: Pre-Operational Safety Check

  • Verify the chemical fume hood has a current certification sticker and that the airflow is functioning correctly.

  • Ensure the work area is clean and uncluttered.

  • Locate the nearest eyewash station, safety shower, and fire extinguisher.

  • Assemble all necessary equipment and reagents.

  • Prepare a designated, labeled hazardous waste container.[7]

Step 2: Donning PPE

  • Put on your lab coat and ensure it is fully buttoned.

  • Don chemical splash goggles.

  • Put on the appropriate gloves, ensuring they are free of defects.

Step 3: Chemical Handling

  • Perform all manipulations at least 6 inches inside the fume hood sash.

  • If weighing a solid, do so on a disposable weigh boat to minimize contamination of the balance.

  • Handle the container with care to avoid generating dust.[4]

  • When finished, securely close the primary container.

Step 4: Decontamination and Post-Handling

  • Wipe down the work surface within the fume hood with an appropriate solvent.

  • Dispose of all contaminated disposables (e.g., weigh boats, pipette tips, wipes) in the designated hazardous waste container.

  • Wash any reusable glassware thoroughly.

Step 5: Doffing PPE and Personal Hygiene

  • Remove gloves using the proper technique to avoid touching the outer surface.

  • Remove your lab coat.

  • Remove your eye protection.

  • Wash your hands thoroughly with soap and water.[2][6]

G cluster_prep Preparation Phase cluster_work Active Handling Phase (Inside Fume Hood) cluster_post Post-Handling Phase A 1. Pre-Op Safety Check (Fume Hood, Eyewash, Spill Kit) B 2. Don PPE (Goggles, Lab Coat, Gloves) A->B C 3. Handle Chemical (Weigh, Transfer, React) B->C Begin Work D 4. Decontaminate Workspace & Segregate Waste C->D E 5. Secure & Store Chemical D->E Conclude Work F 6. Doff PPE (Gloves -> Coat -> Goggles) E->F G 7. Personal Hygiene (Wash Hands Thoroughly) F->G

Caption: Workflow for Safely Handling this compound.

Emergency Response: Plan for the Unexpected

Accidents are preventable, but a clear response plan is essential.

  • Eye Contact: Immediately go to the nearest eyewash station and flush your eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2][9] Remove contact lenses if present. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing immediately and wash the affected area with soap and plenty of water.[2][9] For large-area contact, use the emergency safety shower.[7] Seek medical attention if irritation develops or persists.

  • Inhalation: Move the affected person to fresh air immediately.[2] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water and seek immediate medical attention.

  • Minor Spill (in fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand). Place the absorbed material into a sealed, labeled container for hazardous waste disposal. Clean the area as described in the decontamination step.

  • Major Spill (outside fume hood): Evacuate the immediate area. Alert others and contact your institution's Environmental Health & Safety (EH&S) office or emergency response team immediately.[7] Do not attempt to clean it up unless you are trained and equipped to do so.

Waste Disposal: Responsible Stewardship

Proper disposal is a critical final step in the chemical handling lifecycle.

  • Segregation: All waste contaminated with this compound, including excess chemical, contaminated PPE, and cleanup materials, must be collected as hazardous waste.

  • Containment: Use a designated, sealable, and chemically compatible container.[7] The container must be clearly labeled with "Hazardous Waste" and the chemical's full name.

  • Disposal: Follow all institutional, local, and national regulations for hazardous waste disposal.[14] Never dispose of this chemical down the drain or in regular trash.[3] The final disposal must be handled by an approved waste disposal plant.[2][6]

By adhering to this comprehensive protocol, you can effectively mitigate the risks associated with this compound, ensuring a safe and productive research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Iodo-3-(trifluoromethyl)pyridine
Reactant of Route 2
Reactant of Route 2
2-Iodo-3-(trifluoromethyl)pyridine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.